4-(Trifluoromethyl)quinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXBXQWMBMXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380664 | |
| Record name | 4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25199-77-3 | |
| Record name | 4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Trifluoromethyl)quinoline chemical structure and properties
An In-Depth Technical Guide to 4-(Trifluoromethyl)quinoline: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. We will explore its fundamental chemical structure, physicochemical properties, established synthesis protocols, and significant applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic importance and practical handling of this versatile molecule.
The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 4-position, profoundly modifies the molecule's characteristics. The CF3 group is a powerful modulator of physicochemical and biological properties for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF3 group can block sites susceptible to metabolic oxidation, thereby increasing the in-vivo half-life of a drug candidate.[3][4]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to permeate biological membranes, a critical factor for cellular uptake and reaching target sites.[3][4][5]
-
Modulation of Basicity: As a strong electron-withdrawing group, the CF3 moiety reduces the pKa of the quinoline nitrogen, influencing its ionization state at physiological pH and altering its potential for hydrogen bonding and receptor interaction.[6]
-
Improved Binding Affinity: The unique electronic nature and steric bulk of the CF3 group can lead to more favorable and specific interactions with biological targets, such as enzyme active sites.[5][6]
These combined effects make this compound and its derivatives highly valuable building blocks in the development of novel therapeutics, from antimalarial to anticancer agents.[2][4][7]
Core Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. Below is a summary of the key physicochemical data for this compound.
Chemical Structure
This compound consists of a quinoline ring system with a trifluoromethyl group substituted at the C4 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25199-77-3 | [8] |
| Molecular Formula | C10H6F3N | [8] |
| Molecular Weight | 197.16 g/mol | [8] |
| Appearance | Data not consistently available; related compounds are often solids. | |
| Melting Point | Data not available for the 4-CF3 isomer specifically. For comparison, 2-CF3 quinoline is 58-62 °C.[6] | |
| Boiling Point | Data not available. | |
| MDL Number | MFCD01862095 | [8] |
Synthesis of this compound: Methodologies and Protocols
The synthesis of trifluoromethyl-substituted quinolines can be achieved through various methods. One of the most effective and widely used is the Friedländer Annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.
A proposed pathway involves using substituted 2-trifluoroacetyl anilines and various carbonyl compounds, catalyzed by proline potassium salt under mild conditions, to achieve good to excellent yields.[9]
Conceptual Synthesis Workflow
The diagram below illustrates the general logic of the Friedländer Annulation for synthesizing 4-trifluoromethyl-substituted quinolines.
Caption: Generalized workflow of the Friedländer Annulation synthesis.
Detailed Experimental Protocol: Proline-Catalyzed Friedländer Annulation[9]
This protocol is a representative example based on established methodologies for synthesizing 4-trifluoromethyl-substituted quinolines.
Objective: To synthesize a this compound derivative from a substituted 2-trifluoroacetyl aniline and a carbonyl compound.
Materials:
-
Substituted 2-trifluoroacetyl aniline (1.0 eq)
-
Carbonyl compound (e.g., ethyl acetoacetate) (1.2 eq)
-
Proline potassium salt (20 mol%)
-
Solvent (e.g., Ethanol or DMF)
-
Reaction vessel, magnetic stirrer, heating mantle, condenser
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-trifluoroacetyl aniline (1.0 eq).
-
Rationale: Ensuring the glassware is dry is critical to prevent unwanted side reactions with water. The reflux condenser prevents solvent loss during heating.
-
-
Addition of Reagents: Add the carbonyl compound (1.2 eq), the proline potassium salt catalyst (20 mol%), and the chosen solvent (e.g., Ethanol).
-
Rationale: A slight excess of the carbonyl compound ensures the complete consumption of the limiting aniline reactant. Proline potassium salt is an efficient and mild catalyst for this annulation.[9]
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. TLC monitoring is crucial for determining the point of reaction completion and preventing the formation of degradation byproducts from prolonged heating.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Cooling prevents bumping and loss of product during solvent removal.
-
-
Extraction: Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Rationale: The bicarbonate wash neutralizes any acidic species, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Rationale: Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace water.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound derivative.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.
-
Spectroscopic Characterization
Structural elucidation of the synthesized product is paramount. NMR and IR spectroscopy are primary tools for this purpose.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm).[10] The specific chemical shifts and coupling patterns of the protons on the quinoline core will be influenced by the electron-withdrawing effect of the CF3 group.
-
¹³C NMR: The carbon spectrum will show a characteristic quartet for the carbon of the CF3 group due to coupling with the three fluorine atoms (¹JCF). The carbon atom at the 4-position, to which the CF3 group is attached, will also exhibit splitting (²JCF).[10][11] The CF3 carbon quartet typically has a coupling constant (¹JCF) of around ~274 Hz.[11][12]
-
¹⁹F NMR: The fluorine NMR should display a singlet for the CF3 group, as all three fluorine atoms are chemically equivalent, with a chemical shift around -61 to -62 ppm.[11]
-
FT-IR Spectroscopy: The infrared spectrum will show characteristic peaks for C=C stretching vibrations of the aromatic rings (around 1500-1640 cm⁻¹) and C-H stretching vibrations (~3000-3100 cm⁻¹).[1] Strong bands corresponding to C-F stretching will also be present.
Applications in Research and Drug Development
The unique properties imparted by the CF3 group make this compound derivatives potent candidates for various therapeutic areas.
-
Antimalarial Agents: Quinoline-based drugs like chloroquine have a long history in malaria treatment.[2] Newer trifluoromethylated quinoline derivatives are being investigated to combat drug-resistant strains of Plasmodium falciparum.[2][4]
-
Anti-inflammatory and Analgesic Agents: Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties, with some compounds exhibiting activity comparable to indomethacin but with a better safety profile regarding gastric ulceration.[13]
-
Anticancer Therapeutics: Trifluoromethyl quinazoline (a related scaffold) derivatives have shown remarkable efficacy in inhibiting cancer cell proliferation by targeting key pathways, such as receptor tyrosine kinases like EGFR.[4] The principles are directly applicable to the quinoline core in exploring new anticancer agents.[2]
-
Materials Science and Probes: The quinoline scaffold has unique electronic and photophysical properties.[1] Trifluoromethyl substitution can modulate these properties, making these compounds useful as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).[12][14]
Conceptual Impact on Drug Properties
The following diagram illustrates how the CF3 group enhances key drug-like properties.
Caption: The strategic role of the CF3 group in enhancing drug properties.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][17]
-
Hazard Statements: Trifluoromethylated quinolines are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][18]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][19]
-
First Aid:
-
In case of skin contact: Wash off with plenty of soap and water.[16]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[16]
-
Seek medical attention if irritation persists or if you feel unwell.[18]
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its unique combination of a privileged heterocyclic core and a powerful property-modulating substituent has cemented its role in modern drug discovery and materials science. By understanding its synthesis, properties, and applications, researchers can leverage this scaffold to develop next-generation therapeutics and advanced functional materials.
References
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573.
- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759–5765.
- ECHEMI. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline SDS, 23779-97-7 Safety Data Sheets.
- Santa Cruz Biotechnology. (2025). 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET.
- Miyasik, K. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3.
- NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline.
- Chem-Impex. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline.
- ChemicalBook. (2025). This compound | 25199-77-3.
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- Fluorochem. (2024). Safety Data Sheet - 3-(4-Trifluoromethylbenzoyl)quinoline.
- BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.
- DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- Chemical Synthesis Database. (2025). 4-methyl-2-(trifluoromethyl)quinoline.
- Acros Organics. (2008). SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol.
- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- ChemicalBook. (n.d.). This compound(25199-77-3) 1H NMR spectrum.
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2966-2977.
- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- ResearchGate. (n.d.). a) Examples of trifluoromethylated quinoline drug molecules b) Recent....
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)quinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-malarial and anti-cancer properties. The strat[1][2]egic incorporation of a trifluoromethyl (-CF3) group onto this privileged scaffold has become a paramount strategy in modern drug design. The unique electronic properties of the -CF3 group can profoundly enhance a molecule's metabolic stability, increase its lipophilicity (fat-solubility), and improve its binding affinity to biological targets. This guid[3][4]e provides a comprehensive technical overview of the core physicochemical properties of 4-(trifluoromethyl)quinoline, offering critical data and field-proven methodologies for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in both chemical and biological systems. These properties dictate everything from reaction kinetics to pharmacokinetic profiles.
Data Presentation: Key Physicochemical Parameters
The following table summarizes the essential physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆F₃N | |
| Mol[5]ecular Weight | 197.16 g/mol | |
| Mel[5]ting Point | Data not available for the 4-CF3 isomer. For comparison, 2-(Trifluoromethyl)quinoline has a melting point of 58-62 °C. | |
| Boi[6]ling Point | Data not available. For comparison, a related compound, 8-Fluoro-4-Hydroxy-2-(Trifluoromethyl)Quinoline, has a boiling point of 220°C at 760 mmHg. | |
| pKa[7] (of conjugate acid) | Predicted to be lower than quinoline's pKa of ~4.9 due to the electron-withdrawing -CF3 group. | |
| Log[8]P (Lipophilicity) | Predicted to be >3. For comparison, the predicted XLogP3-AA for a similar compound, 3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline, is 3.5. | |
| App[9]earance | Varies; related compounds exist as solids or oils. | |
| Sol[6][10][11]ubility | Generally insoluble in water; soluble in organic solvents such as DMSO, ethanol, and chloroform. |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy : The aromatic protons on the quinoline ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The stron[12]g electron-withdrawing effect of the -CF3 group at the 4-position will cause significant deshielding of adjacent protons, shifting their signals further downfield.
-
¹³C NMR Spectroscopy : The spectrum will show characteristic signals for the aromatic carbons. Notably, the carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom at the 4-position, directly attached to the -CF3 group, will also exhibit splitting (²JCF).
-
¹⁹[12][13]F NMR Spectroscopy : A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF3 group. For similar trifluoromethylated aromatic compounds, this signal typically appears around δ -62 to -63 ppm.
-
Mas[13][14]s Spectrometry : The electron ionization mass spectrum will show a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight of approximately 197.16.
-
Infrared (IR) Spectroscopy : Key absorption bands will include those for aromatic C-H stretching, C=C and C=N ring stretching, and strong C-F stretching vibrations.
Synthesis and Chemical Reactivity
Synthetic Strategies
The synthesis of trifluoromethylated quinolines can be achieved through various methods. A prevalent approach is the Friedländer Annulation , which involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group. For 4-(trifluoromethyl)quinolines, this often involves starting with a substituted 2-trifluoroacetyl aniline. Other inn[15]ovative methods include intramolecular cyclization reactions of specifically designed precursors.
Caption: General synthesis workflow for 4-(trifluoromethyl)quinolines.
Reactivity Insights
The trifluoromethyl group is a potent electron-withdrawing group, which fundamentally influences the reactivity of the quinoline ring.
-
Electrophilic Aromatic Substitution : The -CF3 group deactivates the quinoline ring, making electrophilic substitution reactions (like nitration or halogenation) more difficult and directing incoming electrophiles to the benzene ring portion of the scaffold.
-
Nucleophilic Aromatic Substitution : Conversely, the electron-withdrawing nature of the -CF3 group activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. This enhanced reactivity is a valuable tool for further functionalization of the molecule.
Significance in Drug Discovery and Development
The this compound scaffold is of significant interest to the pharmaceutical industry. The incorporation of the -CF3 group often leads to improved drug candidates with enhanced efficacy and safety profiles.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the in vivo half-life of a drug.
-
Lip[4]ophilicity & Bioavailability : The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Bin[4]ding Affinity : The strong dipole moment and electron-withdrawing properties of the -CF3 group can lead to stronger binding interactions with target proteins, resulting in higher potency.
-
Therapeutic Applications : Derivatives of trifluoromethyl-quinoline have shown promise as potent anti-cancer agents, often by targeting critical cellular pathways like SGK1 or inhibiting microtubule polymerization. They are [16][17]also foundational in the development of novel anti-malarial drugs, aiming to overcome resistance to existing therapies.
Fi[1]eld-Proven Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential. The following are self-validating, standard methodologies for key experimental evaluations.
Protocol 1: Melting Point Determination (Capillary Method)
-
Causality : This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point. Impurities typically depress and broaden the melting range.
-
Methodology :
-
Sample Preparation : Finely powder a small, dry sample of the this compound.
-
Capillary Loading : Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup : Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating : Heat the block at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise rate (1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
-
[3]Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Protocol 2: Lipophilicity (LogP) Determination (Shake-Flask Method)
-
Causality : This "gold standard" method directly measures the partitioning of a compound between two immiscible liquid phases (n-octanol and water), simulating its distribution between the lipidic and aqueous environments in the body. LogP is a[3] critical predictor of a drug's pharmacokinetic properties.
-
Methodology :
-
System Preparation : Prepare a two-phase system of n-octanol and water. Mutually saturate the phases by shaking them together vigorously for 24 hours, then allowing them to separate completely.
-
Sample Addition : Dissolve a precisely weighed amount of this compound in the n-octanol phase.
-
Partitioning : Combine the n-octanol solution with a known volume of the water phase in a separatory funnel. Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation : Allow the mixture to stand undisturbed until the two phases have formed a clear interface.
-
Concentration Measurement : Carefully separate the two phases. Determine the concentration of the quinoline in each phase using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
-
Caption: Shake-flask method for LogP determination.
Protocol 3: NMR Sample Preparation
-
Causality : Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of deuterated solvent is key to avoiding large solvent signals that would obscure the analyte's peaks.
-
Methodology :
-
Sample Weighing : Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Addition : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.
-
[12]Transfer: Transfer the solution to a clean, dry NMR tube.
-
Analysis : Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity before data acquisition.
-
Safety and Handling
As a laboratory chemical, this compound and its derivatives should be handled with care.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ven[18][19]tilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.
-
Exp[18][20]osure Avoidance : Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Avoid ing[18]estion.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.
[19]References
-
Konno, T., et al. (2006). 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN2' Reaction of β-Trifluoromethylstyrenes Bearing Imine Moieties. Organic Letters, 8(5), 843-845.
-
ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]
-
Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765.
-
Alfa Aesar. (2025). 4-Chloro-2-(trifluoromethyl)quinoline Safety Data Sheet. Retrieved from [Link]
-
Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-580.
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
-
Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity.
-
Capot Chemical. (2008). MSDS of 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 4-methyl-2-(trifluoromethyl)quinoline. Retrieved from [Link]
-
PubChem. (2026). 3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline. Retrieved from [Link]
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ChemSrc. (n.d.). 3-[2-fluoro-4-(trifluoromethyl)phenyl]-7-hydroxy-, (αR)- CAS#: 2960325-11-3. Retrieved from [Link]
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RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Retrieved from [Link]
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4-(Trifluoromethyl)quinoline CAS number and molecular weight
An In-Depth Technical Guide to 4-(Trifluoromethyl)quinoline for Researchers and Drug Development Professionals
Introduction
This compound, a fluorinated heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the quinoline core imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, chemical behavior, and its expanding role in the development of novel therapeutics.
The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The addition of the trifluoromethyl group, a bioisostere for chlorine, enhances lipophilicity and metabolic stability due to the strength of the carbon-fluorine bond.[2] These characteristics make this compound and its derivatives highly attractive candidates for targeting a wide array of biological pathways implicated in diseases ranging from cancer to inflammatory disorders and infectious diseases.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 25199-77-3 | [3][4] |
| Molecular Formula | C10H6F3N | [3] |
| Molecular Weight | 197.16 g/mol | [3][5] |
| Boiling Point | 135-137 °C (at 23 Torr) | [3] |
| Density | 1.364 g/cm³ | [3] |
Synthesis and Reactivity
The synthesis of the this compound scaffold can be achieved through several established synthetic routes, most notably the Friedländer annulation and the Gould-Jacobs reaction.
Friedländer Annulation
The Friedländer annulation is a widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 4-(trifluoromethyl)quinolines, a key precursor is a substituted 2-trifluoroacetyl aniline which is reacted with a variety of carbonyl compounds. The reaction can be catalyzed by proline potassium salt under mild conditions to afford good to excellent yields.[3]
Caption: Generalized workflow for the synthesis of 4-(Trifluoromethyl)quinolines via Friedländer Annulation.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides another versatile route to quinoline-4-one derivatives, which can be further modified to yield 4-(trifluoromethyl)quinolines. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The resulting ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can be subjected to further chemical transformations.[6]
Experimental Protocol: Gould-Jacobs Synthesis of a 4-Quinolone Precursor
This protocol describes the synthesis of ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, a precursor for this compound derivatives.[6]
Step 1: Condensation
-
Combine 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (EMME) in a suitable solvent such as ethanol.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate, diethyl anilinomethylene malonate.
Step 2: Cyclization
-
Add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to the crude intermediate from Step 1.
-
Heat the mixture at 100 °C for approximately 2 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by the trifluoromethyl group make this compound a highly valuable scaffold in the design of novel therapeutic agents.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. They have been investigated for their ability to target various signaling pathways involved in cancer progression.
-
SGK1 Inhibition: A series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives were designed and synthesized, with some compounds showing superior efficacy against multiple cancer cell lines. Mechanistic studies identified Serum/Glucocorticoid-regulated Kinase 1 (SGK1) as a potential target for these compounds.[7][8] The inhibition of SGK1 can induce apoptosis and cell cycle arrest in cancer cells.
Caption: Proposed mechanism of anticancer action via SGK1 inhibition by this compound derivatives.
-
Microtubule Polymerization Inhibition: Certain 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as potent inhibitors of microtubule polymerization.[9] By disrupting the dynamics of microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, similar to the mechanism of action of established anticancer drugs like colchicine.
Anti-inflammatory and Analgesic Properties
Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds, particularly those designed to release nitric oxide, have shown anti-inflammatory activity comparable to indomethacin and analgesic effects similar to glafenine, with the added benefit of a reduced tendency to cause stomach ulceration.[5]
Antifungal Activity
Inspired by the structure of quinine, quinoline derivatives containing trifluoromethyl groups have been explored for their antifungal properties against phytopathogenic fungi. For instance, 2,8-bis(trifluoromethyl)-4-quinolinol and its derivatives have exhibited potent antifungal activity against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. The proposed mechanism involves disruption of the fungal cell membrane, leading to increased permeability and release of cellular contents.[10]
Antimalarial Potential
The quinoline scaffold is central to many antimalarial drugs, and the introduction of trifluoromethyl groups has been a strategy to combat drug-resistant strains of Plasmodium falciparum.[11] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the quinoline core, potentially leading to improved efficacy and pharmacokinetic properties.[1]
Conclusion
This compound is a cornerstone scaffold for the development of novel small-molecule therapeutics. Its unique combination of a privileged heterocyclic core and the advantageous physicochemical properties of the trifluoromethyl group provides a versatile platform for medicinal chemists. The demonstrated and potential applications in oncology, inflammation, and infectious diseases underscore the importance of continued research into the synthesis, derivatization, and biological evaluation of this compound and its analogues. As our understanding of disease pathways deepens, the strategic application of the this compound scaffold will undoubtedly lead to the discovery of next-generation therapies.
References
- Synthesis of 4-Difluoromethylated Quinoline via Intramolecular SN2' Reaction of β-Trifluoromethylstyrenes Bearing Imine Moieties.
- Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflamm
- 4-Hydroxy-2-(trifluoromethyl)quinoline.
- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.
- SYNTHESIS OF TRIFLUOROMETHYL DERIV
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Discovery of novel 2-(trifluoromethyl)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)quinoline
Foreword: The Analytical Imperative for Fluorinated Heterocycles
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a cornerstone of molecular design. The trifluoromethyl group, in particular, imparts profound changes to a molecule's physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity. 4-(Trifluoromethyl)quinoline stands as a prototypical example of this molecular class, serving as a critical building block for advanced pharmaceutical agents and functional materials.
A rigorous and unambiguous confirmation of its molecular structure is not merely a procedural formality; it is the bedrock upon which all subsequent research is built. This guide provides an in-depth, field-proven perspective on the multi-technique spectroscopic elucidation of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby creating a self-validating analytical workflow.
The Analytical Workflow: An Integrated Spectroscopic Approach
The definitive structural confirmation of a synthetic compound like this compound relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and only through their synthesis can a complete picture be formed with confidence.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure
NMR spectroscopy provides the most detailed information regarding the specific arrangement of atoms within the molecule. For a fluorinated compound, a trio of experiments—¹H, ¹³C, and ¹⁹F NMR—is essential.
Proton (¹H) NMR Spectroscopy
¹H NMR reveals the number, environment, and connectivity of protons in the molecule. The quinoline ring system has six aromatic protons, and their chemical shifts are heavily influenced by the electron-withdrawing effects of both the heterocyclic nitrogen atom and the C4-trifluoromethyl group.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Setup: Lock on the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Spectral Width: 0-10 ppm
-
Pulse Angle: 90°
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-32
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.
Data Interpretation and Expected ¹H NMR Data (in CDCl₃)
The electron-withdrawing CF₃ group at the C4 position will cause a significant downfield shift (to a higher ppm value) for adjacent protons, particularly H2 and H5.[1] Protons on the carbocyclic ring (H5, H6, H7, H8) will exhibit splitting patterns typical of a substituted benzene ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| H2 | 8.9 - 9.1 | d | ~4.5 |
| H3 | 7.6 - 7.8 | d | ~4.5 |
| H8 | 8.2 - 8.4 | d | ~8.5 |
| H5 | 8.0 - 8.2 | d | ~8.5 |
| H7 | 7.8 - 8.0 | ddd | ~8.5, 7.0, 1.5 |
| H6 | 7.6 - 7.8 | ddd | ~8.5, 7.0, 1.5 |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. A key diagnostic feature for this compound is the coupling between the carbon and fluorine atoms, which splits the signals of the CF₃ carbon and the carbon to which it is attached (C4).
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).
-
-
Processing: Apply Fourier transformation with an exponential window function, followed by phase and baseline correction.
Data Interpretation and Expected ¹³C NMR Data (in CDCl₃)
The most telling signals are those for C4 and the CF₃ carbon itself. The CF₃ carbon appears as a quartet due to coupling with the three fluorine atoms (n+1 rule, where n=3).[1] The C4 carbon, directly bonded to the CF₃ group, will also show a quartet splitting, albeit with a smaller coupling constant.[1]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Expected Coupling Constant (J, Hz) |
| C2 | ~151 | s | - |
| C3 | ~119 | s | - |
| C4 | ~135 | q | ²JCF ≈ 35 Hz |
| C4a | ~149 | s | - |
| C5 | ~129 | s | - |
| C6 | ~128 | s | - |
| C7 | ~130 | s | - |
| C8 | ~126 | s | - |
| C8a | ~124 | s | - |
| CF₃ | ~123 | q | ¹JCF ≈ 275 Hz |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms. Since the three fluorine atoms in the CF₃ group are chemically equivalent, they are expected to produce a single signal.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz (or higher) spectrometer equipped with a broadband probe, observing at the ¹⁹F frequency (~376 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Referencing: Use an external standard such as CFCl₃ (δ = 0 ppm) or trifluorotoluene (δ ≈ -63.72 ppm).[2]
-
Number of Scans: 64-128.
-
-
Processing: Standard Fourier transformation, phasing, and baseline correction.
Data Interpretation and Expected ¹⁹F NMR Data (in CDCl₃)
The trifluoromethyl group attached to an aromatic system typically appears in a well-defined region of the ¹⁹F NMR spectrum. Based on data for analogous compounds like 6-amino-4-(trifluoromethyl)quinolines, a single sharp peak is expected.[3]
| Fluorine Assignment | Expected Chemical Shift (δ, ppm, vs. CFCl₃) | Multiplicity |
| CF₃ | -61 to -64 | s |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. For this compound, the key diagnostic peaks will be the strong C-F stretching vibrations and the characteristic vibrations of the quinoline ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Processing: The instrument software automatically performs the Fourier transform and ratios the sample spectrum against the background.
Data Interpretation and Expected Characteristic IR Peaks
The spectrum will be dominated by strong, characteristic C-F stretching bands. Aromatic C-H and C=C/C=N stretching vibrations will confirm the quinoline core.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1620 - 1580 | Aromatic C=C/C=N Stretch | Medium-Strong |
| 1350 - 1100 | C-F Stretch | Very Strong |
| 900 - 675 | Aromatic C-H Bend | Strong |
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electron Ionization (EI) is a common technique that also induces fragmentation, offering further structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).[4]
-
Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation and Expected Mass Spectrum
The molecular formula of this compound is C₁₀H₆F₃N, with a monoisotopic mass of 197.045 g/mol .
-
Molecular Ion (M⁺·): The most critical peak will be the molecular ion peak at m/z = 197 . Its presence confirms the molecular weight of the compound.
-
Key Fragmentation: The energetic ionization process can cause the molecular ion to fragment.[5][6] A likely and diagnostically significant fragmentation would be the loss of the trifluoromethyl radical (·CF₃, mass = 69), leading to a prominent fragment ion.
-
[M - CF₃]⁺: A peak at m/z = 128 would correspond to the quinoline cation, strongly supporting the proposed structure.
-
Conclusion
The structural elucidation of this compound is a quintessential exercise in modern analytical chemistry. A definitive assignment is achieved not by a single spectrum, but by the logical and systematic integration of data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. The characteristic downfield shifts in the ¹H NMR, the distinct C-F coupling quartets in the ¹³C NMR, the singlet in the ¹⁹F NMR, the intense C-F stretching in the IR spectrum, and the correct molecular ion and logical fragmentation in the mass spectrum all converge to provide an unassailable confirmation of the target structure. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and development.
References
- ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.
- ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- MDPI. (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 28(14), 5489.
- DergiPark. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science.
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000162).
- University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards.
- MDPI. (2023). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Proceedings, 88(1), 10.
- ResearchGate. (n.d.). ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- Tantillo, D. J., & Krenske, E. H. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(7), 4413–4419.
- Roberts, J. D. (2001). Fluorine NMR. CaltechAUTHORS.
- NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. NIST Chemistry WebBook.
- Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
- Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2810.
- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
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A Technical Guide to the Solubility and Stability of 4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl group into the quinoline scaffold is a key strategy in modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacokinetic properties. 4-(Trifluoromethyl)quinoline, a fundamental structure in this class, presents unique characteristics that are critical to understand for its application in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the core principles governing the solubility and stability of this compound. While specific experimental data for this particular isomer is not extensively available in public literature, this guide synthesizes established scientific principles, data from structurally related analogs, and validated experimental protocols to provide a robust framework for its characterization. We will explore the theoretical underpinnings of its solubility in various solvent systems and detail methodologies for its empirical determination. Furthermore, a thorough analysis of its stability under various stress conditions, including pH, temperature, and light, is presented, alongside potential degradation pathways. This guide is intended to be a vital resource for researchers, enabling them to anticipate the behavior of this compound and to design and execute rigorous, self-validating experimental protocols for its assessment.
Introduction: The Significance of the Trifluoromethyl Group on the Quinoline Core
The quinoline ring system is a prevalent scaffold in a multitude of biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a widely employed tactic in medicinal chemistry to enhance the therapeutic potential of parent compounds. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can dramatically influence a molecule's behavior.[1]
The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electron distribution within the quinoline ring, impacting its pKa and binding affinities with biological targets.[1] Moreover, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to an extended in vivo half-life for drug candidates.[1][2] This increased metabolic stability is a highly desirable trait in drug development.[3] The lipophilicity conferred by the -CF3 group can also enhance membrane permeability, facilitating cellular uptake.[1]
Understanding the solubility and stability of this compound is paramount for its successful application. Solubility directly impacts bioavailability and the feasibility of formulation development, while stability determines a compound's shelf-life and its degradation profile, which is crucial for safety and efficacy.
Physicochemical Properties: A Predictive Overview
| Property | Predicted Value/Characteristic for this compound | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₆F₃N | - |
| Molecular Weight | 197.16 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Quinoline is a colorless liquid, and the trifluoromethyl group is not expected to impart significant color.[4] |
| Melting Point | Not readily available. Likely to be a low melting solid. | For comparison, 4-methyl-2-(trifluoromethyl)quinoline has a melting point of 55 °C.[5] |
| Boiling Point | Not readily available. Expected to be higher than quinoline (237 °C). | The increased molecular weight and polarity from the -CF3 group would increase the boiling point. |
| pKa | Predicted to be lower than quinoline (pKa of conjugate acid ≈ 4.9). | The strong electron-withdrawing effect of the -CF3 group at the 4-position will decrease the basicity of the quinoline nitrogen. |
| LogP | Predicted to be higher than quinoline (LogP ≈ 2.0). | The trifluoromethyl group significantly increases lipophilicity.[1] For example, the predicted XLogP3 of 3-fluoro-4-methyl-7-(trifluoromethyl)quinoline is 3.5.[6] |
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its utility in drug development. The inherent lipophilicity of the quinoline core, further enhanced by the trifluoromethyl group, suggests that this compound will exhibit poor aqueous solubility.[7]
Theoretical Considerations
The low aqueous solubility can be attributed to:
-
Hydrophobic Quinoline Core: The aromatic quinoline system is inherently hydrophobic.[7]
-
Lipophilic Trifluoromethyl Group: The -CF3 group significantly increases the molecule's lipophilicity, leading to unfavorable interactions with polar water molecules.[7]
-
Crystal Lattice Energy: For solid forms, strong intermolecular forces within the crystal lattice can hinder solvation by water molecules.[7]
In contrast, this compound is expected to be readily soluble in a range of organic solvents. Based on studies of related compounds, good solubility can be anticipated in solvents such as:
-
Ethanol
-
Acetone
-
Toluene
Experimental Determination of Solubility
Accurate solubility determination is essential. The two primary types of solubility measurements are thermodynamic and kinetic.
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent. The "shake-flask" method is the gold standard for its determination.[9]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of this compound to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] Preliminary experiments can determine the optimal equilibration time.[10]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic solubility is often measured in high-throughput screening settings. It involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. Precipitation may occur, and the measured concentration of the dissolved compound is the kinetic solubility. This value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[6]
Protocol 2: Kinetic Solubility Assay
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilution: Add the DMSO stock solution to the aqueous buffer of interest until precipitation is observed.
-
Detection: The resulting precipitation can be detected optically. The concentration at which the compound comes out of solution is the kinetic solubility.[6]
Stability Profile of this compound
Assessing the stability of a potential drug candidate is a mandatory regulatory requirement.[11][12][13][14][15] Stability studies provide evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11]
Forced Degradation (Stress Testing)
Stress testing is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[14]
Studies on related 6-amino-4-(trifluoromethyl)quinolines have shown high thermal stability.[1][9] It is anticipated that this compound will also be thermally stable under typical storage conditions. Stress testing would involve exposing the compound to elevated temperatures (e.g., 50°C, 60°C in 10°C increments above the accelerated testing temperature) and humidity (e.g., 75% RH or greater).[14]
Quinoline and its derivatives can be susceptible to photolytic degradation. Photostability testing involves exposing the compound to a light source that produces a combination of UV and visible light. Schiff base derivatives of 4-(trifluoromethyl)quinolines have demonstrated good stability under white-LED irradiation.[1][8][9]
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol) and also place the solid compound in transparent containers.
-
Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp or a metal halide lamp) providing a specified overall illumination. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At appropriate time intervals, analyze the samples for degradation using a stability-indicating HPLC method.
The stability of this compound should be evaluated across a range of pH values to simulate physiological conditions and to understand its behavior in different formulations. Hydrolytic degradation is a potential pathway.[14]
Protocol 4: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Sample Incubation: Dissolve this compound in each buffer and incubate at a controlled temperature.
-
Analysis: At specified time points, analyze the samples by HPLC to quantify the remaining parent compound and any degradation products.
Potential Degradation Pathways
The microbial and photolytic degradation of quinoline typically proceeds via hydroxylation at various positions on the ring, followed by ring opening.[3][10] For this compound, potential degradation pathways could involve:
-
Hydroxylation: Introduction of a hydroxyl group on the quinoline ring.
-
N-oxidation: Oxidation of the quinoline nitrogen to form an N-oxide.[10]
-
Ring Cleavage: Subsequent opening of the heterocyclic or carbocyclic ring.
The strong C-F bonds in the trifluoromethyl group are expected to be highly resistant to cleavage.
Caption: Potential Degradation Pathways of this compound.
Conclusion
This compound is a molecule of significant interest due to the advantageous properties imparted by the trifluoromethyl group. While specific experimental data on its solubility and stability are not widely published, this guide provides a comprehensive framework for its characterization based on established scientific principles and data from analogous compounds. Its predicted low aqueous solubility and high lipophilicity necessitate careful consideration during formulation development. The compound is expected to exhibit good thermal and metabolic stability. Rigorous experimental evaluation using the protocols outlined herein is essential to fully elucidate its properties and unlock its potential in drug discovery and materials science. This guide serves as a foundational resource for scientists and researchers, enabling informed decision-making and the design of robust, self-validating studies.
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An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)quinoline Starting Materials
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of a trifluoromethyl (CF₃) group, particularly at the 4-position, is a widely employed tactic in modern drug design. This is due to the unique properties conferred by the CF₃ group, which can significantly enhance a molecule's metabolic stability, increase its lipophilicity for better membrane permeability, and modulate its binding affinity to biological targets.[2] This guide provides an in-depth examination of the principal synthetic routes for preparing 4-(trifluoromethyl)quinoline precursors, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.
Pillar 1: Strategic Approaches to the Quinoline Core
The construction of the trifluoromethyl-substituted quinoline ring system is predominantly achieved through classical named reactions that involve the cyclization of substituted anilines. The choice of starting materials is paramount, as it dictates the final substitution pattern of the quinoline product. The two most reliable and versatile starting materials are:
-
Trifluoromethyl-substituted Anilines: These are reacted with β-dicarbonyl compounds. The position of the CF₃ group on the aniline ring determines its final location on the quinoline's benzene moiety. For instance, 3-(trifluoromethyl)aniline is a common precursor for 7-(trifluoromethyl)quinolines.[3]
-
Trifluoromethyl-containing β-Dicarbonyl Compounds: Reagents like ethyl 4,4,4-trifluoroacetoacetate are condensed with various anilines. This strategy directly installs the CF₃ group at the 2-position of the quinoline ring.[4]
The selection between these starting material classes depends on the desired final structure. The following sections detail the core synthetic methodologies based on these principles.
The Conrad-Limpach Synthesis: A Scalable Route
The Conrad-Limpach synthesis is a robust and highly scalable method for producing 4-hydroxyquinoline derivatives.[4][5] The reaction proceeds in two distinct, critical stages: the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[4][6] When ethyl 4,4,4-trifluoroacetoacetate is used as the β-ketoester, this method provides direct access to 2-(trifluoromethyl)-4-hydroxyquinolines.
The causality behind this two-step process is rooted in reaction kinetics and thermodynamics. The initial condensation to form the β-aminoacrylate intermediate is typically favored at lower temperatures, often catalyzed by a weak acid.[5][7] The subsequent intramolecular cyclization, however, requires significant thermal energy to overcome the activation barrier for the 6-electron ring-closing reaction.[5]
Caption: General workflow for the Conrad-Limpach synthesis.
-
Temperature Control: The cyclization step is highly temperature-sensitive. Precise control, typically around 250 °C, is essential to drive the reaction to completion while minimizing thermal degradation of the product.[4]
-
Solvent Selection: The use of a high-boiling, inert solvent is crucial for achieving high yields. Solvents like Dowtherm A or mineral oil provide a stable medium for the high temperatures required.[4][5] The solvent ensures uniform heat distribution and prevents localized overheating, which is a major concern during scale-up.
The Gould-Jacobs Reaction: Versatility in Substitution
The Gould-Jacobs reaction offers a different, yet equally powerful, approach for preparing 4-hydroxyquinoline derivatives.[8][9] This multi-step sequence begins with the condensation of an aniline with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[8][10] This is followed by thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the 4-hydroxyquinoline.[8][10]
This method is particularly effective for synthesizing quinolines with substituents on the benzenoid ring, starting from the appropriately substituted aniline.[3][11] For example, using 3-(trifluoromethyl)aniline as the starting material leads directly to the formation of 7-(trifluoromethyl)-4-hydroxyquinoline.[11][12]
Caption: Key stages of the Gould-Jacobs reaction pathway.
The mechanism initiates with a nucleophilic attack from the aniline nitrogen onto the malonic ester derivative, followed by the loss of ethanol.[8][10] The subsequent 6-electron cyclization is a thermally induced electrocyclic reaction, which is the key ring-forming step.[8] Modern adaptations of this reaction utilize microwave irradiation to dramatically shorten reaction times and improve yields compared to conventional heating.[13][14]
The Friedländer Annulation: A Convergent Approach
The Friedländer synthesis is a highly convergent method that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[1] For the synthesis of 4-(trifluoromethyl)quinolines, this typically involves using a substituted 2-trifluoroacetyl aniline as the key precursor.[15][16]
This approach is advantageous as it can build highly substituted quinolines in a single step. Recent advancements have identified catalysts like proline potassium salt that facilitate this annulation under mild conditions, providing good to excellent yields and expanding the substrate scope.[15] Copper-catalyzed annulation reactions of ortho-trifluoroacetyl anilines with ketone oxime acetates have also been developed as a modern, redox-neutral alternative.[1][16]
Pillar 2: From Intermediate to Versatile Building Block
The primary products from the Conrad-Limpach and Gould-Jacobs reactions are 4-hydroxyquinolines, which exist in tautomeric equilibrium with their 4-quinolone form.[5][8] While useful, the 4-hydroxy group is often converted into a better leaving group to allow for further functionalization. The transformation to a 4-chloroquinoline is the most common and synthetically valuable derivatization.
Chlorination of 4-Hydroxyquinolines
The conversion of the 4-hydroxy (or 4-oxo) group to a chlorine atom is a critical step that transforms the stable intermediate into a versatile electrophilic building block. The chlorine at the 4-position is an excellent leaving group, highly susceptible to nucleophilic aromatic substitution.[12] This allows for the introduction of a vast array of functional groups (e.g., amines, ethers, thiols) to build more complex molecules.
The standard and most effective reagent for this transformation is phosphorus oxychloride (POCl₃).[12] The reaction is typically performed by heating the 4-hydroxyquinoline in neat POCl₃ or with a co-solvent.
-
System Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Reagent Addition: To the flask, add the 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) portion-wise. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and releases HCl gas; extreme caution is required.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated NH₄OH or solid NaHCO₃) until pH > 8. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-chloro-7-(trifluoromethyl)quinoline can be purified by column chromatography or recrystallization.
Pillar 3: Data Summary and Protocols
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Starting Materials | Key Reagents/Conditions | Advantages | Considerations |
| Conrad-Limpach | Aniline, Ethyl 4,4,4-trifluoroacetoacetate[4] | Acid catalyst; High-boiling solvent (e.g., Dowtherm A), ~250 °C[4] | Scalable, good yields, direct access to 2-CF₃ quinolines.[4] | Requires very high temperatures; handling of high-boiling solvents. |
| Gould-Jacobs | Substituted Aniline, Diethyl ethoxymethylenemalonate[8][13] | Thermal cyclization or MW irradiation; Saponification (NaOH); Decarboxylation (Heat)[8][13] | High versatility for benzenoid ring substitution; MW improves efficiency.[13] | Multi-step process (cyclization, saponification, decarboxylation).[8] |
| Friedländer | 2-Trifluoroacetyl aniline, Carbonyl compound[15] | Base or acid catalyst (e.g., Proline Potassium Salt)[15] | Convergent, single-step access to polysubstituted quinolines. | Availability of substituted 2-trifluoroacetyl anilines can be limited. |
Detailed Experimental Protocols
-
Step A: Condensation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-methylaniline (p-toluidine, 1.0 eq) in toluene.
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and remove water via the Dean-Stark trap until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the toluene under reduced pressure to yield the crude β-aminoacrylate intermediate.
-
-
Step B: Thermal Cyclization:
-
To the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A) at a ratio of 10-20 mL per gram of intermediate.[4]
-
Heat the mixture with vigorous stirring to 250-260 °C and maintain this temperature for 30-60 minutes.
-
Monitor the cyclization by TLC. Upon completion, allow the mixture to cool to room temperature.
-
The product often precipitates. Collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexanes) to remove residual high-boiling solvent.
-
Further purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.
-
-
Step A: Condensation:
-
Combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a flask.
-
Method 1 (Thermal): Heat the mixture neat at 100-120 °C for 2-4 hours.[13]
-
Method 2 (Microwave): Subject the neat mixture to microwave irradiation for approximately 7-10 minutes.[13]
-
Upon cooling, the intermediate anilinomethylene malonate often solidifies and can be recrystallized from ethanol.
-
-
Step B: Cyclization:
-
Add the intermediate from Step A to a high-boiling solvent like Dowtherm A.
-
Heat the mixture to ~250 °C for 15-30 minutes.
-
Cool the mixture, dilute with hexanes, and collect the precipitated product by filtration. Wash with hexanes and dry under vacuum. This yields the ethyl ester, which can be carried forward for saponification and decarboxylation if the unsubstituted 4-hydroxyquinoline is desired.
-
References
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The Trifluoromethyl Group in Quinolines: A Technical Guide to its Potent Electron-Withdrawing Effects
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Biological activity of novel 4-(trifluoromethyl)quinoline derivatives
An In-depth Technical Guide to the Biological Activity of Novel 4-(Trifluoromethyl)quinoline Derivatives
Executive Summary
The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities.[1][2] Its versatile structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[3] The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance crucial pharmacokinetic and pharmacodynamic properties. This group's high electronegativity and lipophilicity can improve metabolic stability, bioavailability, and binding affinity to target proteins.[4] This guide offers a comprehensive exploration of novel this compound derivatives, synthesizing technical data with field-proven insights. We will delve into their synthetic strategies and critically examine their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Chapter 1: The Quinoline Scaffold and the Role of Trifluoromethylation
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone in the development of new drugs.[2][5] Its derivatives have demonstrated a remarkable range of therapeutic applications, including antimalarial, anticancer, and anti-inflammatory agents.[2][6][7] The clinical success of quinoline-based drugs like bosutinib and lenvatinib in oncology underscores the scaffold's potential.[1]
The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position of the quinoline ring is a key design element. From a medicinal chemistry perspective, the -CF3 group acts as a bioisostere for other groups and can significantly modulate a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which often prolongs the drug's half-life.[4]
-
Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the quinoline ring, potentially leading to stronger and more specific interactions with biological targets.[8]
These enhancements make this compound derivatives a highly promising class of compounds for addressing complex diseases.[4][8]
Chapter 2: Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core can be achieved through several established methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the quinoline ring.
Gould-Jacobs Reaction
A prominent method for constructing the quinoline-4-one core is the Gould-Jacobs reaction. This process typically involves the condensation of a substituted aniline with diethyl 2-(ethoxymethylene)malonate (EMME), followed by a thermally-induced cyclization.[9] The use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has proven effective for catalyzing the cyclization step under milder conditions and often with good to excellent yields.[9]
Friedländer Annulation
The Friedländer annulation is another powerful technique, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize 4-trifluoromethyl-substituted quinolines, this method utilizes substituted 2-trifluoroacetyl anilines and various carbonyl compounds.[10] Proline potassium salt has been identified as a superior catalyst for this reaction, promoting it under mild conditions with high efficiency.[10]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized workflow for synthesizing this compound derivatives.
Chapter 3: Anticancer Activity
Quinoline derivatives are a well-established class of anticancer agents, known to interfere with multiple pathways essential for tumor growth and survival.[1][5] The introduction of the 4-(trifluoromethyl) moiety has led to the discovery of novel compounds with potent and selective activity.[8][11]
Mechanisms of Action
The anticancer efficacy of this compound derivatives stems from their ability to modulate various biological targets:
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer.[11] This includes key players in cell signaling pathways like Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and downstream kinases like Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[4][11][12] By blocking these kinases, the compounds can halt cell proliferation, induce apoptosis (programmed cell death), and disrupt the cell cycle.[4][11]
-
Tubulin Polymerization Inhibition: Several derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization.[8][13] Microtubules are critical for cell division (mitosis), and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. These agents often bind to the colchicine binding site on tubulin.[14]
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect is the induction of apoptosis. This is often confirmed by observing an increase in both early and late apoptotic cell populations in flow cytometry analysis.[11][15]
Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.
Summary of In Vitro Anticancer Activity
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Anilinoquinoline Derivative (Compound 8b) | PC3 (Prostate) | 0.09 ± 0.01 | [11] |
| 2-Anilinoquinoline Derivative (Compound 8b) | LNCaP (Prostate) | 0.11 ± 0.01 | [11] |
| 2-Anilinoquinoline Derivative (Compound 8b) | K562 (Leukemia) | 0.32 ± 0.02 | [11] |
| Quinoline-derived Trifluoromethyl Alcohol (Cmpd 2) | Generic | 14.14 (LC50) | [16] |
| 4-Amino-2-Trifluoromethyl Quinazoline (Cmpd 6a) | LNCaP (Prostate) | >50% inhibition at 5µM | [17] |
| 4-Amino-2-Trifluoromethyl Quinazoline (Cmpd 6b) | PC3 (Prostate) | >50% inhibition at 5µM | [17] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[3] It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC3, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach to the bottom of the wells.[3]
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[3]
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like cisplatin).[3]
-
Incubation: Incubate the plates for an additional 48-72 hours under the same conditions.[3]
-
MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[3]
-
Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Chapter 4: Antimicrobial Activity
The rise of drug-resistant pathogens poses a significant global health threat, creating an urgent need for new antimicrobial agents.[18][19] Quinoline derivatives have long been a source of antibacterial and antifungal drugs, and novel 4-(trifluoromethyl)quinolines have shown potent activity against a range of microbes.[18][20]
Spectrum of Activity
These compounds have demonstrated broad-spectrum potential:
-
Antibacterial: Potent activity has been observed against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[18] Activity against Gram-negative bacteria has also been reported.[20]
-
Antifungal: Various derivatives exhibit good to moderate activity against fungi such as Aspergillus niger and Candida albicans.[20][21] Some have also shown promise against phytopathogenic fungi that affect agriculture.[22]
Summary of In Vitro Antimicrobial Activity
Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted Quinoline (Compound 2) | MRSA (Methicillin-resistant S. aureus) | 3.0 | [18] |
| Substituted Quinoline (Compound 6) | MRSA (Methicillin-resistant S. aureus) | 1.5 | [18] |
| Substituted Quinoline (Compound 6) | VRE (Vancomycin-resistant Enterococcus) | 3.0 | [18] |
| Substituted Quinoline (Compound 6) | C. difficile UK6 | >16 | [18] |
| 2,8-bis(trifluoromethyl)-4-quinolinol (Ac12) | S. sclerotiorum (Fungus) | 0.52 (EC50) | [22] |
| 2,8-bis(trifluoromethyl)-4-quinolinol (Ac12) | B. cinerea (Fungus) | 0.50 (EC50) | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method used to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the agent that inhibits visible growth.
Step-by-Step Methodology:
-
Medium Preparation: Prepare the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells except the first column. In the first column, add 100 µL of the test compound at a starting concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. This creates a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard for bacteria) and dilute it in broth so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with medium only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration in a well with no visible growth.
Chapter 5: Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases, and quinoline derivatives have been investigated as potential anti-inflammatory agents.[7][23] Some 4-substituted-7-trifluoromethylquinoline derivatives have shown potent anti-inflammatory and analgesic properties with a reduced risk of the gastric side effects common to non-steroidal anti-inflammatory drugs (NSAIDs).[24][25]
Mechanisms of Action
The anti-inflammatory effects of quinoline derivatives can be attributed to several mechanisms, including the inhibition of key inflammatory mediators and enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][23] Certain derivatives also function as nitric oxide (NO) donors, which may contribute to their gastro-protective effects.[24]
Summary of In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo test to screen for acute anti-inflammatory activity.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Drug (% Inhibition) | Reference |
| 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | 100 | Comparable to Indomethacin | Indomethacin | [24] |
| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d) | 50 | 68.28% | Ibuprofen | [23] |
| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g) | 50 | 63.19% | Ibuprofen | [23] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used and validated model for evaluating the activity of acute anti-inflammatory agents.[25]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to the laboratory environment for at least one week.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, test compound groups). Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound (dissolved or suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle, and the standard group receives a reference drug like indomethacin or ibuprofen.[23][24]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Chapter 6: Conclusion and Future Perspectives
Novel this compound derivatives constitute a highly versatile and potent class of bioactive compounds. The strategic inclusion of the trifluoromethyl group demonstrably enhances their therapeutic potential, leading to promising candidates in oncology, infectious disease, and inflammation research. The diverse mechanisms of action, from kinase inhibition and microtubule disruption in cancer to broad-spectrum antimicrobial effects, highlight the scaffold's adaptability.
Future research should focus on several key areas:
-
Target Selectivity and Safety: Synthesizing derivatives with higher selectivity for cancer-specific targets over healthy cells to minimize side effects.
-
Overcoming Drug Resistance: Designing hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multi-target agents capable of overcoming established drug resistance mechanisms.[26]
-
Pharmacokinetic Optimization: Further refining the substitution patterns on the quinoline ring to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for improved clinical translation.
-
Dual-Activity Agents: Exploring the potential for single compounds to exhibit both anticancer and anti-inflammatory activity, which would be highly valuable for treating inflammation-driven cancers.
The continued exploration of this compound derivatives holds immense promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.
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A Comprehensive Technical Guide to Natural Products Containing the Quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold in Nature and Medicine
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and a recurring motif in a diverse array of natural products.[1][2] Its presence in the molecular architecture of these compounds often confers significant and varied biological activities, ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory effects.[1][3] This guide provides an in-depth exploration of the major classes of quinoline-containing natural products, their biosynthesis, mechanisms of action, and the experimental methodologies employed in their study. We will delve into the rich chemistry and pharmacology of these compounds, offering insights for researchers and professionals engaged in drug discovery and development.
Historically, the importance of quinoline alkaloids was cemented with the discovery of quinine from the bark of the Cinchona tree, a remedy that has saved countless lives from malaria.[4][5] More recently, the discovery of camptothecin and its potent anticancer activity has opened new avenues in oncology.[4][6] These seminal discoveries underscore the therapeutic potential embedded within the quinoline framework and continue to inspire the search for novel, naturally derived therapeutic agents.[7]
I. Major Classes of Quinoline-Containing Natural Products
Nature has ingeniously incorporated the quinoline scaffold into a wide variety of molecular architectures. These natural products can be broadly categorized based on their structural features and biosynthetic origins.
Cinchona Alkaloids: The Archetypal Antimalarials
The Cinchona alkaloids, isolated from the bark of the Cinchona genus, are perhaps the most well-known quinoline-containing natural products.[5][8] This class includes quinine, quinidine, cinchonine, and cinchonidine, all of which share a common quinoline core linked to a quinuclidine ring.[8][9]
Source and Significance: Primarily sourced from Cinchona officinalis and related species, these alkaloids have been used for centuries to treat malaria.[5][10][11] Quinine, in particular, remains a crucial therapeutic option for severe and drug-resistant malaria.[12][13] Quinidine, a stereoisomer of quinine, is utilized for its antiarrhythmic properties.[14]
Mechanism of Action: The antimalarial action of quinine is multifaceted. It is believed to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into hemozoin. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.
Camptothecin and its Derivatives: Potent Topoisomerase I Inhibitors
Camptothecin (CPT) is a pentacyclic quinoline alkaloid first isolated from the Chinese tree Camptotheca acuminata.[4][15] Its discovery marked a significant milestone in cancer chemotherapy.[6]
Source and Therapeutic Applications: Found in Camptotheca acuminata, Nothapodytes foetida, and other plant species, CPT exhibits potent anticancer activity.[6] However, its clinical use is limited by poor water solubility and instability of its lactone ring.[6][] This has led to the development of semi-synthetic analogs like topotecan and irinotecan, which are now established drugs for the treatment of various cancers, including ovarian, colorectal, and lung cancer.[][17][18]
Mechanism of Action: CPT and its derivatives exert their cytotoxic effects by specifically targeting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[15][] They stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[] This leads to the accumulation of single-strand DNA breaks, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]
Furoquinoline and Acridine Alkaloids
This group of alkaloids is characterized by the fusion of a furan or acridine ring system to the quinoline core. They are predominantly found in plants of the Rutaceae family.[9][12]
Examples and Biological Activities: Dictamnine and skimmianine are well-known furoquinoline alkaloids. Acridine alkaloids, such as acronycine, have been investigated for their anticancer properties. The biological activities of these compounds are diverse and include antimicrobial, anti-inflammatory, and cytotoxic effects.
Quinoline Alkaloids from Microorganisms and Marine Sources
The quinoline scaffold is not exclusive to the plant kingdom. A growing number of quinoline-containing natural products have been isolated from bacteria, fungi, and marine organisms.[12][19]
Significance: These microbial and marine-derived compounds often possess unique structural features and potent biological activities, making them a promising frontier for drug discovery. For instance, certain quinoline alkaloids from marine cyanobacteria have demonstrated a wide range of biological effects.[12]
II. Biosynthesis of the Quinoline Scaffold
The biosynthetic pathways leading to the quinoline ring system in nature are varied, reflecting the diverse origins of these natural products.
The Tryptophan-Derived Pathway
In many plants and microorganisms, the quinoline ring is derived from the amino acid tryptophan.[9][19] Tryptophan undergoes a series of enzymatic transformations to yield anthranilic acid, a key precursor.
General Pathway:
-
Tryptophan to Anthranilic Acid: The pathway often begins with the conversion of tryptophan to kynurenine, which is then cleaved to form anthranilic acid.
-
Condensation and Cyclization: Anthranilic acid or its activated form condenses with a second precursor molecule, often derived from acetate or a terpene pathway.[9]
-
Ring Formation: Subsequent cyclization and aromatization reactions lead to the formation of the quinoline scaffold.
Biosynthesis of Cinchona Alkaloids
The biosynthesis of Cinchona alkaloids is a complex process that involves the convergence of two major pathways: the terpenoid indole alkaloid (TIA) pathway and a subsequent rearrangement to form the quinoline ring.
Key Steps:
-
Strictosidine Formation: The pathway initiates with the condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpenoid) to form strictosidine.[20]
-
Rearrangement to Quinoline: A series of complex enzymatic steps, which are not yet fully elucidated, lead to the rearrangement of the indole nucleus of the TIA precursor into the quinoline scaffold of the Cinchona alkaloids.
Caption: Biosynthetic origin of Cinchona alkaloids.
Biosynthesis of Camptothecin
The biosynthesis of camptothecin also originates from the terpenoid indole alkaloid pathway, highlighting a common evolutionary origin with Cinchona alkaloids.
Key Steps:
-
Strictosidine as a Common Precursor: Similar to Cinchona alkaloids, the biosynthesis of camptothecin begins with the formation of strictosidine from tryptamine and secologanin.
-
Formation of the Pentacyclic Core: A series of oxidative and rearrangement reactions transform the strictosidine backbone into the characteristic pentacyclic structure of camptothecin.
III. Experimental Protocols for the Study of Quinoline-Containing Natural Products
The investigation of natural products containing the quinoline scaffold involves a multi-step process, from extraction and isolation to structural elucidation and biological evaluation.
Extraction and Isolation of Cinchona Alkaloids from Bark
This protocol outlines a general procedure for the laboratory-scale extraction and isolation of Cinchona alkaloids.
Methodology:
-
Preparation of Plant Material: Dried and powdered Cinchona bark is the starting material.
-
Alkalinization and Extraction: The powdered bark is moistened with a basic solution (e.g., sodium carbonate or calcium hydroxide) to liberate the free alkaloids. The alkaloids are then extracted with an organic solvent such as toluene or dichloromethane.
-
Acidic Extraction: The organic extract is then treated with a dilute acid (e.g., sulfuric acid) to convert the alkaloids into their water-soluble salts, which partition into the aqueous phase.
-
Precipitation: The aqueous solution is then made basic to precipitate the crude alkaloids.
-
Purification: The crude alkaloid mixture can be further purified by techniques such as chromatography (e.g., column chromatography or preparative HPLC) to isolate the individual alkaloids (quinine, quinidine, etc.).
Caption: Workflow for Cinchona alkaloid extraction.
Screening for Topoisomerase I Inhibition by Camptothecin Analogs
This protocol describes a common in vitro assay to assess the topoisomerase I inhibitory activity of camptothecin and its derivatives.
Methodology:
-
Assay Principle: The assay is based on the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of the enzyme prevent this relaxation.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound (e.g., a camptothecin analog) at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 30 minutes).
-
Termination and Electrophoresis: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Supercoiled and relaxed DNA migrate at different rates. The degree of inhibition is determined by the reduction in the amount of relaxed DNA compared to a control without the inhibitor.
IV. Structure-Activity Relationships and Drug Development
The quinoline scaffold serves as a versatile template for the design and synthesis of new therapeutic agents. Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological properties of natural quinoline alkaloids.
Modifications of the Camptothecin Scaffold
Extensive SAR studies on camptothecin have revealed key structural features essential for its anticancer activity.[17]
-
The Lactone E-ring: The intact α-hydroxy lactone ring is crucial for activity.[15]
-
The Chiral Center at C-20: The (S)-configuration at the C-20 position is essential for potent inhibition of topoisomerase I.[]
-
Substitutions on the A and B Rings: Modifications at positions 7, 9, 10, and 11 can significantly impact potency, solubility, and pharmacokinetic properties.[18] For example, the introduction of a hydroxyl group at position 10 and an ethyl group at position 7 in SN-38 (the active metabolite of irinotecan) enhances its activity.[18]
Hybrid Molecules Incorporating the Quinoline Moiety
A promising strategy in drug design is the creation of hybrid molecules that combine the quinoline scaffold with other pharmacophores. This approach aims to develop agents with dual mechanisms of action or improved targeting capabilities.
Conclusion: The Future of Quinoline-Containing Natural Products in Drug Discovery
Natural products containing the quinoline scaffold have had a profound impact on medicine, providing lead compounds for the treatment of major diseases like malaria and cancer.[1][13] The structural diversity and potent biological activities of these compounds continue to make them a rich source of inspiration for drug discovery.[2] Future research in this field will likely focus on the exploration of novel quinoline alkaloids from underexplored biological sources, the elucidation of their biosynthetic pathways for metabolic engineering applications, and the rational design of new therapeutic agents based on the quinoline template. The enduring legacy of quinine and camptothecin serves as a powerful testament to the therapeutic potential that lies within the natural world.
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A-Technical-Guide-to-the-Strategic-Incorporation-of-Fluorine-into-Quinoline-Scaffolds-for-Medicinal-Chemistry
Abstract
The strategic introduction of fluorine into the quinoline scaffold represents a powerful approach in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical applications of fluorinated quinolines. We will delve into the profound effects of fluorine substitution on molecular properties, including metabolic stability, lipophilicity, and binding affinity. Furthermore, this document will detail established and emerging synthetic methodologies for the regioselective fluorination of quinoline cores, offering researchers a comprehensive toolkit for the design and synthesis of novel therapeutic agents.
Part 1: The Strategic Imperative for Fluorinating Quinoline Scaffolds
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, facilitating interactions with biological targets.[3][4] Quinoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][5] This versatility has cemented the quinoline scaffold's status as a "privileged structure" in drug design, offering a robust and adaptable platform for the development of new therapeutics.[2][4][6]
The Transformative Influence of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates can dramatically enhance their pharmacological profiles.[7][8][9] With approximately 40% of new pharmaceuticals containing fluorine, its impact on modern drug design is undeniable.[10] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's characteristics.[7][11]
Key benefits of incorporating fluorine include:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to enzymatic cleavage, often blocking sites of metabolic oxidation and increasing a drug's half-life.[7][12][13]
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing a compound's ionization state, solubility, and membrane permeability.[7][12]
-
Increased Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[7][8]
-
Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.[11]
The strategic replacement of a hydrogen atom with fluorine is a common and effective bioisosteric substitution in drug design.[14][15][16]
Part 2: Synthetic Methodologies for the Fluorination of Quinoline Scaffolds
The successful incorporation of fluorine into a quinoline scaffold hinges on the selection of an appropriate synthetic strategy. The choice of method depends on the desired position of the fluorine atom, the existing functional groups on the quinoline ring, and the desired scale of the reaction.
Classical Approaches: Building from Fluorinated Precursors
One of the most common and reliable methods for synthesizing fluorinated quinolines involves the use of fluorinated anilines as starting materials in classical quinoline syntheses, such as the Skraup, Doebner-von Miller, or Combes reactions.[17] This "building block" approach ensures the regioselective placement of the fluorine atom from the outset.
Representative Protocol: Modified Skraup Reaction for 6,8-Difluoro-7-chloroquinoline
This protocol illustrates the synthesis of a di-fluorinated quinoline from a corresponding aniline derivative.[17]
Materials:
-
3-chloro-2,4-difluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or other suitable oxidizing agent)
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 3-chloro-2,4-difluoroaniline and glycerol in a reaction vessel equipped with a reflux condenser.
-
Slowly and cautiously add the oxidizing agent (e.g., arsenic pentoxide) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
The crude product will precipitate and can be collected by filtration.
-
Purify the product by recrystallization or column chromatography.
Modern Synthetic Strategies: Direct and Late-Stage Fluorination
Recent advances in synthetic chemistry have enabled the direct introduction of fluorine onto pre-existing quinoline scaffolds, a strategy known as late-stage fluorination.[18] This approach is particularly valuable for the rapid generation of diverse libraries of fluorinated compounds from a common intermediate.
2.2.1 Electrophilic Fluorination
Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+").[19] These reactions are often employed for the fluorination of electron-rich aromatic systems. For quinolines, which are electron-deficient heterocycles, direct electrophilic fluorination can be challenging and may require harsh conditions or specific directing groups.[20][21]
Common Electrophilic Fluorinating Reagents:
-
Selectfluor® (F-TEDA-BF4): A widely used, commercially available, and relatively safe electrophilic fluorinating agent.
-
N-Fluorobenzenesulfonimide (NFSI): Another common and effective N-F type reagent.
-
Elemental Fluorine (F2): A highly reactive and hazardous gas that requires specialized equipment and handling procedures.[20]
2.2.2 Nucleophilic Fluorination
Nucleophilic fluorination utilizes a fluoride ion source (F-) to displace a leaving group or add to an unsaturated system.[19] This approach is well-suited for the fluorination of electron-deficient positions on the quinoline ring.
Common Nucleophilic Fluoride Sources:
-
Potassium Fluoride (KF) and Cesium Fluoride (CsF): Cost-effective but can be highly basic.
-
Tetrabutylammonium Fluoride (TBAF): A soluble and commonly used fluoride source.
-
Hydrogen Fluoride-Pyridine (Olah's Reagent): A versatile reagent for various fluorination reactions.[22]
A recent development in this area is the electron-transfer-enabled concerted nucleophilic fluorination of quinolines, which avoids the formation of high-energy intermediates and allows for C-H fluorination.[21][23][24]
2.2.3 Palladium-Catalyzed C-H Fluorination
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of organic molecules. The development of methods for the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives using nucleophilic fluoride sources like AgF represents a significant advancement in this field.[25]
2.2.4 Metal-Free Synthesis of 2-Fluoroalkylated Quinolines
A novel and efficient metal-free approach for the synthesis of 2-fluoroalkylated quinolines has been developed.[26][27] This method utilizes a [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which act as both the C1 synthon and the fluoroalkyl building block.[26][27] This catalyst- and additive-free method offers high yields and excellent functional group tolerance.[26][27]
A Comparative Overview of Fluorination Strategies
| Strategy | Advantages | Disadvantages | Typical Reagents |
| Building from Fluorinated Precursors | High regioselectivity, reliable, scalable. | Less convergent, requires synthesis of fluorinated starting materials. | Fluorinated anilines. |
| Electrophilic Fluorination | Can be used for late-stage functionalization. | Can be unselective for electron-deficient quinolines, may require harsh conditions. | Selectfluor®, NFSI, F2. |
| Nucleophilic Fluorination | Suitable for electron-deficient positions, can be used for C-H fluorination. | May require pre-functionalization with a leaving group. | KF, CsF, TBAF, HF-Pyridine. |
| Palladium-Catalyzed C-H Fluorination | Direct C-H functionalization, high regioselectivity. | Requires a directing group, catalyst can be expensive. | Pd catalyst, AgF. |
| Metal-Free Fluoroalkylation | Metal-free, high atom economy, uses readily available reagents. | Specific to 2-fluoroalkylation. | Polyfluoroalkanoic acids. |
Part 3: Practical Applications and Case Studies
The strategic incorporation of fluorine has led to the development of numerous successful quinoline-based drugs with improved therapeutic profiles.
Fluoroquinolone Antibiotics
The fluoroquinolones are a prominent class of synthetic antibacterial agents characterized by a quinolone core with a fluorine atom at the 6-position.[28] This fluorine atom is crucial for their potent inhibition of bacterial DNA gyrase and topoisomerase IV.[5][29] Examples include ciprofloxacin and levofloxacin.
Fluorinated Quinolines in Cancer Therapy
Several fluorinated quinoline derivatives have shown significant promise as anticancer agents.[30][31] For instance, the introduction of fluorine at specific positions of the quinoline scaffold in certain kinase inhibitors has led to enhanced potency and improved pharmacokinetic properties.[30]
A recent study demonstrated that novel fluorinated quinoline analogues exhibited potent anticancer activity against triple-negative breast cancer cells.[30][31] The structure-activity relationship (SAR) studies revealed that the position and number of fluorine substituents on the quinoline ring were critical for their anticancer efficacy.[30]
Fluorinated Quinolines as Antifungal Agents
New series of fluorinated quinoline analogs have been synthesized and evaluated for their antifungal activity.[32][33] These compounds, designed based on the lead compound Tebufloquin, have shown good activity against various fungal strains.[32]
Part 4: Future Perspectives and Challenges
The field of fluorination chemistry continues to evolve, with ongoing research focused on the development of more efficient, selective, and environmentally benign methods.[10][34] The development of new reagents and catalytic systems for late-stage fluorination remains a key challenge and a major area of focus.[35] As our understanding of the intricate effects of fluorine on biological systems deepens, the rational design of fluorinated quinoline-based drugs with tailored properties will become increasingly sophisticated.
Visualizations
Workflow for the Strategic Fluorination of a Quinoline Scaffold
Caption: A generalized workflow for the design and synthesis of fluorinated quinoline drug candidates.
Decision Tree for Selecting a Fluorination Method
Caption: A decision-making guide for choosing an appropriate fluorination strategy for quinoline scaffolds.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Trifluoromethyl)quinolines via Friedländer Annulation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-(Trifluoromethyl)quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among the vast array of substituted quinolines, those bearing a trifluoromethyl (-CF3) group at the 4-position have garnered significant attention in modern drug discovery. The incorporation of the -CF3 group, a powerful electron-withdrawing moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] It often enhances metabolic stability, increases lipophilicity (which can improve membrane permeability), and can lead to stronger binding interactions with biological targets.[5][6]
The Friedländer annulation, a classic and highly versatile reaction, provides a direct and efficient pathway for the construction of the quinoline core.[3][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[8][9] This guide provides an in-depth exploration of the Friedländer annulation for the synthesis of 4-(trifluoromethyl)quinolines, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of various catalytic systems to empower researchers in their synthetic endeavors.
Mechanistic Insights: Understanding the Friedländer Annulation
The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions (i.e., acid or base catalysis).[7]
1. Base-Catalyzed Mechanism (Aldol Condensation First):
Under basic conditions, the reaction is believed to initiate with an aldol condensation between the enolizable ketone and the 2-aminoaryl aldehyde or ketone. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by a final dehydration step, yields the aromatic quinoline ring.[10]
2. Acid-Catalyzed Mechanism (Schiff Base Formation First):
In the presence of an acid catalyst, the reaction often commences with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl compound and the carbonyl of the methylene-containing reactant.[7] Tautomerization to an enamine is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.[10]
The Influence of the Trifluoromethyl Group:
The strongly electron-withdrawing nature of the trifluoromethyl group at the 4-position of the resulting quinoline influences the reactivity of the starting materials. In the case of a 2-aminoaryl ketone with a trifluoromethyl group on the aryl ring, the basicity of the amino group is reduced. This can affect the rate of the initial condensation step. Furthermore, the electronic effect of the -CF3 group can influence the stability of intermediates in the reaction pathway.[4]
Diagram: Generalized Friedländer Annulation Workflow
Sources
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Application Notes and Protocols for the Copper-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolines
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and expert insights into the copper-catalyzed synthesis of 4-(trifluoromethyl)quinolines. This class of compounds is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules. We focus on a robust and efficient annulation reaction between ketone oxime acetates and ortho-trifluoroacetyl anilines, catalyzed by copper(I) iodide. This guide elucidates the underlying mechanism, provides a step-by-step experimental protocol, summarizes substrate scope and yields, and offers practical troubleshooting advice to ensure successful synthesis.
Introduction: The Significance of 4-(Trifluoromethyl)quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile. The -CF3 group is a powerful bioisostere for other chemical groups and is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance lipophilicity for improved membrane permeability, and increase binding affinity to target proteins.[3][4]
Consequently, efficient and scalable methods for the synthesis of trifluoromethylated quinolines are in high demand. Copper catalysis has emerged as a cost-effective and highly efficient strategy for constructing these valuable heterocyclic systems.[5][6] This guide details a state-of-the-art, redox-neutral copper-catalyzed protocol that provides excellent yields and tolerates a broad range of functional groups, making it a valuable tool for drug discovery and development programs.[7][8]
Reaction Mechanism and Rationale
The featured synthesis proceeds via a copper-catalyzed annulation cascade. Understanding the proposed mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction leverages the unique reactivity of ketone oxime acetates as versatile building blocks under copper catalysis.[9][10]
The proposed catalytic cycle begins with the activation of the ketone oxime acetate by a Cu(I) species. This process involves the cleavage of the N-O bond, a key step facilitated by the copper catalyst.[1][11] The reaction with ortho-trifluoroacetyl aniline then proceeds through a series of intramolecular condensation and cyclization steps to form the quinoline ring.
Caption: Proposed catalytic cycle for the synthesis of 4-(trifluoromethyl)quinolines.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is selected for its low cost, stability, and proven efficacy in facilitating the crucial N-O bond cleavage of the oxime acetate.[7][12] While other copper salts can be used, CuI often provides the best balance of reactivity and yield.[10]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used to ensure the solubility of the reagents and the copper catalyst, facilitating an efficient reaction.[12]
-
Temperature: The reaction is generally heated (e.g., to 100 °C) to provide the necessary activation energy for the catalytic cycle, particularly for the cyclization and aromatization steps.[12]
-
Redox-Neutral Conditions: This protocol is advantageous as it does not require external oxidants or reductants, simplifying the reaction setup and minimizing waste.[7][8]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of a representative 4-(trifluoromethyl)quinoline.
Caption: General experimental workflow for the synthesis.
Materials:
-
ortho-Trifluoroacetyl aniline (1.0 mmol, 1.0 equiv)
-
Ketone oxime acetate (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous (3.0 mL)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware
-
Ethyl acetate, hexane, deionized water, brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add ortho-trifluoroacetyl aniline (1.0 equiv), ketone oxime acetate (1.2 equiv), and copper(I) iodide (0.1 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere. The active catalyst is typically Cu(I), which can be sensitive to air.[13]
-
Solvent Addition: Add anhydrous DMF (3.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the recommended time (typically 12-24 hours, monitor by TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Substrate Scope and Performance
A key advantage of this copper-catalyzed method is its broad substrate scope, accommodating a variety of substituents on both the aniline and ketone oxime acetate starting materials.[7][12]
| Entry | ortho-Trifluoroacetyl Aniline (Substituent) | Ketone Oxime Acetate (Substituent on Ar) | Yield (%)[7][8][12][14] |
| 1 | H | H | 95 |
| 2 | H | 4-Me | 99 |
| 3 | H | 4-OMe | 97 |
| 4 | H | 4-F | 93 |
| 5 | H | 4-Cl | 96 |
| 6 | H | 4-Br | 94 |
| 7 | 4-Me | H | 92 |
| 8 | 4-Cl | H | 89 |
| 9 | H | 2-Thienyl | 85 |
| 10 | H | Ferrocenyl | 72 |
Field Insights:
-
Electronic Effects: The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on either aromatic ring, demonstrating its high utility.[7][12]
-
Heterocycles: Heterocyclic ketone oxime acetates, such as those derived from thiophene, are well-tolerated, providing access to a wider range of complex molecules.[7]
-
Steric Hindrance: While not extensively detailed in the primary literature, highly sterically hindered substrates may require longer reaction times or slightly higher catalyst loadings.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Presence of moisture or oxygen.3. Impure starting materials. | 1. Use freshly opened, high-purity CuI.[13]2. Ensure rigorous inert atmosphere techniques (use a glovebox or proper Schlenk line technique). Use anhydrous solvent.3. Purify starting materials before use. |
| Formation of Side Products | 1. Incomplete reaction leading to intermediates.2. Decomposition of starting materials or product at high temperatures. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC.2. Consider lowering the reaction temperature and extending the reaction time. |
| Difficult Purification | 1. Product co-elutes with starting material or impurities.2. Streaking on silica gel column. | 1. Optimize the solvent system for column chromatography (try different solvent polarities or solvent systems like DCM/methanol).2. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing of basic quinoline products. |
Safety Precautions
Proper safety measures are mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile).[15][16]
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.[3][17]
-
Copper(I) Iodide: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[15][16]
-
DMF: N,N-Dimethylformamide is a reproductive toxin. Avoid skin contact and inhalation.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual copper, according to institutional and local environmental regulations. Avoid release into the environment.[17][18]
Conclusion
The copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines represents a highly effective and versatile method for synthesizing 4-(trifluoromethyl)quinolines.[7][8] Its operational simplicity, use of an inexpensive catalyst, broad substrate tolerance, and high yields make it an invaluable tool for medicinal chemistry and materials science. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can reliably access this important class of fluorinated heterocycles for a wide array of applications.
References
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- MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. www.mdpi.com.
- Mandal, S. (n.d.). Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific & Technology Research.
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- PubMed. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. National Center for Biotechnology Information.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. www.mdpi.com.
- ResearchGate. (2022). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Request PDF.
- Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. www.beilstein-journals.org.
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- RSC Publishing. (n.d.). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry.
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- ACS Publications. (2022). Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions. The Journal of Organic Chemistry.
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- RSC Publishing. (n.d.). Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. RSC Advances.
- ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
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- Semantic Scholar. (n.d.). Synthesis of Quinoline Derivatives via Cu-Catalyzed Cascade Annulation of Heterocumulenes, Alkynes, and Diaryliodonium Salts. www.semanticscholar.org.
- ResearchGate. (n.d.). Copper-catalyzed synthesis of trifluoromethyl-substituted isoxazolines. Request PDF.
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Introduction: The Strategic Importance of the 4-(Trifluoromethyl)quinoline Scaffold
An Application Guide to the One-Pot Synthesis of Substituted 4-(Trifluoromethyl)quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from antimalarial to anticancer.[1] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 4-position, has become a pivotal tactic in modern drug design.[2] This is due to the unique properties imparted by the CF₃ group, which can significantly enhance a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, the 4-(trifluoromethyl)quinoline motif is found in a growing number of advanced drug candidates and approved pharmaceuticals.[5]
Traditional multi-step syntheses of these valuable scaffolds are often plagued by issues of low overall yield, laborious purification of intermediates, and significant solvent waste. One-pot synthesis, wherein multiple reaction steps are performed in a single reaction vessel, has emerged as an elegant and efficient alternative.[6] This approach streamlines the synthetic process, reduces waste, and often improves overall yields, aligning with the principles of green and sustainable chemistry.[7]
This document serves as a detailed guide for the practicing chemist, providing in-depth application notes and validated protocols for the one-pot synthesis of substituted 4-(trifluoromethyl)quinolines. We will delve into the mechanistic underpinnings of key reactions, offer expert insights into optimizing reaction conditions, and present step-by-step procedures to facilitate their successful implementation in the laboratory.
Core Synthetic Strategy: The Friedländer Annulation
Among the various methods for quinoline synthesis, the Friedländer annulation stands out as one of the most direct and versatile, particularly for constructing 4-(trifluoromethyl)quinolines.[8] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound possessing an α-methylene group.[9][10] For our target molecules, this translates to the reaction between a 2-aminoaryl trifluoromethyl ketone and a suitable ketone or aldehyde.
Reaction Mechanism
The precise mechanism of the Friedländer synthesis has been a subject of study, with two primary pathways considered viable, largely dependent on the reaction conditions.[11][12]
-
Aldol-First Pathway: The reaction initiates with an intermolecular aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the aniline nitrogen, followed by dehydration to yield the aromatic quinoline ring.
-
Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline and the carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.
Under the acidic or basic conditions typically employed, the reaction proceeds efficiently in a one-pot fashion without the need to isolate any intermediates.[12]
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Gram-Scale Synthesis of 4-(Trifluoromethyl)quinoline: An Application Note for Advanced Chemical Research
Abstract
This comprehensive application note provides a detailed, robust, and validated protocol for the gram-scale synthesis of 4-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. The trifluoromethyl group is a crucial substituent in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this document elucidates the underlying reaction mechanisms, safety considerations, and analytical validation techniques, ensuring both a high-yielding synthesis and a thorough understanding of the process.
Introduction: The Significance of Trifluoromethylated Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antifungal properties. The incorporation of a trifluoromethyl (CF3) group at the 4-position of the quinoline ring can significantly modulate the molecule's physicochemical and biological properties. The high electronegativity and lipophilicity of the CF3 group can lead to enhanced binding to biological targets and improved metabolic stability, making this compound a highly sought-after intermediate in the synthesis of novel bioactive compounds.
This protocol details a gram-scale synthesis of this compound via the Combes quinoline synthesis, a reliable and scalable method for the preparation of 2,4-disubstituted quinolines. The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization to form the quinoline ring system.
Synthetic Strategy: The Combes Quinoline Synthesis
The chosen synthetic route is the Combes reaction, which proceeds in two main stages: the formation of a β-amino enone (a Schiff base intermediate) from the condensation of an aniline with a β-diketone, followed by an acid-catalyzed cyclodehydration to yield the quinoline product. This method is particularly well-suited for the synthesis of 2,4-substituted quinolines.
Reaction Mechanism
The reaction is initiated by the condensation of aniline with 4,4,4-trifluoro-1-phenylbutane-1,3-dione. The mechanism involves the following key steps:
-
Enamine Formation: The aniline nitrogen performs a nucleophilic attack on one of the carbonyl carbons of the β-diketone, followed by dehydration to form an enamine intermediate.
-
Cyclization: Under strong acid catalysis (e.g., concentrated sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable aromatic quinoline ring.
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for the synthesis of approximately 10 grams of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Aniline | 93.13 | 9.31 g (9.13 mL) | 0.10 | >99% | Sigma-Aldrich |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 216.16 | 21.62 g | 0.10 | >98% | AChemBlock |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 50 mL | - | 98% | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | 84.93 | 300 mL | - | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 200 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 20 g | - | Granular | EMD Millipore |
| Diethyl Ether | 74.12 | 100 mL | - | ACS Grade | VWR |
| Hexanes | - | 100 mL | - | ACS Grade | VWR |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add aniline (9.31 g, 0.10 mol) and 4,4,4-trifluoro-1-phenylbutane-1,3-dione (21.62 g, 0.10 mol).
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes. A gentle exotherm may be observed.
-
Acid-Catalyzed Cyclization: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (50 mL) via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 50 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 3 hours. The color of the mixture will darken significantly.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto 200 g of crushed ice in a 1 L beaker with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and wash with a small amount of dichloromethane.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether (9:1) as the eluent. Alternatively, recrystallization from ethanol can be employed for further purification.
Workflow Diagram
Caption: Experimental workflow for the gram-scale synthesis of this compound.
Safety and Handling
Aniline: Toxic and readily absorbed through the skin. Handle in a fume hood with appropriate gloves and eye protection.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Irritant. Avoid inhalation and contact with skin and eyes.
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE, including acid-resistant gloves and a face shield. Always add acid to water (or in this case, the reaction mixture), never the other way around.
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Trifluoroacetic Anhydride (Potential Precursor Material): Although not directly used in this specific protocol, it is a common reagent in related syntheses. It is highly corrosive, reacts violently with water, and is a lachrymator. Strict adherence to safety protocols, including working in a fume hood and using appropriate PPE, is mandatory when handling this reagent.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons of the quinoline ring are expected to appear in the region of δ 7.5-8.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single peak corresponding to the CF₃ group is expected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis can be used to determine the purity of the final product and confirm its molecular weight. The sample is vaporized and separated on a GC column, and the mass spectrometer provides a mass spectrum of the eluted compound, which should correspond to the molecular weight of this compound (C₁₀H₆F₃N, MW: 197.16 g/mol ).
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 60-75% |
| Appearance | Pale yellow solid or oil |
| ¹H NMR | Consistent with the structure of this compound |
| GC-MS Purity | >98% |
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to insufficient heating time or temperature. Ensure the reaction is heated to 100 °C for the full 3 hours. Inefficient extraction can also lead to low yields; ensure thorough extraction with dichloromethane.
-
Impure Product: The presence of starting materials or side products may require more careful purification. Adjust the eluent system for column chromatography or perform a recrystallization.
Conclusion
This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and materials science. The provided mechanistic insights and analytical guidance aim to empower scientists with a thorough understanding of the synthetic process, facilitating successful and reproducible outcomes.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Wikipedia. Combes quinoline synthesis. [Link]
- YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
- Carl ROTH.
Introduction: The Strategic Importance of the Trifluoromethyl-Quinoline Scaffold
An Application Guide to the Synthesis of Pharmaceutical Ingredients Utilizing 4-(Trifluoromethyl)quinoline
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to significantly enhance the pharmacological profile of a molecule.[1][2] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability by blocking oxidative degradation, increase membrane permeability for better cellular uptake, and enhance binding affinity to biological targets.[1]
When this powerful functional group is appended to a quinoline nucleus—a privileged scaffold renowned for its presence in a vast array of therapeutic agents from antimalarials to anticancer drugs—the resulting molecule becomes a highly versatile and potent building block for novel Active Pharmaceutical Ingredients (APIs).[3][4] This guide provides detailed application notes and protocols for the synthesis and derivatization of this compound, designed for researchers and scientists in drug development.
Part 1: Foundational Synthesis of the this compound Core
The construction of the core quinoline ring system substituted with a trifluoromethyl group can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol: The Conrad-Limpach Synthesis for 4-Hydroxy-2-(trifluoromethyl)quinolines
The Conrad-Limpach synthesis is a reliable and scalable two-step method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[5] This protocol is adapted for the synthesis of precursors bearing the trifluoromethyl group at the 2-position, which are crucial intermediates for a wide range of APIs.[6]
Workflow: Conrad-Limpach Synthesis
Caption: Workflow for the Conrad-Limpach synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines.
Step-by-Step Protocol:
Step 1: Condensation to form Ethyl 3-anilino-4,4,4-trifluorobut-2-enoate
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the desired aniline (1.0 eq), toluene (approx. 5 mL per mmol of aniline), and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization
-
Setup: In a high-temperature reaction vessel, add the crude β-aminoacrylate intermediate from Step 1.
-
Solvent Addition: Add a high-boiling, inert solvent such as Dowtherm A or 2,6-di-tert-butylphenol (approx. 10-15 mL per gram of intermediate).
-
Scientist's Note: The choice of a high-boiling solvent is critical. It must be able to reach temperatures of ~250°C to provide sufficient activation energy for the intramolecular cyclization while remaining inert to the reaction conditions.[5]
-
-
Reaction: Heat the mixture with vigorous stirring to 250-260°C. Maintain this temperature for 30-60 minutes.
-
Monitoring: The progress of the cyclization can be monitored by TLC.
-
Isolation: Allow the mixture to cool to room temperature. The desired 4-hydroxy-2-(trifluoromethyl)quinoline product will often precipitate. Collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
Protocol: Friedländer Annulation for 2,4-Disubstituted Trifluoromethylquinolines
The Friedländer annulation is a powerful and direct method for synthesizing substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This approach is particularly useful for creating 4-(trifluoromethyl)quinolines when starting with a trifluoroacetyl-substituted aniline.[7]
Step-by-Step Protocol:
-
Setup: In a sealable reaction vial, combine the substituted 2-trifluoroacetyl aniline (1.0 eq), a carbonyl compound with an α-methylene group (e.g., acetone, ethyl acetoacetate, 1.2-1.5 eq), and a suitable solvent like ethanol or isopropanol.
-
Catalyst Addition: Add a catalyst. Proline potassium salt has been shown to be a superior catalyst for this transformation, but other bases like KOH or L-proline can also be used.[7]
-
Reaction: Seal the vial and heat the mixture at 80-100°C for 4-12 hours.
-
Scientist's Note: The base-catalyzed mechanism proceeds via an initial aldol-type condensation between the enolate of the carbonyl compound and the ketone of the aniline derivative, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.
-
-
Monitoring: Track the consumption of the starting aniline derivative by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water. The product often precipitates and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound derivative.[8]
Part 2: Derivatization and Application in API Synthesis
The true utility of 4-(trifluoromethyl)quinolines lies in their role as intermediates for more complex, biologically active molecules. A common strategy involves converting a 4-hydroxyquinoline into a 4-chloroquinoline, which then serves as an electrophilic handle for nucleophilic substitution.
Case Study: Synthesis of 4-Aminoquinoline-Based Antimalarial Agents
The 4-aminoquinoline scaffold is the pharmacophore of chloroquine and other critical antimalarial drugs. Incorporating trifluoromethyl groups into this scaffold has been a key strategy to combat drug-resistant strains of Plasmodium falciparum.[9][10][11] The synthesis of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amines serves as an excellent example.[9][12]
Synthetic Pathway for Antimalarial Agents
Caption: Key derivatization steps for synthesizing 4-aminoquinoline antimalarial candidates.
Protocol: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline[9][12]
-
Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 2,8-bis(trifluoromethyl)quinolin-4-ol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the starting material.
-
Reaction: Heat the mixture to 80°C for 4 hours. The reaction should become a clear solution.
-
Scientist's Note: This is a standard procedure to convert a hydroxyl group on a heteroaromatic ring to a chloride. The chloride is an excellent leaving group, activating the C4 position for nucleophilic attack.
-
-
Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with stirring. A precipitate will form.
-
Isolation: Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NH₄OH) until pH > 7. Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often pure enough for the next step.
Protocol: Nucleophilic Aromatic Substitution to form 4-Aminoquinolines[12]
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) dropwise at room temperature and stir for 30 minutes to form the corresponding anion.
-
Electrophile Addition: Add a solution of 4-chloro-2,8-bis(trifluoromethyl)quinoline (1.0 eq) in anhydrous DMSO.
-
Reaction: Stir the reaction at room temperature for 1-24 hours, depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by TLC until the chloroquinoline is consumed.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final compound via silica gel chromatography to yield the target API.
Part 3: Summary of Methodologies and Yields
The efficiency of these synthetic routes can vary based on substrates and reaction conditions. The table below provides a general overview for comparison.
| Synthesis Method | Key Reagents | Product Type | Typical Yield | Reference |
| Conrad-Limpach | Aniline, Ethyl 4,4,4-trifluoroacetoacetate, Dowtherm A | 4-Hydroxy-2-(trifluoromethyl)quinoline | 50-75% | [5][8] |
| Friedländer Annulation | 2-Trifluoroacetyl aniline, Carbonyl compound, Proline-K | 2,4-Disubstituted-4-(trifluoromethyl)quinoline | 60-90% | [7] |
| Chlorination | 4-Hydroxy-quinoline, POCl₃ | 4-Chloro-quinoline | >90% | [9][12] |
| SNAr Amination | 4-Chloro-quinoline, Amine, NaH | 4-Amino-quinoline | 40-88% | [12] |
Conclusion
The this compound scaffold is a high-value building block in the synthesis of modern pharmaceutical ingredients. Its unique electronic and physicochemical properties make it a desirable component for enhancing drug efficacy, particularly in the development of next-generation antimalarial, anti-inflammatory, and anticancer agents.[10][13] The protocols detailed in this guide, from foundational ring-forming reactions like the Conrad-Limpach and Friedländer syntheses to crucial derivatization steps, provide a robust framework for researchers to access and innovate with this powerful chemical moiety.
References
- Title: 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN2′ Reaction of β-Trifluoromethylstyrenes Bearing Imine Moieties Source: Google Search Result URL
- Title: 4-Hydroxy-2-(trifluoromethyl)
- Title: 4-HYDROXY-2-(TRIFLUOROMETHYL)
- Title: Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed Source: PubMed URL
- Title: Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central Source: PubMed Central URL
- Title: Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC - NIH Source: PMC - NIH URL
- Title: The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - Semantic Scholar Source: Semantic Scholar URL
- Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies Source: International Journal of Chemical Studies URL
- Title: In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)
- Title: Antimalarials based on 4-aminoquinoline leads - ResearchGate Source: ResearchGate URL
- Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing)
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- 9. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of the 4-(Trifluoromethyl)quinoline Scaffold
An Application Guide to 4-(Trifluoromethyl)quinoline in Modern Agrochemical Development
The quinoline heterocyclic system is a cornerstone in the development of biologically active molecules, with a rich history in pharmaceuticals and a rapidly growing significance in agriculture.[1][2][3] Its rigid structure and versatile substitution points make it an ideal scaffold for creating novel pesticides, herbicides, and fungicides. The true power of this scaffold in modern agrochemical design is unlocked when combined with fluorine chemistry, specifically through the introduction of a trifluoromethyl (-CF3) group.
The trifluoromethyl group is not merely a substituent; it is a transformative functional moiety. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5][6] This often translates into increased potency, better field performance, and a more favorable environmental profile.
This technical guide serves as a comprehensive overview for researchers and development scientists on the application of the this compound core. It details synthetic strategies, mechanisms of action, and field-proven applications in fungicides and insecticides, while also exploring its potential in herbicide development. The protocols and insights provided herein are designed to accelerate the discovery and optimization of next-generation crop protection solutions.
Part 1: Synthesis of the this compound Core
Efficient and flexible synthetic routes are paramount in any agrochemical discovery program. The ability to rapidly generate analogs is key to refining structure-activity relationships (SAR). The this compound scaffold can be constructed through several established methodologies, most notably the Gould-Jacobs reaction and the Friedlander annulation.[7][8]
A common and effective approach involves the cyclization of an appropriately substituted aniline with a trifluoromethyl-containing β-ketoester. This method offers a direct route to the core structure, which can then be further functionalized.
Protocol 1: General Synthesis of a 4-Hydroxy-2-(trifluoromethyl)quinoline Derivative
This protocol describes the acid-catalyzed condensation and cyclization of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield 4-hydroxy-2-(trifluoromethyl)quinoline, a key intermediate for further derivatization.[9]
Materials:
-
Aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add aniline (2 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene.
-
Reaction Execution: Heat the mixture to reflux (approx. 140°C). Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds. Continue refluxing overnight or until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and saturated brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography (a typical eluent system is petroleum ether:ethyl acetate) to yield the 4-hydroxy-2-(trifluoromethyl)quinoline product.[9] The 4-hydroxy group can then be converted to a 4-chloro group using reagents like phosphorus oxychloride, providing a key handle for further nucleophilic substitution.[10]
Caption: General synthesis workflow for this compound derivatives.
Part 2: Application in Fungicide Development
Quinoline derivatives have emerged as a highly promising class of fungicides, particularly for combating resistant pathogens.[2] The incorporation of trifluoromethyl groups has been shown to yield compounds with exceptional potency against economically important fungi.
A notable discovery is a series of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives. One such compound, designated Ac12 , demonstrated significantly greater efficacy against Sclerotinia sclerotiorum and Botrytis cinerea than both the initial lead compound and the commercial fungicide azoxystrobin.[11][12]
Mechanism of Action: Targeting Fungal Respiration
Recent mechanistic studies on novel quinoline fungicides, such as quinofumelin, have revealed a specific and potent mode of action: the inhibition of dihydroorotate dehydrogenase (DHODH).[13][14][15] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for producing the building blocks of DNA and RNA. By inhibiting DHODH, these fungicides effectively starve the pathogen of essential nucleotides, leading to cessation of growth and cell death. This novel mechanism makes them effective against pathogens that have developed resistance to other fungicide classes.[13][15]
Caption: Mechanism of action via inhibition of the pyrimidine biosynthesis pathway.
Quantitative Data: In Vitro Antifungal Activity
The following table summarizes the EC₅₀ (half maximal effective concentration) values for a promising trifluoromethyl-quinoline derivative (Ac12 ) compared to a lead compound and commercial fungicides. Lower values indicate higher potency.
| Compound | S. sclerotiorum EC₅₀ (µg/mL) | B. cinerea EC₅₀ (µg/mL) | Reference |
| Ac12 (Derivative) | 0.52 | 0.50 | [11][12] |
| Lead Compound 3 | 1.72 | 1.89 | [11][12] |
| Azoxystrobin | >30 | >30 | [11][12] |
| 8-Hydroxyquinoline | 2.12 | 5.28 | [11][12] |
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method for determining the EC₅₀ of a test compound against a phytopathogenic fungus.
Materials:
-
Pure culture of the target fungus (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10,000 µg/mL).
-
Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Dosing the Media: Add the required volume of the stock solution to the molten PDA to achieve a range of final test concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Also prepare a solvent control plate (containing only DMSO) and a blank control (no compound, no solvent). Gently swirl to ensure uniform mixing.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 22-25°C).
-
Data Collection: When the fungal colony in the blank control plate has reached nearly the full diameter of the plate, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use these values to determine the EC₅₀ by probit analysis or other appropriate statistical software.
Part 3: Application in Insecticide Development
The quest for insecticides with novel modes of action (MoA) is critical for managing insect resistance. The this compound scaffold has been instrumental in the discovery of flometoquin , a novel insecticide with a unique phenoxy-quinoline structure.[16][17][18]
Flometoquin demonstrates potent and rapid insecticidal action against a variety of thrips species, acting through both contact and ingestion.[17][18] Importantly, it shows a favorable safety profile towards many non-target arthropods, making it suitable for Integrated Pest Management (IPM) programs.[16][17]
Mechanism of Action: Disrupting Insect Energy Production
Flometoquin is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 34 insecticide.[18] It functions as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III at the Qi site.[18] This disruption of cellular respiration leads to a rapid depletion of ATP, the primary energy currency of the cell, resulting in paralysis and death of the insect.
Structure-Activity Relationship (SAR) Insights
The development of flometoquin involved extensive SAR studies. Key findings highlighted the importance of specific substitutions on the quinoline ring for optimal insecticidal activity.[17]
-
Position 2: An ethyl group was found to be optimal. Bulky substituents like butyl groups led to a loss of activity.[17]
-
Position 4: An acyloxy group (specifically methyl carbonate in flometoquin) was superior for activity.[17]
-
Position 5: A trifluoromethyl group was particularly effective, providing a wider insecticidal spectrum compared to other functional groups like methyl.[17]
Caption: Lead optimization workflow leading to the discovery of flometoquin.
Protocol 3: Systemic & Contact Bioassay for Thrips
This protocol assesses the efficacy of a test compound against a sucking insect pest like the Western flower thrips (Frankliniella occidentalis).
Materials:
-
Bean or cucumber leaf discs
-
Test compound formulated as an emulsifiable concentrate or suspension
-
Spray tower or small hand sprayer
-
Ventilated small containers or Petri dishes lined with agar to maintain humidity
-
Adult thrips
-
Fine paintbrush for handling insects
Procedure:
-
Plant Preparation: Place leaf discs on a 1.5% water agar base in Petri dishes.
-
Compound Application: Prepare serial dilutions of the test compound in water containing a small amount of a non-ionic surfactant.
-
Systemic (Feeding) Assay:
-
Apply a known volume of the test solution to the soil of potted host plants.
-
Wait 24-48 hours for the compound to be taken up by the plant.
-
Excise leaf discs from the treated plants and place them in the test arenas.
-
-
Contact Assay:
-
Place leaf discs in a spray tower and apply the test solutions until runoff.
-
Allow the leaf discs to air dry completely.
-
-
Insect Infestation: Using a fine paintbrush, carefully transfer a known number of adult thrips (e.g., 10-20) onto each treated and control leaf disc.
-
Incubation: Seal the containers and hold them in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess thrips mortality at 24, 48, and 72 hours after infestation. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula and calculate LC₅₀ (lethal concentration for 50% of the population) values.
Part 4: Potential in Herbicide Development
While the application of this compound in fungicides and insecticides is well-documented, its potential as a herbicide is an emerging area of research.[19][20] The quinoline core is present in some herbicides, and the trifluoromethyl group is a well-known feature of many commercial herbicides, valued for its ability to enhance activity.[4][6]
The development workflow would involve screening a library of this compound derivatives against a panel of representative monocot and dicot weed species.
Protocol 4: Primary Seedling Growth Bioassay for Herbicidal Activity
This protocol provides a rapid assessment of a compound's pre-emergent or early post-emergent herbicidal activity.[21]
Materials:
-
Seeds of indicator species (e.g., perennial ryegrass for monocots, cress or lettuce for dicots)
-
Petri dishes or small pots filled with a standard soil mix or sand
-
Test compound dissolved in acetone or another suitable solvent
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Media:
-
Pre-emergent: Mix the test compound solution into the soil or sand at various concentrations to achieve a desired dose (e.g., parts per million by weight). Allow the solvent to evaporate completely.
-
Post-emergent: Sow seeds in untreated soil and allow them to germinate and grow to the one- or two-leaf stage.
-
-
Sowing and Application:
-
Pre-emergent: Sow a known number of seeds (e.g., 20) on the surface of the treated soil and lightly cover them.
-
Post-emergent: Apply the test compound as a foliar spray to the seedlings.
-
-
Incubation: Place the pots or Petri dishes in a growth chamber. Water as needed. Include solvent and untreated controls.
-
Assessment: After 7 to 14 days, assess the effects on the seedlings. Measure parameters such as:
-
Germination rate (%)
-
Shoot and root length (inhibition %)
-
Fresh or dry weight
-
Visual injury score (e.g., chlorosis, necrosis, malformation) on a scale of 0 (no effect) to 100 (complete death).
-
-
Data Analysis: Compare the measurements from the treated groups to the control group to determine the level of herbicidal activity.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly versatile platform for the development of innovative agrochemicals. Its proven success in creating potent fungicides and insecticides with novel modes of action underscores its value in addressing the ongoing challenges of pest and disease resistance. The strategic incorporation of the trifluoromethyl group consistently enhances the biological and physicochemical properties of the parent quinoline, leading to superior performance.
Future research should focus on exploring new substitution patterns, developing more sustainable and cost-effective synthetic routes, and employing computational modeling to rationally design the next generation of this compound-based crop protection agents. The continued investigation into its herbicidal potential may yet unlock a new class of weed management solutions.
References
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI.
- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate.
- Discovery of flometoquin, a novel quinoline insecticide. (2023, November 16). J-Stage.
- Discovery of flometoquin, a novel quinoline insecticide. (n.d.). J-Stage.
- Process for the preparation of 4-chloroquinolines. (n.d.). Google Patents.
- The Power of Fluorine: How TFMP Drives Agrochemical Innovation. (n.d.). Autechaux.
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids | Journal of Agricultural and Food Chemistry. (2021, October 8). ACS Publications.
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021, October 20). PubMed.
- Some commercialized pesticides or drugs with fluorinated quinoline derivatives. (n.d.). ResearchGate.
- Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. (2025, April). SpringerLink.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. (2022, April 11). ACS Publications.
- Quinoline Derivatives in Discovery and Development of Pesticides. (2024, June 5). PubMed.
- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). JETIR.
- Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2025, March 7). ScienceDirect.
- (PDF) Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2025, January 15). ResearchGate.
- Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (n.d.). PMC - NIH.
- Regulatory and Guidance Information by Topic: Pesticides | US EPA. (2025, July 14). US EPA.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019, November 28). PMC - NIH.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). MDPI.
- Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. (n.d.). MDPI.
- (PDF) Reliability of Bioassay Tests to Indicate Herbicide Residues in Compost Of Varying Salinity and Herbicide Levels. (2025, August 7). ResearchGate.
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Application Notes and Protocols for 4-(Trifluoromethyl)quinoline Derivatives as Fluorescent Probes for Bioimaging
Introduction: The Rise of 4-(Trifluoromethyl)quinoline Derivatives in Cellular Imaging
Fluorescence microscopy has become an indispensable tool in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity and sensitivity.[1] At the heart of this technology are fluorescent probes, small molecules designed to illuminate specific targets within the complex milieu of a living cell. Among the diverse scaffolds for these probes, quinoline-based derivatives have been extensively explored due to their robust photophysical properties and versatile biological and pharmacological activities.[1]
The introduction of a trifluoromethyl (-CF3) group at the 4-position of the quinoline ring offers significant advantages. This electron-withdrawing group enhances the metabolic stability, lipophilicity, and bioavailability of the molecule.[2] From a photophysical perspective, the -CF3 group can favorably modulate the electronic properties of the quinoline core, often leading to increased quantum yields, larger Stokes shifts, and improved photostability – all highly desirable characteristics for fluorescent probes in demanding bioimaging applications.
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound derivatives as fluorescent probes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for cellular imaging.
Part 1: Synthesis and Characterization of this compound Probes
A reliable and reproducible synthesis is the cornerstone of developing novel fluorescent probes. The Friedlander annulation is a classic and effective method for the synthesis of substituted quinolines.[3]
Protocol 1: Synthesis of a Representative this compound Probe
This protocol outlines the synthesis of a hypothetical this compound derivative suitable for bioimaging.
Step 1: Synthesis of 2-amino-5-bromobenzotrifluoride
-
Starting Material: Commercially available 4-bromo-2-nitrotoluene.
-
Reaction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.
-
Purification: Purify the resulting 2-amino-5-bromobenzotrifluoride by column chromatography on silica gel.
Step 2: Synthesis of 2-trifluoroacetyl-5-bromoaniline
-
Reaction: React 2-amino-5-bromobenzotrifluoride with trifluoroacetic anhydride in the presence of a non-nucleophilic base like pyridine.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the product by recrystallization or column chromatography.
Step 3: Friedlander Annulation to form the this compound Core
-
Reaction: Condense 2-trifluoroacetyl-5-bromoaniline with a carbonyl compound containing an α-methylene group (e.g., acetone, ethyl acetoacetate) in the presence of a catalyst such as proline potassium salt under mild conditions.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, quench the reaction and isolate the crude this compound derivative.
-
Purification: Purify the final product by column chromatography to yield the desired fluorescent probe.
Characterization of the Synthesized Probe
Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized probe.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical structure. | The spectra should show the expected chemical shifts and coupling constants for all protons and carbons in the molecule. |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group's presence and purity.[4][5] | A sharp singlet corresponding to the -CF3 group. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the elemental composition. | The measured mass should match the calculated mass of the expected molecular formula. |
| UV-Visible Spectroscopy | Determination of the maximum absorption wavelength (λabs) and molar absorptivity (ε). | A characteristic absorption spectrum with a well-defined peak. |
| Fluorescence Spectroscopy | Determination of the maximum excitation (λex) and emission (λem) wavelengths, and the fluorescence quantum yield (ΦF). | A characteristic emission spectrum. The quantum yield is calculated relative to a known standard (e.g., quinine sulfate).[6] |
Part 2: Application in Live-Cell Imaging
The true utility of a fluorescent probe is demonstrated in its ability to visualize biological processes in living cells.
Protocol 2: General Procedure for Live-Cell Imaging
This protocol provides a general guideline for using a this compound-based probe for live-cell imaging. Optimization of probe concentration and incubation time is crucial for different cell types and experimental conditions.[7][8]
Materials:
-
HeLa cells (or other adherent cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound probe stock solution (1 mM in DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Probe Loading:
-
Prepare a working solution of the this compound probe in pre-warmed DMEM (final concentration typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove excess, unbound probe.
-
Imaging:
-
Add fresh, pre-warmed DMEM or a suitable imaging buffer to the cells.[7]
-
Place the dish on the stage of the confocal microscope.
-
Set the excitation and emission wavelengths according to the probe's characterized photophysical properties.
-
Acquire images using appropriate laser power and detector gain settings to achieve a good signal-to-noise ratio while minimizing phototoxicity.[8]
-
Mechanism of Action: A Focus on pH Sensing
Many quinoline-based probes exhibit pH-dependent fluorescence, making them excellent candidates for monitoring the pH of acidic organelles like lysosomes. The underlying mechanism often involves Photoinduced Electron Transfer (PET).
In a PET-based pH probe, the quinoline fluorophore is linked to a protonatable amine. At neutral or basic pH, the lone pair of electrons on the amine can quench the fluorescence of the quinoline through PET. Upon protonation in an acidic environment, the electron-donating ability of the amine is suppressed, inhibiting the PET process and leading to a "turn-on" of fluorescence.
Figure 1: Photoinduced Electron Transfer (PET) mechanism for a pH-sensitive quinoline probe.
Part 3: Data Analysis and Troubleshooting
Data Analysis Workflow
Figure 2: A typical workflow for analyzing bioimaging data obtained with fluorescent probes.
Key steps in data analysis include:
-
Image Pre-processing: Correct for background fluorescence and reduce noise using appropriate filters.
-
Segmentation: Define regions of interest (ROIs) corresponding to individual cells or specific subcellular compartments.
-
Quantification: Measure the mean fluorescence intensity within the defined ROIs.
-
Colocalization Analysis: If using an organelle-specific marker, quantify the degree of spatial overlap between the probe and the marker to confirm localization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | - Probe concentration too low.- Insufficient incubation time.- Photobleaching.- Incorrect filter sets or laser lines. | - Increase probe concentration.- Optimize incubation time.- Reduce laser power and exposure time.- Verify microscope settings match probe's spectra. |
| High Background Fluorescence | - Probe concentration too high.- Incomplete washing.- Autofluorescence from cells or medium.[9] | - Titrate probe to the lowest effective concentration.- Increase the number and duration of wash steps.- Image in a phenol red-free medium.- Use spectral unmixing if available. |
| Cell Death or Abnormal Morphology | - Probe toxicity.- Phototoxicity from excessive light exposure.[8] | - Perform a cell viability assay (e.g., Trypan Blue) to determine the probe's cytotoxic concentration.- Reduce laser power, exposure time, and the frequency of image acquisition. |
| Probe Aggregation | - Poor probe solubility in aqueous buffer. | - Ensure the final DMSO concentration is low (<0.5%).- Prepare fresh probe dilutions before each experiment. |
Conclusion
This compound derivatives represent a promising and versatile class of fluorescent probes for bioimaging. Their favorable photophysical properties, coupled with the synthetic accessibility of the quinoline scaffold, allow for the rational design of probes tailored for specific biological applications. By following the detailed protocols and troubleshooting guidelines presented here, researchers can effectively synthesize, characterize, and apply these powerful tools to unravel the complexities of cellular function.
References
- Bansal, R., et al. (2016). Recent studies indicate that trifluoromethyl quinazoline derivatives exhibit potent antimalarial activity.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Du, X. L., Jiang, B., & Li, Y. C. (n.d.).
- Hu, et al. (2017).
- Jiang, B., et al. (n.d.). Proline potassium salt was successfully firstly used to catalyze the Friedlander annulation toward the synthesis of 4-trifluoromethyl-substituted quinolines.
- Pan, et al. (2018).
- Radini, et al. (2016). Synthesized quinoline derivatives showed moderate to strong antimalarial activity against Plasmodium falciparum.
- Sertbakan, T. R. (2025). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach.
- Strekowski, L., et al. (2000). Synthesis and Conformation of 2-Aminophenyldiarylperfluoroalkylmethanes (Molecular Propellers). The Journal of Organic Chemistry.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Thermo Fisher Scientific. (n.d.). Troubleshooting.
- Unknown Author. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- Unknown Author. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. PMC - NIH.
- Unknown Author. (2025). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. PubMed.
- Unknown Author. (2025). Functional assays via live‒cell imaging. Protocols.io.
- Unknown Author. (2025). NMR parameters of the individual fluorines of the trifluoromethyl group.
- Unknown Author. (2025). Protocol for characterizing biomolecular condensates through live-cell imaging and analysis.
- Unknown Author. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Unknown Author. (2023).
- Unknown Author. (2025).
- Unknown Author. (2025). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation.
- Unknown Author. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed.
- Unknown Author. (2025).
- Unknown Author. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH.
- Unknown Author. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors.
- Unknown Author. (n.d.). Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging. Benchchem.
- Unknown Author. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and anticancer Activity in a Zebrafish Embryo Model. PubMed.
- Unknown Author. (n.d.). Fluorescence sensing mechanism. YouTube.
- Wells, et al. (2015). This is particularly vital in addressing the challenge posed by drug-resistant strains.
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Application Notes and Protocols: Synthesis of 4-(Trifluoromethyl)quinoline-Based Antimalarial Agents
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a cornerstone in the history and future of antimalarial drug discovery, with agents like chloroquine and mefloquine having saved millions of lives.[1][2] However, the relentless evolution of drug-resistant Plasmodium falciparum strains necessitates the continuous development of novel and more effective therapeutic agents.[1] A particularly fruitful strategy in modern medicinal chemistry involves the incorporation of fluorine-containing functional groups to enhance the pharmacological properties of bioactive molecules.[3][4][5] The trifluoromethyl (CF3) group, in particular, has emerged as a "magic" moiety due to its profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][6][7]
This document provides a detailed guide to the synthesis of 4-(trifluoromethyl)quinoline-based antimalarial agents, a class of compounds that has shown significant promise in overcoming drug resistance.[8][9][10] We will delve into the strategic rationale behind incorporating the trifluoromethyl group, explore key synthetic methodologies for constructing the quinoline core, and provide detailed, field-proven protocols for the synthesis of key intermediates and final target compounds.
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of the methyl and chloro groups, meaning it has a similar size but different electronic properties.[6][11] This substitution can lead to several advantageous changes in a drug candidate's profile:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the drug's half-life in the body.[3][6]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its target within the parasite.[3][5]
-
Modulated pKa: The strong electron-withdrawing nature of the CF3 group can alter the basicity of nearby nitrogen atoms, which is crucial for the accumulation of quinoline antimalarials in the parasite's acidic food vacuole.[6]
-
Improved Target Binding: The unique electronic and steric properties of the CF3 group can lead to stronger and more specific interactions with the drug's molecular target.[3]
Recent studies have highlighted that the presence of one or two trifluoromethyl groups on the quinoline ring can lead to a significant increase in antimalarial activity, particularly against chloroquine-resistant strains.[8][10]
Synthetic Strategies for the Quinoline Core
Several classic named reactions are available for the synthesis of the quinoline scaffold. The choice of method often depends on the desired substitution pattern of the final molecule. For the synthesis of this compound precursors, the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis are particularly relevant.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines.[12][13] The general scheme involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[12][14]
Diagram: Gould-Jacobs Reaction Workflow
Caption: General workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester.[15][16][17] The regiochemical outcome of this reaction is highly dependent on the reaction temperature. At lower temperatures, the reaction favors the formation of a 4-quinolone (Conrad-Limpach product), while at higher temperatures, a 2-quinolone (Knorr product) is formed.[16][18]
Diagram: Conrad-Limpach vs. Knorr Synthesis
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
Doebner-von Miller Reaction
Another important method for quinoline synthesis is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[19][20][21][22] This method is particularly useful for preparing quinolines with substituents on the pyridinoid ring.[19]
Experimental Protocols
Protocol 1: Synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol (A Key Mefloquine Precursor) via Gould-Jacobs Reaction
This protocol outlines the synthesis of a key precursor for mefloquine and its analogs, starting from 2-(trifluoromethyl)aniline.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| 2-(Trifluoromethyl)aniline | C7H6F3N | 161.12 | 10.0 g |
| Diethyl (ethoxymethylene)malonate | C10H16O5 | 216.23 | 13.4 g |
| Diphenyl ether | C12H10O | 170.21 | 100 mL |
| Sodium hydroxide | NaOH | 40.00 | 10.0 g |
| Ethanol | C2H5OH | 46.07 | 100 mL |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed |
Procedure:
-
Condensation: In a 250 mL round-bottom flask, combine 2-(trifluoromethyl)aniline (10.0 g, 62.0 mmol) and diethyl (ethoxymethylene)malonate (13.4 g, 62.0 mmol). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.
-
Cyclization: To the resulting crude anilidomethylenemalonate, add diphenyl ether (100 mL). Heat the mixture to reflux (approximately 250 °C) for 30 minutes. The solution will turn dark.
-
Isolation of the Ester: Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, will precipitate. Collect the solid by vacuum filtration and wash with petroleum ether to remove the diphenyl ether.
-
Saponification: Suspend the crude ester in a solution of sodium hydroxide (10.0 g, 250 mmol) in ethanol (100 mL) and water (50 mL). Reflux the mixture for 2 hours until a clear solution is obtained.
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. The corresponding carboxylic acid will precipitate. Collect the solid by filtration. The crude carboxylic acid is then heated at 260-270 °C until carbon dioxide evolution ceases (approximately 30 minutes) to afford 2,8-bis(trifluoromethyl)quinolin-4-ol.
Protocol 2: Synthesis of a 4-Aminoquinoline Side Chain
This protocol details the synthesis of a typical diamine side chain used in many 4-aminoquinoline antimalarials.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| 4,7-Dichloroquinoline | C9H5Cl2N | 198.05 | 5.0 g |
| N,N-Diethylethylenediamine | C6H16N2 | 116.21 | 8.8 g |
| Phenol | C6H5OH | 94.11 | 5.0 g |
Procedure:
-
In a sealed tube, combine 4,7-dichloroquinoline (5.0 g, 25.2 mmol), N,N-diethylethylenediamine (8.8 g, 75.7 mmol), and phenol (5.0 g, 53.1 mmol).
-
Heat the mixture at 130 °C for 12 hours.
-
Cool the reaction mixture to room temperature and dissolve it in dilute hydrochloric acid.
-
Wash the acidic solution with diethyl ether to remove the phenol.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 7-chloro-N-(2-(diethylamino)ethyl)quinolin-4-amine.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound-based antimalarials is highly dependent on their substitution pattern. Some key SAR observations include:
-
Position of the CF3 Group: The placement of the trifluoromethyl group on the quinoline ring significantly impacts activity. For instance, in some series, a CF3 group at the 2- and 8-positions, as seen in mefloquine, is optimal.[23][24]
-
The 4-Amino Side Chain: The nature of the side chain at the 4-position is critical for activity. A basic terminal amine, separated from the quinoline nitrogen by a flexible alkyl chain, is generally required for accumulation in the parasite's food vacuole.[25][26] The length of this linker is also crucial.[27]
-
Substitution at the 7-Position: An electron-withdrawing group, such as chlorine, at the 7-position is often essential for high antimalarial potency in the 4-aminoquinoline series.[25] The trifluoromethyl group can also serve this purpose, often with enhanced metabolic stability.
Conclusion
The synthesis of this compound-based antimalarial agents represents a promising avenue for the development of new drugs to combat resistant malaria. By leveraging the unique properties of the trifluoromethyl group and established quinoline synthesis methodologies, researchers can generate diverse libraries of compounds for biological evaluation. The protocols and insights provided in this document serve as a foundation for further exploration and optimization in this critical area of medicinal chemistry.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (n.d.). Scheme 1. Synthesis of mefloquine analogs 2 and 3.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Wipf, P., et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163-4165.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
- Wikipedia. (n.d.). Doebner–Miller reaction.
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- Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.
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- National Center for Biotechnology Information. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Centurion University. (n.d.). Skraup synthesis of Quinoline.
- PubMed. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review.
- ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- ResearchGate. (n.d.). Antimalarials based on 4-aminoquinoline leads.
- National Center for Biotechnology Information. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments.
- PubMed. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives.
- PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
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Application Notes and Protocols for 4-(Trifluoromethyl)quinoline Analogs in Anticancer Drug Discovery
Introduction: The Strategic Advantage of the 4-(Trifluoromethyl)quinoline Scaffold in Oncology
The quinoline nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating potent anticancer properties through diverse mechanisms of action.[2][3][4] These mechanisms include, but are not limited to, the inhibition of tyrosine kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][5]
The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position of the quinoline ring has been shown to significantly enhance the anticancer potential of these analogs. The -CF3 group is a powerful electron-withdrawing moiety that can profoundly influence the physicochemical properties of the parent molecule.[6] Its introduction can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to target proteins, ultimately leading to improved drug efficacy and a more favorable pharmacokinetic profile.[6] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic investigation of this compound analogs as promising candidates for anticancer drug discovery.
Part 1: Synthesis of this compound Analogs
The synthesis of this compound derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the quinoline ring. A common and effective method is the Friedlander annulation.
Protocol 1: Synthesis via Friedlander Annulation
This protocol describes a general procedure for the synthesis of 4-(trifluoromethyl)-substituted quinolines from substituted 2-trifluoroacetyl anilines and various carbonyl compounds.
Principle: The Friedlander annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group to form a quinoline.
Materials:
-
Substituted 2-trifluoroacetyl aniline
-
Carbonyl compound (e.g., ketone, ester)
-
Catalyst (e.g., Proline potassium salt)[7]
-
Solvent (e.g., Toluene)
-
Dean-Stark trap
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Petroleum ether, Ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap, add the substituted 2-trifluoroacetyl aniline (1.0 eq.), the carbonyl compound (1.2 eq.), and the catalyst (e.g., proline potassium salt, 10 mol%).[7]
-
Solvent Addition: Add a suitable solvent, such as toluene, to the flask.
-
Reflux: Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction is typically complete within several hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to yield the pure this compound analog.[8]
Workflow for the Synthesis of this compound Analogs
Part 2: In Vitro Evaluation of Anticancer Activity
A crucial step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds to determine their anticancer potency and to elucidate their mechanism of action.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1][9]
Materials:
-
Cancer cells treated with the this compound analog
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[9]
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Materials:
-
Cancer cells treated with the this compound analog
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for cell cycle analysis.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Part 3: Mechanistic Insights and Target Identification
This compound analogs have been shown to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation and survival.[5][10][11]
Key Signaling Pathways Targeted by Quinoline Analogs
Several important signaling pathways are implicated in the anticancer activity of quinoline derivatives. These include:
-
Receptor Tyrosine Kinases (RTKs): Many quinoline-based drugs, such as gefitinib and erlotinib, target RTKs like the epidermal growth factor receptor (EGFR).[6] The trifluoromethyl group can enhance the binding of these inhibitors to the ATP-binding pocket of the kinase domain.
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival.[12] Some quinoline derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[5][12]
-
SGK1 Kinase: Recent studies have identified Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for 4-trifluoromethyl-2-anilinoquinoline derivatives.[13][14] Inhibition of SGK1 can lead to apoptosis and cell cycle arrest.[13]
Signaling Pathway Inhibition by this compound Analogs
Part 4: In Vivo Evaluation
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their efficacy and safety in a more complex biological system.
Protocol 5: Xenograft Mouse Model
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
Step-by-Step Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound analog (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.[13] Monitor the body weight of the mice as an indicator of toxicity.[13]
Quantitative Data Summary
The anticancer potency of novel compounds is often summarized by their half-maximal inhibitory concentration (IC50) values. The following table presents hypothetical IC50 values for a lead this compound analog, Compound X, against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 (Breast) | 1.5 | 0.8 |
| A549 (Lung) | 2.1 | 1.2 |
| HCT116 (Colon) | 0.9 | 0.5 |
| PC-3 (Prostate) | 1.2 | 1.0 |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and characterize new analogs in this chemical series. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as on identifying novel molecular targets to overcome drug resistance and improve therapeutic outcomes in cancer treatment.
References
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- Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - Royal Society of Chemistry.
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate.
- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE - HETEROCYCLES.
- Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies.
- Comprehensive review on current developments of quinoline-based anticancer agents - Springer.
- Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents | Bentham Science Publishers.
- Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib - ResearchGate.
- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - ResearchGate.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.
- Review on recent development of quinoline for anticancer activities - Wiley Online Library.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central.
- Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents - ResearchGate.
- Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives - Chinese Pharmaceutical Journal.
- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents - ResearchGate.
- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - OUCI.
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- 8. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Using 4-(trifluoromethyl)quinoline in the development of functional materials
An Application Guide to 4-(Trifluoromethyl)quinoline in the Development of Functional Materials
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds
The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in chemistry, renowned for its broad utility in pharmaceuticals and materials science.[1] The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position dramatically alters the parent molecule's physicochemical properties, unlocking a new realm of functional applications. The -CF3 group is a powerful modulator due to its high electronegativity, metabolic stability, and significant lipophilicity.[2][3] These characteristics enhance the performance of quinoline derivatives in diverse applications, from improving the efficacy of therapeutic agents to tuning the electronic properties of materials for optoelectronic devices.[2][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this compound in the synthesis and application of advanced functional materials. We will delve into the causality behind experimental choices, offering field-proven insights into its use in medicinal chemistry, optoelectronics, and polymer science.
Section 1: Medicinal Chemistry & Drug Development
The introduction of a -CF3 group into a quinoline scaffold can significantly enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, making these derivatives highly valuable in drug discovery.[2] This has been particularly impactful in the development of new antimalarial and anticancer agents.[6][7]
Rationale: Why this compound Derivatives are Effective
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to enzymatic degradation by metabolic enzymes like cytochrome P450s.[3] This leads to a longer biological half-life and improved therapeutic efficacy.
-
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and interact with hydrophobic binding pockets in target proteins.[3]
-
Receptor Binding: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution of the quinoline ring system, influencing p-p stacking interactions and hydrogen bond acceptor strength, which are critical for specific drug-receptor binding.
Protocol: Synthesis of a 2,8-bis(Trifluoromethyl)quinolin-4-amine Derivative
This protocol describes the synthesis of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives, which are potent antimalarial agents, adapted from established methodologies.[6][8] The key steps involve a cyclization to form the quinoline core, followed by chlorination and nucleophilic substitution.
Experimental Workflow: Antimalarial Agent Synthesis
Caption: Workflow for the synthesis of quinoline-based antimalarial compounds.
Step-by-Step Methodology:
-
Synthesis of 2,8-bis(Trifluoromethyl)quinolin-4-ol (Intermediate C):
-
In a round-bottom flask, combine 2-(trifluoromethyl)aniline (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (11 mmol) in polyphosphoric acid (PPA, 20 mL).
-
Rationale: PPA serves as both the solvent and a dehydrating acid catalyst to drive the Conrad-Limpach-Knorr quinoline synthesis.
-
Heat the mixture to 150 °C and stir for 3 hours.[8]
-
Allow the mixture to cool to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the quinolin-4-ol product.[6]
-
-
Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline (Intermediate E):
-
Place the dried 2,8-bis(trifluoromethyl)quinolin-4-ol (8 mmol) in a flask and add phosphorus oxychloride (POCl3, 15 mL).
-
Rationale: POCl3 is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides, creating a good leaving group for subsequent substitution.
-
Heat the mixture at 80 °C for 4 hours.[8]
-
After cooling, slowly pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Synthesis of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine (Final Product G):
-
Dissolve the desired primary or secondary amine (7 mmol) in anhydrous dimethyl sulfoxide (DMSO, 20 mL).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 8 mmol) portion-wise at 0 °C.
-
Rationale: NaH is a strong base used to deprotonate the amine, forming a more potent nucleophile for the subsequent SNAr reaction.
-
After stirring for 30 minutes, add a solution of 4-chloro-2,8-bis(trifluoromethyl)quinoline (6 mmol) in anhydrous DMSO.
-
Allow the reaction to stir at room temperature for 1-24 hours, monitoring progress by TLC.[8]
-
Quench the reaction by adding cold water. Collect the resulting precipitate by filtration or extract with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Section 2: Optoelectronic Materials (OLEDs)
The unique electronic properties of the this compound scaffold make it an excellent candidate for use in Organic Light-Emitting Diodes (OLEDs). The trifluoromethyl group acts as a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule.[4] This facilitates electron injection and transport, making these compounds suitable as electron-transporting materials (ETMs) or as hosts in the emissive layer.[4][9]
Rationale: Enhancing OLED Performance
-
Improved Electron Transport: The electronegative -CF3 group enhances the electron-deficient nature of the quinoline ring, which is inherently a good electron acceptor. This leads to higher electron mobility in the solid state.[9]
-
Reduced Molecular Stacking: The steric bulk of the -CF3 group can disrupt intermolecular π-π stacking.[4] This is advantageous as it can reduce self-quenching of excitons, leading to higher photoluminescence quantum yields in the solid state.
-
Thermal and Morphological Stability: Fluorinated compounds often exhibit high thermal stability and stable amorphous morphologies, which are crucial for the long-term operational stability of OLED devices.
Protocol: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED device using a this compound derivative as the electron-transport layer (ETL).
OLED Device Architecture
Caption: Mechanism of Fe³⁺ detection via fluorescence quenching.
Step-by-Step Methodology:
-
Sensor Synthesis:
-
Synthesize an appropriate precursor, such as ethyl 2-methyl-4-(trifluoromethyl)quinoline-8-carboxylate, using established quinoline synthesis methods (e.g., Friedländer annulation).
-
In a round-bottom flask, dissolve the quinoline ester (5 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (25 mmol, 5 eq.) and a catalytic amount of acetic acid.
-
Rationale: Hydrazine reacts with the ester to form a hydrazide, which serves as a simple and effective chelating site for metal ions.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the synthesized sensor (1.0 mM) in a suitable solvent system (e.g., DMF/water 1:1 v/v). [10] * Prepare aqueous stock solutions of various metal perchlorate or nitrate salts (e.g., Fe(ClO₄)₃, Zn(NO₃)₂, etc.) at a concentration of 10.0 mM.
-
-
Fluorometric Titration:
-
In a series of cuvettes, place 2 mL of the sensor stock solution (diluted to 10 µM).
-
Add increasing volumes of the Fe³⁺ stock solution (e.g., 0, 2, 4, 6... 40 µL) to the cuvettes to achieve a range of final Fe³⁺ concentrations.
-
Keep the total volume constant in all cuvettes by adding the appropriate amount of solvent.
-
Incubate the solutions for 5 minutes to allow for complexation.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (e.g., λex = 310 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
The detection limit (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
-
The binding constant (Ka) can be determined from the titration data using the Benesi-Hildebrand equation.
-
Section 4: Polymer Chemistry
A recent and innovative application of trifluoromethylated quinolines is their use as safe and storable photoinduced-electron transfer (PET) donors for initiating radical polymerizations. [11]Upon photoexcitation, these molecules can reduce a monomer, generating radical species that initiate the polymerization process. This approach avoids the need for co-initiators and can be performed under mild conditions.
Rationale: A Novel Photoinitiator System
-
Dual Functionality: The α-trifluoromethylated quinoline acts as both the photosensitizer (absorbs light) and the electron-donor (reduces the monomer). [11]* Radical Generation: After absorbing a photon, the excited quinoline transfers an electron to a monomer molecule. This process leads to fragmentation of the quinoline and the formation of two radical species, both of which can potentially initiate polymerization. [11]* Storability and Safety: These initiators have been shown to be stable when stored within the monomer solution for extended periods, offering a significant practical advantage for material formulation. [11]
Protocol: Photoinduced Radical Polymerization of an Acrylate Monomer
This protocol details the bulk polymerization of ethyl methacrylate (EMA) using an α-trifluoromethylated quinoline as a PET-donor initiator. [11]
Step-by-Step Methodology:
-
Preparation of the Monomer/Initiator Solution:
-
Pass the monomer, ethyl methacrylate (EMA), through a column of basic alumina to remove the inhibitor.
-
In a vial, prepare a solution by dissolving the α-trifluoromethylated quinoline initiator (e.g., "Iso-CF₃" as described in the literature)[11] in the inhibitor-free EMA. A typical concentration is 0.2 mol%.
-
Rationale: The initiator concentration is kept low to produce high molecular weight polymers. The solution can be prepared in advance and stored.
-
-
Polymerization Setup:
-
Transfer the monomer/initiator solution to a reaction vessel (e.g., a Schlenk tube).
-
Degas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.
-
Backfill the vessel with an inert gas like nitrogen or argon.
-
-
Photoinitiation:
-
Place the reaction vessel in front of a suitable light source, such as a 390 nm LED array.
-
Rationale: The wavelength of the light source should overlap with the absorption spectrum of the quinoline initiator to ensure efficient photoexcitation.
-
Irradiate the solution while stirring. The polymerization progress can be monitored by observing the increase in viscosity of the solution.
-
-
Termination and Polymer Isolation:
-
After the desired time or conversion is reached, stop the irradiation.
-
Open the vessel to the air to quench the polymerization.
-
Dilute the viscous solution with a solvent like tetrahydrofuran (THF).
-
Precipitate the polymer by pouring the THF solution into a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically or by ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn), number-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the resulting polymer using Gel Permeation Chromatography (GPC).
-
References
- 4-Hydroxy-2-(trifluoromethyl)quinoline - Chem-Impex. (URL: [Link])
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - ResearchG
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - SciSpace. (URL: [Link])
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (URL: [Link])
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC - NIH. (URL: [Link])
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - MDPI. (URL: [Link])
- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
- Supporting Information Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol - ResearchG
- Preparation and photophysical properties of quinazoline-based fluorophores - Royal Society of Chemistry. (URL: [Link])
- Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflamm
- Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine - ResearchG
- The Journal of Organic Chemistry Ahead of Print - ACS Public
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC - NIH. (URL: [Link])
- a) Examples of trifluoromethylated quinoline drug molecules b)
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. (URL: [Link])
- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC - NIH. (URL: [Link])
- Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview - PubMed. (URL: [Link])
- α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymeriz
- Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing). (URL: [Link])
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
Sources
- 1. Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 4-(trifluoromethyl)quinoline for analytical chemistry applications
Application Note & Protocols
Derivatization of 4-(Trifluoromethyl)quinoline for Enhanced Sensitivity and Selectivity in Analytical Chemistry
Abstract This technical guide provides a comprehensive overview of derivatization strategies for this compound, a key heterocyclic scaffold in pharmaceutical and materials science research. The intrinsic properties of this compound, conferred by the strongly electron-withdrawing -CF3 group, present unique challenges and opportunities for analytical quantification.[1][2] Direct analysis can be hampered by poor chromatographic retention, low detector response, or matrix interference. This document details field-proven protocols for chemical derivatization, a crucial pre-analytical step to enhance detectability, improve chromatographic behavior, and ensure robust quantification.[3][4] We will explore reaction mechanisms, provide step-by-step protocols for fluorescence and mass spectrometry-based detection, and explain the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Analytical Challenge
The quinoline nucleus is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[5] The incorporation of a trifluoromethyl (-CF3) group, specifically at the 4-position, significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1] These enhancements make this compound and its analogues highly valuable in drug discovery.
However, from an analytical perspective, these molecules can be challenging. They may lack a strong native chromophore or fluorophore, leading to poor sensitivity in UV-Vis or fluorescence detectors. Furthermore, their moderate polarity can result in suboptimal performance in both reversed-phase and normal-phase chromatography. Chemical derivatization addresses these limitations by covalently attaching a tag to the analyte, modifying its properties to be more suitable for a chosen analytical platform.[3][6]
The Rationale for Derivatization
Derivatization is a strategic chemical modification designed to overcome analytical limitations. The primary objectives for derivatizing this compound are:
-
Enhanced Detector Response: Introduction of a moiety with a high molar absorptivity (chromophore) for UV-Vis detection or a functional group capable of strong light emission upon excitation (fluorophore) for fluorescence detection (FLD).[4][7][8]
-
Improved Chromatographic Behavior: Altering the polarity and volatility of the analyte to improve peak shape, increase retention on a column, or make it amenable to Gas Chromatography (GC).
-
Increased Mass Spectrometric Sensitivity: Attaching a group that is easily ionizable or provides a characteristic fragmentation pattern can significantly improve detection limits in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
The key to a successful derivatization strategy lies in the reactivity of the this compound core. The potent electron-withdrawing nature of the -CF3 group makes the quinoline ring electron-deficient, thereby activating it for certain chemical transformations.[2][9]
Core Derivatization Chemistries
The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic attack. This reactivity is the cornerstone of most direct derivatization strategies.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a primary pathway for functionalizing the quinoline ring.[10] The presence of the -CF3 group, particularly at the 4-position, activates the C2 and other positions towards attack by strong nucleophiles.
-
Mechanism: The reaction proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized Meisenheimer-like intermediate. The negative charge is delocalized across the ring and onto the electron-withdrawing group. In a subsequent step, a leaving group (often a hydride or halide if present) is eliminated to restore aromaticity.[9]
-
Application: This pathway can be exploited to introduce functional "handles" like an amino (-NH2) or hydroxyl (-OH) group, which can then be further derivatized with tagging reagents.
The Chichibabin Amination Reaction
A classic method for introducing an amino group onto nitrogen-containing heterocycles is the Chichibabin reaction.[11] It involves reacting the heterocycle with sodium amide (NaNH₂) or potassium amide to directly install an amino group, typically at the 2-position of the quinoline ring.[12][13][14]
-
Mechanism: The amide anion (NH₂⁻) acts as a powerful nucleophile, attacking the C2 position. This is followed by the elimination of a hydride ion (H⁻), which reacts with a proton source during workup to release hydrogen gas, driving the reaction to completion.[11]
-
Application: This reaction provides a direct route to 2-amino-4-(trifluoromethyl)quinoline, creating a primary amine that is an ideal site for subsequent derivatization with a wide array of commercially available reagents.[15]
Application Workflows & Protocols
The following diagram illustrates a generalized workflow for the derivatization of this compound prior to analysis.
Caption: General workflow for sample derivatization.
Protocol 1: Fluorescent Labeling via Chichibabin Amination and Dansylation for HPLC-FLD Analysis
This two-stage protocol first introduces a primary amine handle onto the quinoline ring, which is then labeled with the highly fluorescent dansyl chloride tag.
Objective: To convert this compound into a highly fluorescent derivative for sensitive quantification by HPLC with Fluorescence Detection (HPLC-FLD).
Stage A: Synthesis of 2-Amino-4-(trifluoromethyl)quinoline
-
Principle: Direct C-H amination of the quinoline ring at the C2 position using sodium amide via the Chichibabin reaction.[12][15]
-
Materials:
-
This compound (CAS 25199-77-3)[16]
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
Ammonium chloride solution (10% w/v, aqueous)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Reagents: Under a nitrogen atmosphere, add this compound (1 mmol) and anhydrous toluene (20 mL) to the flask.
-
Reaction Initiation: While stirring, carefully add sodium amide (2.5 mmol) portion-wise. Caution: Sodium amide reacts violently with water.
-
Incubation: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS if possible.
-
Quenching: Cool the reaction to room temperature. Slowly and carefully add 10% ammonium chloride solution (15 mL) to quench the excess sodium amide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-amino-4-(trifluoromethyl)quinoline. Purification can be achieved by column chromatography if necessary.
-
Stage B: Dansyl Chloride Derivatization
-
Principle: The primary amine of 2-amino-4-(trifluoromethyl)quinoline reacts with dansyl chloride in a basic medium to form a stable, highly fluorescent sulfonamide derivative.
-
Materials:
-
Crude 2-amino-4-(trifluoromethyl)quinoline (from Stage A)
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Acetone
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Vials for reaction
-
-
Procedure:
-
Sample Prep: Dissolve a known amount of the aminated product (approx. 0.1 mg/mL) in acetone.
-
Reagent Prep: Prepare a dansyl chloride solution (1 mg/mL) in acetone.
-
Reaction: In a vial, combine 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer. Add 100 µL of the dansyl chloride solution.
-
Incubation: Vortex the vial and incubate at 60°C for 45 minutes in the dark.
-
Analysis: Cool to room temperature. The sample is now ready for dilution in mobile phase and injection into the HPLC-FLD system.
-
-
Expected HPLC-FLD Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Detection: Excitation λ ≈ 340 nm, Emission λ ≈ 520 nm
-
Protocol 2: Silylation of Hydroxy-4-(trifluoromethyl)quinoline for GC-MS Analysis
This protocol assumes the starting material is a hydroxylated analogue, such as 2-hydroxy-4-(trifluoromethyl)quinoline, which is often a synthetic precursor or metabolite.[17] Direct GC analysis is difficult due to the compound's polarity and low volatility.
Objective: To create a volatile, thermally stable derivative of hydroxy-4-(trifluoromethyl)quinoline suitable for GC-MS analysis by converting the polar hydroxyl group into a nonpolar silyl ether.
-
Principle: The active proton of the hydroxyl group is replaced by a trimethylsilyl (TMS) group using a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Materials:
-
4-Hydroxy-2-(trifluoromethyl)quinoline (CAS 1701-18-4) or other hydroxylated isomer[17]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
GC vials with inserts
-
-
Procedure:
-
Sample Prep: Accurately weigh a small amount of the analyte (approx. 1 mg) into a GC vial. If in solution, transfer an aliquot and evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte. Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
-
-
Expected GC-MS Results:
-
Chromatography: A sharp, symmetrical peak with a significantly shorter retention time compared to the underivatized compound (if it elutes at all).
-
Mass Spectrum: A molecular ion (M+) corresponding to the addition of 72 Da (Si(CH₃)₃ minus H). The fragmentation pattern will show a characteristic loss of a methyl group (M-15) and other silyl-specific fragments. The trifluoromethyl group often results in a characteristic ion at m/z 69.[18][19]
-
Data Presentation & Performance
Derivatization is expected to significantly improve analytical performance.
Table 1: Expected Improvement in Analytical Parameters
| Parameter | Before Derivatization | After Protocol 1 (Dansylation) | After Protocol 2 (Silylation) | Rationale |
| Technique | HPLC-UV | HPLC-FLD | GC-MS | Optimized for detector sensitivity |
| Retention Time | Variable, may be poor | Increased, more retained | Volatile, suitable for GC | Polarity and volatility are altered |
| LOD/LOQ | µg/mL range | Low ng/mL to pg/mL range | pg/mL range | Introduction of fluorophore/amenable to sensitive MS |
| Selectivity | Moderate | High | Very High | FLD is selective; MS provides mass-based selectivity |
Mechanistic Visualization
The derivatization of the quinoline ring is enabled by its electronic properties. The following diagram illustrates the SNAr mechanism, which is fundamental to the Chichibabin reaction and other nucleophilic additions.
Caption: SNAr mechanism for the amination of this compound.
Conclusion
The derivatization of this compound is an indispensable strategy for overcoming inherent analytical challenges. By leveraging the unique reactivity conferred by the trifluoromethyl group, robust and sensitive methods can be developed using common analytical instrumentation. The protocols detailed herein for fluorescent labeling and silylation provide reliable pathways for quantification in complex matrices, supporting critical research in drug development and beyond. The selection of a derivatization strategy should always be guided by the analyte's structure, the sample matrix, and the analytical instrumentation available.
References
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- Klymchenko, A. S., et al. (n.d.). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. PMC - NIH.
- Kametani, T., & Nemoto, H. (1968). The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline. Chemical and Pharmaceutical Bulletin, 16(9).
- Konno, T., et al. (n.d.). 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN2' Reaction of -Trifluoromethylstyrenes Bearing Imine Moieties.
- CNGBdb. (n.d.). New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling.
- van der Plas, H. C., & Wozniak, M. (n.d.). On the chichibabin amination of quinoline and some nitroquinolines. ResearchGate.
- Slideshare. (n.d.). Chichibabin Reaction.
- Wikipedia. (n.d.). Ullmann condensation.
- ACS Publications. (n.d.). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry.
- Researching. (n.d.). Quinoline Derivatives with Fluorescent Switching Properties for Efficient Selective Labeling of Cellular Lipid Droplets.
- Georganics. (n.d.). Ullmann Condensation.
- MDPI. (2013). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules.
- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- ProQuest. (n.d.). Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)-quinolinecarboxylates.
- PubMed. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines.
- DR-NTU, Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
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Application Note: A Robust TLC Protocol for Monitoring Reactions of 4-(Trifluoromethyl)quinoline
Abstract
This application note provides a comprehensive, field-tested protocol for the routine monitoring of chemical reactions involving 4-(trifluoromethyl)quinoline using Thin-Layer Chromatography (TLC). The quinoline moiety, particularly when substituted with a trifluoromethyl group, is a cornerstone in the development of pharmaceuticals and functional materials.[1][2] Effective and efficient reaction monitoring is therefore critical to ensure optimal yields and purity. This guide details a self-validating system for TLC analysis, from eluent selection and sample preparation to visualization and interpretation, designed for researchers, scientists, and professionals in drug development.
Introduction: The Imperative for In-Process Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable analytical technique in organic synthesis, offering a rapid, cost-effective, and reliable method to track the progress of a chemical reaction.[3][4] For reactions involving high-value scaffolds like this compound, TLC allows the chemist to qualitatively:
-
Determine the consumption of starting materials.
-
Observe the formation of the desired product.
-
Detect the presence of intermediates or byproducts.
-
Optimize reaction conditions in real-time.
The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (typically silica gel on a plate) and a mobile phase (an eluent).[5] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Conversely, nonpolar compounds are carried further by the mobile phase, yielding a higher Rf value.[6]
This protocol will use two common and important transformations of this compound as illustrative examples: a Suzuki-Miyaura cross-coupling and a Nucleophilic Aromatic Substitution (SNAr).
Causality in Experimental Design: Key Parameters
The success of TLC monitoring hinges on the logical selection of several key parameters. Each choice is dictated by the physicochemical properties of the molecules being analyzed.
The Stationary Phase: Silica Gel as the Standard
For the vast majority of quinoline-based reactions, silica gel 60 F₂₅₄ plates are the industry standard. The "F₂₅₄" indicates the inclusion of a fluorescent indicator that allows for visualization under 254 nm UV light.[7] The polar nature of the silica surface (silanol groups) is ideal for interacting with the moderately polar quinoline nitrogen and the electronegative trifluoromethyl group.
The Mobile Phase: Tailoring Polarity for Optimal Separation
The choice of the mobile phase, or eluent, is the most critical variable in TLC.[8] The goal is to achieve a good separation of spots, ideally with Rf values between 0.2 and 0.6.[9]
-
Starting Point: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a robust starting point for many quinoline derivatives.[3][10] A common initial trial is a 7:3 or 8:2 ratio of hexanes to ethyl acetate.[10]
-
Polarity Adjustment:
-
If spots remain at the baseline (Rf ≈ 0): The eluent is not polar enough to move the compounds. Increase the proportion of the more polar solvent (e.g., move from 20% to 40% ethyl acetate in hexanes).
-
If spots rush to the solvent front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Tailing Prevention: The basic nitrogen atom in the quinoline ring can sometimes interact too strongly with the acidic silica gel, causing spots to "streak" or "tail." Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can suppress this interaction and lead to sharper, more defined spots.[11]
Visualization: Leveraging the Aromatic Core
The highly conjugated aromatic system of the quinoline ring makes it inherently UV-active.
-
Primary Method - UV Light (254 nm): This should always be the first method employed.[11] On a fluorescent F₂₅₄ plate, UV-active compounds will appear as dark purple or black spots against a glowing green background because they quench the fluorescence.[12][13] This method is non-destructive, allowing for subsequent staining.[6]
-
Secondary Methods - Chemical Stains: If a reactant or product is not UV-active, or for confirmation, a chemical stain can be used. These methods are typically destructive.[13]
-
Iodine Chamber: A simple and effective general stain. Iodine vapor has a high affinity for many organic compounds, which appear as brown spots.[6] The spots are often transient, so they should be circled immediately.[13]
-
Potassium Permanganate (KMnO₄) Stain: An excellent choice for visualizing compounds that can be oxidized, such as alcohols, amines, or alkenes. It appears as yellow-brown spots on a purple background.[6] This can be particularly useful if a reaction involves the modification of a side chain.
-
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica Gel 60 F₂₅₄ (e.g., from Merck or MilliporeSigma)
-
TLC Developing Chamber with Lid
-
Capillary Tubes or Micropipette for spotting
-
Solvents: HPLC grade hexanes, ethyl acetate, dichloromethane, methanol, triethylamine
-
Visualization: UV lamp (254 nm), Iodine chamber, Potassium permanganate dip solution
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step TLC Workflow
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent. This saturates the chamber atmosphere with solvent vapors, ensuring even development. Cover with the lid and allow to equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.
-
Sample Preparation & Spotting:
-
Prepare dilute solutions of your starting material(s) for use as standards.
-
Withdraw a small aliquot of the reaction mixture (using a glass capillary) and dilute it in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On the baseline, spot the samples in separate "lanes." A standard spotting arrangement is:
-
Lane 1 (SM): Starting Material
-
Lane 2 (Co): Co-spot (apply both the starting material and the reaction mixture to the same spot)
-
Lane 3 (Rxn): Reaction Mixture
-
-
Ensure spots are small (1-2 mm diameter) and do not overload the plate, which can cause streaking.[11]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[11] Cover the chamber and allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
Completion & Marking: Once the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber. Immediately mark the solvent front with a pencil.
-
Visualization & Analysis:
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
View the plate under a 254 nm UV lamp and circle all visible spots with a pencil.[12]
-
If necessary, proceed with iodine staining or a potassium permanganate dip.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .
-
Workflow Diagram
The following diagram illustrates the logical flow of the TLC monitoring process.
Caption: Standard experimental workflow for TLC analysis.
Application Examples & Data Interpretation
Example 1: Suzuki-Miyaura Cross-Coupling
This reaction couples 4-chloro-6-(trifluoromethyl)quinoline with an arylboronic acid. The product is expected to be less polar than the boronic acid but potentially of similar polarity to the starting chloroquinoline.
-
Reaction: 4-Chloro-6-(trifluoromethyl)quinoline + Phenylboronic Acid → 4-Phenyl-6-(trifluoromethyl)quinoline
-
Expected TLC Behavior:
-
The starting chloroquinoline (SM) is a moderately polar compound.
-
Phenylboronic acid is quite polar and may streak or stay near the baseline.
-
The product (P) will be less polar than the boronic acid and likely have an Rf value slightly higher or similar to the starting material.
-
-
Interpretation: A successful reaction will show the disappearance of the SM spot and the appearance of a new product spot (P). The co-spot lane is crucial for confirming that the new spot is not the same as the starting material.
Example 2: Nucleophilic Aromatic Substitution (SNAr)
This reaction displaces the chloro group with an amine, for example. The resulting amino-quinoline product is generally more polar than the starting material.
-
Reaction: 4-Chloro-6-(trifluoromethyl)quinoline + Morpholine → 4-(Morpholin-4-yl)-6-(trifluoromethyl)quinoline
-
Expected TLC Behavior:
-
The starting chloroquinoline (SM) is moderately polar.
-
The product (P), now containing a secondary amine, will be significantly more polar and will have a lower Rf value.
-
-
Interpretation: As the reaction proceeds, the SM spot will diminish in intensity while a new, lower Rf product spot appears and intensifies. The reaction is complete when the SM spot is no longer visible in the reaction mixture lane.
Data Presentation: Illustrative Rf Values
The following table provides estimated Rf values for the compounds in our example reactions using common eluent systems. Note: Actual Rf values are highly dependent on specific laboratory conditions (temperature, plate manufacturer, chamber saturation) and should be determined experimentally.[11]
| Reaction Type | Compound | Eluent System (v/v) | Estimated Rf |
| Suzuki Coupling | 4-Chloro-6-(trifluoromethyl)quinoline | 20% Ethyl Acetate / Hexanes | 0.45 |
| Phenylboronic Acid | 20% Ethyl Acetate / Hexanes | ~0.1 (often streaks) | |
| 4-Phenyl-6-(trifluoromethyl)quinoline | 20% Ethyl Acetate / Hexanes | 0.50 | |
| SNAr | 4-Chloro-6-(trifluoromethyl)quinoline | 30% Ethyl Acetate / Hexanes | 0.60 |
| Morpholine | 30% Ethyl Acetate / Hexanes | ~0.1 | |
| 4-(Morpholin-4-yl)-6-(trifluoromethyl)quinoline | 30% Ethyl Acetate / Hexanes | 0.35 |
Troubleshooting & Trustworthiness
A protocol's trustworthiness lies in its ability to provide consistent and interpretable results. The co-spot is a self-validating mechanism: if the product and starting material have very similar Rf values, the co-spot lane will show a single, often slightly elongated spot. If they are different, two distinct spots will be visible.
Caption: A logical guide for troubleshooting common TLC issues.
Conclusion
This application note establishes a robust and scientifically grounded protocol for monitoring reactions of this compound by TLC. By understanding the causality behind the choice of stationary phase, mobile phase, and visualization techniques, researchers can reliably track the progress of their syntheses. The inclusion of a co-spot and a systematic approach to troubleshooting ensures that the data obtained is trustworthy, enabling informed decisions to be made during the critical process of chemical synthesis and drug development.
References
- ResearchGate. (2022). a) Examples of trifluoromethylated quinoline drug molecules b) Recent.... [Link]
- Chemistry LibreTexts. (2022). 2.
- Dr. Aman. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. YouTube. [Link]
- Royal Society of Chemistry. (n.d.). Thin layer chromatography | Resource.
- University of California, Los Angeles. (n.d.).
- Chemistry LibreTexts. (2025). 5.
- YouTube. (2021).
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
- Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
- YouTube. (2013).
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- 6. Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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The Art of C-C and C-N Bond Formation: A Researcher's Guide to Cross-Coupling Reactions of 4-(Trifluoromethyl)quinoline Derivatives
Introduction: Navigating the Electron-Deficient Landscape of Trifluoromethylated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in numerous bioactive compounds and functional materials. The introduction of a trifluoromethyl (-CF3) group, particularly at the C4-position, dramatically alters the electronic landscape of the quinoline ring. This powerful electron-withdrawing group imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and altered bioavailability, making 4-(trifluoromethyl)quinoline derivatives highly sought-after targets in drug discovery.[1] However, the very electronic properties that make these molecules attractive also present a distinct set of challenges and opportunities in their synthetic manipulation.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound scaffolds. Moving beyond a simple recitation of procedures, this document delves into the causal relationships between substrate reactivity, catalyst selection, and reaction outcomes, offering field-proven insights to empower your synthetic strategies. We will explore the nuances of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing not only detailed, self-validating protocols but also the underlying mechanistic principles that govern their success.
The Influence of the C4-Trifluoromethyl Group: An Electronic Tug-of-War
The potent electron-withdrawing nature of the trifluoromethyl group at the C4-position significantly deactivates the quinoline ring towards electrophilic substitution. Conversely, it renders the C4-position and, to a lesser extent, the C2-position, highly susceptible to nucleophilic attack. In the context of cross-coupling reactions, where a halo-substituted quinoline is typically the electrophilic partner, this electronic deficiency plays a pivotal role.
The C-X (where X = Cl, Br, I) bond at the C4-position is polarized and primed for oxidative addition to a low-valent palladium catalyst, a critical initiation step in most cross-coupling catalytic cycles. However, the electron-deficient nature of the quinoline ring can also influence the subsequent steps of transmetalation and reductive elimination. Understanding these electronic effects is paramount for the rational selection of ligands, bases, and reaction conditions to achieve optimal yields and selectivities.
Experimental Workflow Overview
The successful execution of cross-coupling reactions with 4-halo-(trifluoromethyl)quinolines hinges on a systematic and well-controlled experimental setup. The following diagram illustrates a generalized workflow applicable to the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions discussed in this guide. Key considerations include the rigorous exclusion of oxygen and moisture, the precise stoichiometry of reagents, and careful monitoring of reaction progress.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide. For the synthesis of 4-aryl-(trifluoromethyl)quinolines, this reaction is of paramount importance.
Application Notes:
The Suzuki-Miyaura coupling of 4-halo-(trifluoromethyl)quinolines is influenced by the inherent reactivity of the C-X bond (I > Br > Cl) and the electronic nature of the boronic acid coupling partner. The electron-deficient nature of the 4-chloroquinoline substrate makes the oxidative addition step more challenging compared to its bromo or iodo counterparts, often necessitating more electron-rich and bulky phosphine ligands to promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.
Catalyst and Ligand Selection: For challenging substrates like 4-chloro-7-(trifluoromethyl)quinoline, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often required to achieve good yields. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer enhanced stability and reactivity. For more reactive 4-bromo or 4-iodo derivatives, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may suffice.
Base and Solvent Choice: The choice of base is critical for the transmetalation step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[1] Strong bases like K₃PO₄ or Cs₂CO₃ are commonly employed, often in an aqueous mixture with an organic solvent like 1,4-dioxane, toluene, or DMF. The presence of water can be crucial for the efficacy of inorganic bases.
Detailed Protocol: Synthesis of 4-Phenyl-7-(trifluoromethyl)quinoline
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloro-7-(trifluoromethyl)quinoline, phenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-7-(trifluoromethyl)quinoline.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
II. Sonogashira Coupling: Constructing C(sp²)-C(sp) Linkages
The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted 4-(trifluoromethyl)quinolines.
Application Notes:
The Sonogashira reaction is typically co-catalyzed by palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. The electron-deficient nature of the 4-halo-(trifluoromethyl)quinoline substrate generally favors this reaction.
Catalyst System: A common and effective catalyst system consists of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. The choice of phosphine ligand on the palladium can influence reaction efficiency.
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX byproduct and to act as the solvent or co-solvent. The base also plays a role in the deprotonation of the terminal alkyne. Anhydrous conditions are generally preferred to prevent side reactions.
Potential Side Reaction: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper catalyst in the presence of oxygen. Running the reaction under a strictly inert atmosphere minimizes this issue.
Detailed Protocol: Synthesis of 4-((4-Methoxyphenyl)ethynyl)-2-(trifluoromethyl)quinoline
This protocol is based on established procedures for the Sonogashira coupling of haloquinolines.[2]
Materials:
-
4-Bromo-2-(trifluoromethyl)quinoline (1.0 equiv)
-
1-Ethynyl-4-methoxybenzene (1.2 equiv)
-
Pd(PPh₃)₄ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (degassed)
-
1,4-Dioxane (degassed)
Procedure:
-
To a Schlenk tube, add 4-bromo-2-(trifluoromethyl)quinoline, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and degassed triethylamine via syringe.
-
Add 1-ethynyl-4-methoxybenzene to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
III. Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This provides a direct route to vinyl-substituted 4-(trifluoromethyl)quinolines.
Application Notes:
The Heck reaction with electron-deficient heteroaryl halides like 4-chloro-(trifluoromethyl)quinoline can be challenging. The success of the reaction is highly dependent on the choice of catalyst, base, and solvent.
Catalyst and Ligand: While classical Heck conditions often use Pd(OAc)₂ with phosphine ligands like PPh₃ or P(o-tol)₃, the electron-deficient nature of the substrate may necessitate more specialized catalyst systems. Palladacycle catalysts or systems with N-heterocyclic carbene (NHC) ligands can show enhanced activity.
Base and Solvent: A variety of bases can be used, with common choices including organic bases like Et₃N and inorganic bases such as NaOAc or K₂CO₃. The choice of base can influence the regioselectivity of the alkene insertion. High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure the solubility of the reagents and to allow for higher reaction temperatures, which are often required.
Regioselectivity: The regioselectivity of the alkene addition (α- vs. β-arylation) is a key consideration in the Heck reaction. For styrenes, arylation typically occurs at the less substituted carbon. For acrylates, arylation also occurs at the β-position.
Detailed Protocol: Synthesis of 4-(E)-Styryl-6-(trifluoromethyl)quinoline
This is a representative protocol adapted from general procedures for Heck reactions on heteroaryl halides.
Materials:
-
4-Bromo-6-(trifluoromethyl)quinoline (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a sealed tube, dissolve 4-bromo-6-(trifluoromethyl)quinoline, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add triethylamine and styrene to the reaction mixture.
-
Seal the tube and heat the reaction to 120-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction may require 24-48 hours for completion.
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired vinylated quinoline.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
IV. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an amine with an aryl halide. This reaction is particularly valuable for accessing 4-amino-(trifluoromethyl)quinoline derivatives.
Application Notes:
The amination of 4-halo-(trifluoromethyl)quinolines is a powerful method for introducing nitrogen-based functional groups. The electron-deficient nature of the quinoline ring can facilitate the reaction, but careful selection of the catalyst system is still crucial, especially for less reactive aryl chlorides.
Catalyst and Ligand Selection: Modern Buchwald-Hartwig amination reactions rely on bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and BrettPhos, often used in combination with palladium precatalysts (e.g., G3 or G4 precatalysts), are highly effective for coupling a wide range of primary and secondary amines with aryl chlorides. For the amination of 6-bromo-4-trifluoromethyl-quinolines, a system of Pd₂(dba)₃ and Xantphos has been successfully employed.[3]
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices. The choice of base can depend on the functional group tolerance of the substrates.[3] Aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.
Detailed Protocol: Synthesis of 6-Morpholino-4-(trifluoromethyl)-2-phenylquinoline
This protocol is adapted from the successful synthesis of similar compounds via Buchwald-Hartwig amination.[3]
Materials:
-
6-Bromo-4-(trifluoromethyl)-2-phenylquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Xantphos (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene, followed by 6-bromo-4-(trifluoromethyl)-2-phenylquinoline and morpholine.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to give the desired 6-morpholino-4-(trifluoromethyl)-2-phenylquinoline.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
V. Comparative Data Summary
The following table provides a comparative overview of the four cross-coupling reactions discussed, highlighting typical conditions and considerations for substrates like 4-halo-(trifluoromethyl)quinolines.
| Reaction Type | Coupling Partners | Typical Catalyst System | Typical Base | Typical Solvent | Key Considerations |
| Suzuki-Miyaura | Ar-X + Ar'-B(OH)₂ | Pd(0) or Pd(II) precatalyst with bulky phosphine ligand (e.g., XPhos) | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | Base is crucial for boronic acid activation; water can be beneficial. |
| Sonogashira | Ar-X + Terminal Alkyne | Pd(0)/phosphine complex + Cu(I) co-catalyst | Et₃N, DIPEA | Amine base, THF, Dioxane | Requires inert atmosphere to prevent alkyne homocoupling. |
| Heck | Ar-X + Alkene | Pd(OAc)₂, Palladacycles | Et₃N, NaOAc, K₂CO₃ | DMF, NMP, DMAc | High temperatures often needed; regioselectivity is a key factor. |
| Buchwald-Hartwig | Ar-X + Amine (1° or 2°) | Pd(0) or Pd(II) precatalyst with bulky phosphine ligand (e.g., Xantphos) | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, Dioxane | Strong, non-nucleophilic base required; sensitive to air and moisture. |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the functionalization of the this compound scaffold. The electron-deficient nature of this core, while presenting unique challenges, can be effectively harnessed through the judicious selection of catalyst systems and reaction conditions. As ligand design and catalyst development continue to advance, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to build upon, enabling the continued exploration of the rich chemical space offered by this compound derivatives in the pursuit of novel therapeutics and advanced materials.
References
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. [Link]
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. [Link]
- Heck reaction. (n.d.). Wikipedia. [Link]
- Buchwald–Hartwig amin
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.).
- Heck Reaction. (n.d.). University of California, Irvine. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
Sources
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- 2. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Trifluoromethyl)quinoline Synthesis
Welcome to the technical support guide for the synthesis of 4-(trifluoromethyl)quinolines. These fluorinated heterocycles are pivotal scaffolds in medicinal chemistry and materials science, with the trifluoromethyl group often enhancing metabolic stability and binding affinity.[1][2] However, their synthesis can present unique challenges, from controlling regioselectivity to managing high-temperature reactions. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate these complexities and optimize your synthetic outcomes.
Section 1: Overview of Key Synthetic Routes
The construction of the 4-(trifluoromethyl)quinoline core is most commonly achieved via classic condensation and cyclization reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials. The two primary pathways are the Gould-Jacobs/Conrad-Limpach reaction for 4-hydroxy/4-oxoquinolines and the Combes synthesis for 2,4-disubstituted quinolines.
-
Gould-Jacobs & Conrad-Limpach Syntheses: These related methods are the cornerstone for producing 4-hydroxyquinoline derivatives, which are versatile intermediates. The synthesis begins with the condensation of a substituted aniline (e.g., 4-(trifluoromethyl)aniline) with a β-ketoester or a malonic ester derivative.[3][4] This is followed by a high-temperature thermal cyclization to form the quinolone ring.[5][6][7]
-
Combes Quinoline Synthesis: This route involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] It is particularly useful for preparing 2,4-disubstituted quinolines. When using trifluoromethyl-β-diketones, controlling the regioselectivity of the cyclization is the primary challenge.[8][10]
-
Friedländer Annulation: A powerful alternative, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][11] Recent advancements have shown that specific catalysts, like proline potassium salt, can efficiently produce 4-trifluoromethyl-substituted quinolines under mild conditions.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: My high-temperature cyclization (Gould-Jacobs/Conrad-Limpach) is giving low yields. What are the most critical parameters to control?
A1: This is a common issue, as the cyclization is a thermally demanding 6-pi electrocyclization that requires overcoming a significant activation energy.[7] The three most critical parameters are Temperature , Solvent Choice , and Reaction Time .
-
Temperature: The reaction typically requires temperatures of ~250-260 °C.[5][13] Insufficient heat leads to an incomplete reaction, while excessive heat causes degradation. Precise temperature control is paramount.
-
Solvent: Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial.[1][5] These solvents act as a heat bath, ensuring uniform heat distribution and preventing localized overheating, which is a major cause of tar formation. Running the reaction neat is often less efficient.[13]
-
Reaction Time: Prolonged heating, even at the correct temperature, can degrade the product.[14] The optimal time is typically short, around 30-60 minutes once the target temperature is reached.[5][13] Monitor the reaction by TLC to determine the point of maximum product formation before significant degradation occurs.
Q2: How can I control the regioselectivity in the Combes synthesis with an unsymmetrical trifluoromethyl β-diketone?
A2: Regioselectivity in the Combes synthesis is a classic challenge dictated by both steric and electronic factors during the rate-determining electrophilic aromatic annulation step.[8] When using a diketone like trifluoroacetylacetone, cyclization can occur at either the methyl or the trifluoromethyl carbonyl.
-
Steric Effects: The bulky trifluoromethyl group generally disfavors cyclization at the adjacent carbonyl. This steric hindrance often directs the reaction toward the less hindered position.[8]
-
Aniline Substituents: The electronic nature of the aniline is critical. Electron-donating groups (e.g., methoxy) on the aniline ring can enhance the nucleophilicity of the ortho positions, influencing the final ratio of regioisomers.[8][15]
-
Acid Catalyst: The choice of acid can alter the isomer ratio. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) can sometimes favor a different regioisomer.[8][10][15] Screening different acid catalysts is a key optimization step.
Q3: Are there greener or milder alternatives to high-boiling solvents like Dowtherm A for the cyclization step?
A3: Yes, while Dowtherm A and mineral oil are effective, their high boiling points and disposal concerns have prompted research into alternatives.
-
Alternative Solvents: Solvents such as 1,2,4-trichlorobenzene or 2-nitrotoluene can be effective and may have more favorable safety or cost profiles.[5]
-
Eaton's Reagent: This mixture of phosphorus pentoxide in methanesulfonic acid is an excellent alternative for promoting cyclization under significantly milder conditions (e.g., 80-100 °C) compared to thermal methods.[16] It often provides good to excellent yields and simplifies the work-up.[16]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating to the target temperature.[6][14] This method can sometimes be performed neat, eliminating the need for a high-boiling solvent entirely.
Section 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Yield in Cyclization (Gould-Jacobs) | Incomplete Condensation: The initial formation of the anilidomethylenemalonate intermediate is inefficient. | Solution: Ensure the complete removal of ethanol/water formed during condensation. This can be achieved by heating at 100-140 °C and monitoring the disappearance of the aniline starting material by TLC.[17] Using a Dean-Stark apparatus or a gentle flow of nitrogen can help drive the equilibrium forward.[5][18] |
| Insufficient Cyclization Temperature: The thermal energy is not high enough to overcome the activation barrier for the ring-closing reaction. | Solution: Gradually increase the temperature to the 250-260 °C range.[6] If conventional heating is insufficient or leads to charring, consider microwave heating, which can achieve high temperatures rapidly and efficiently.[14] Alternatively, switch to a milder chemical promoter like Eaton's reagent.[16] | |
| Significant Tar/Polymer Formation | Harsh Acidic Conditions: Strong acid catalysts, especially in the Combes or Skraup syntheses, can cause polymerization of reactants and intermediates.[15][19] | Solution: Control the reaction by adding the concentrated acid slowly with efficient cooling and stirring to dissipate heat.[15] For Skraup-type reactions, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[15][19] |
| Thermal Degradation: The starting materials or product are decomposing at the high temperatures required for cyclization. | Solution: Ensure precise temperature control using a high-boiling solvent as a heat bath.[5] Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.[13] Minimize the reaction time once the target temperature is reached. | |
| Difficulty in Product Isolation | Product is Soluble in High-Boiling Solvent: The desired quinoline derivative does not precipitate upon cooling. | Solution: After cooling the reaction mixture, add a non-polar "anti-solvent" such as hexanes or petroleum ether.[13][20] This will decrease the solubility of the typically more polar product, inducing precipitation while keeping the high-boiling solvent (e.g., Dowtherm A) in solution. |
| Crude Product is an Oily Residue: Impurities or side products are preventing crystallization. | Solution: Purify the crude material using silica gel column chromatography.[21] Identify a suitable solvent system via TLC. Following chromatography, recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) can yield the pure product.[1] |
Section 4: Detailed Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This protocol is adapted from established procedures for synthesizing substituted 4-hydroxyquinolines.[18][20]
Step A: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture at 140-150 °C for 2 hours. Rationale: This step forms the diethyl anilinomethylenemalonate intermediate, evolving ethanol. Monitoring by TLC should show the consumption of the aniline.
-
Allow the mixture to cool slightly. The crude intermediate, a viscous oil or solid, can often be used directly in the next step.
Step B: Thermal Cyclization
-
In a separate flask suitable for high temperatures, preheat a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of intermediate) to 250 °C with vigorous stirring.
-
Slowly and carefully add the crude intermediate from Step A to the hot solvent. Safety Note: Perform this addition behind a safety shield in a fume hood.
-
Maintain the reaction temperature at 250-260 °C for 30-45 minutes. Rationale: This high-temperature step effects the 6-pi electrocyclization to form the quinoline ring.[5][20]
-
Allow the reaction mixture to cool to below 100 °C.
-
Dilute the mixture with hexanes (approx. 2-3 volumes of the solvent used) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum. The product can be further purified by recrystallization from ethanol or acetic acid.[1]
Section 5: Data Summary Tables
Table 1: Comparison of Cyclization Conditions for 4-Hydroxyquinoline Synthesis
| Method | Temperature | Solvent | Typical Time | Advantages | Disadvantages | Reference |
| Conventional Heating | 250-260 °C | Dowtherm A, Diphenyl ether | 30-60 min | Well-established, scalable | High energy, potential degradation | [5][13][20] |
| Microwave Irradiation | 250-300 °C | Neat or Acetonitrile | 5-20 min | Rapid heating, shorter times, higher yields | Requires specialized equipment, pressure build-up | [6][14] |
| Eaton's Reagent | 80-100 °C | Eaton's Reagent | 2 hours | Mild conditions, high yields, easy work-up | Reagent is highly corrosive | [16] |
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook.
- BenchChem. (2025). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem Technical Support.
- BenchChem. (2025).
- Al-Rawashdeh, N. A. et al. (2025).
- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis. BenchChem Technical Support.
- BenchChem. (2025). Optimizing temperature and reaction time for the Gould-Jacobs reaction. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem Technical Support.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- International Journal of Pharmaceutical Sciences. (n.d.).
- Wikiwand. (n.d.). Combes quinoline synthesis. Wikiwand.
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis. BenchChem Technical Support.
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Wiley Online Library. (n.d.). Combes Quinoline Synthesis.
- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- BenchChem. (2025). comparative analysis of different synthetic routes to 3,4-Dichloro-7-(trifluoromethyl)quinoline. BenchChem Technical Support.
- Bouzard, D. et al. (1999). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction. Elsevier Science S.A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes Quinoline Synthesis [drugfuture.com]
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- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
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- 18. electronicsandbooks.com [electronicsandbooks.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
Common side reactions in the synthesis of 4-(trifluoromethyl)quinolines
Welcome to the Technical Support Center for the synthesis of 4-(trifluoromethyl)quinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The introduction of a trifluoromethyl (CF₃) group at the 4-position of the quinoline ring, a moiety prevalent in numerous pharmaceuticals and functional materials, presents unique synthetic challenges. Its strong electron-withdrawing nature significantly influences the reactivity of precursors and the stability of intermediates, often leading to a variety of side reactions.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to mitigate them, ensuring the successful and efficient synthesis of your target 4-(trifluoromethyl)quinoline derivatives.
I. Regioselectivity in the Combes Synthesis: 2-CF₃ vs. 4-CF₃ Isomer Formation
The Combes synthesis, a robust method for preparing substituted quinolines, involves the acid-catalyzed condensation of an aniline with a β-diketone. When employing an unsymmetrical precursor like 1,1,1-trifluoro-2,4-pentanedione, a common side reaction is the formation of the undesired 2-(trifluoromethyl)quinoline isomer alongside the target this compound.[3]
FAQ 1: We are observing a mixture of 2-CF₃ and 4-CF₃ quinoline isomers in our Combes synthesis. What controls this regioselectivity?
Answer: The regioselectivity in the Combes synthesis of trifluoromethylquinolines is a classic example of the interplay between steric and electronic effects during the rate-determining intramolecular electrophilic aromatic substitution (annulation) step.[3] The initial nucleophilic attack of the aniline on the β-diketone is followed by the formation of an enamine intermediate, which then cyclizes. The direction of this cyclization is what dictates the final product distribution.
The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon significantly more electrophilic. This electronic effect favors the initial attack of the aniline at the CF₃-bearing carbonyl, which would ultimately lead to the 2-CF₃ isomer. However, steric hindrance from the trifluoromethyl group can counteract this electronic preference, directing the aniline to attack the less hindered carbonyl and leading to the desired 4-CF₃ isomer.
The electronic properties of the aniline substituent also play a crucial role. Electron-donating groups on the aniline ring enhance the nucleophilicity of the ortho- and para-positions, influencing the ease of the annulation step.
Mechanism of Regioselectivity in the Combes Synthesis
Caption: Regioselectivity in the Combes synthesis of trifluoromethylquinolines.
Troubleshooting Guide: Controlling Regioselectivity in the Combes Synthesis
| Symptom | Probable Cause | Troubleshooting Steps & Rationale |
| High proportion of the 2-CF₃ isomer | Steric hindrance at the aniline ortho-position is minimal, and/or the aniline has strong electron-donating groups. | 1. Modify the Aniline Substituent: If possible, introduce a bulky ortho-substituent on the aniline. This will sterically disfavor the cyclization pathway leading to the 2-CF₃ isomer. 2. Use Anilines with Electron-Withdrawing Groups: Anilines bearing electron-withdrawing groups like chloro or fluoro at the para-position have been shown to favor the formation of the 4-CF₃ regioisomer.[3] These groups decrease the nucleophilicity of the aniline, making the reaction more sensitive to steric factors. |
| Low overall yield and complex product mixture | Harsh reaction conditions leading to decomposition or side reactions. The commonly used sulfuric acid can be too aggressive. | 1. Use a Milder Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can be more effective and less harsh dehydrating agents than concentrated sulfuric acid.[4] 2. Optimize Reaction Temperature: Carefully control the temperature. While heat is required for the cyclization, excessive temperatures can lead to degradation. Start with a lower temperature and gradually increase it while monitoring the reaction progress. |
Experimental Protocol: Selective Synthesis of 4-(Trifluoromethyl)-2-methyl-6-chloroquinoline
This protocol is adapted from studies on substituent effects in the Combes synthesis.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (1.0 eq).
-
Reagent Addition: Add 1,1,1-trifluoro-2,4-pentanedione (1.1 eq) to the flask.
-
Catalyst Addition: Carefully add Eaton's reagent (10 eq by weight) to the reaction mixture with stirring.
-
Reaction: Heat the mixture to 100-120°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired 4-(trifluoromethyl)-2-methyl-6-chloroquinoline.
II. Kinetic vs. Thermodynamic Control in the Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters. A significant side reaction is the formation of the isomeric 2-hydroxyquinoline (or 2-quinolone), a product of the Knorr synthesis. This side reaction is a classic example of kinetic versus thermodynamic control.[5][6][7]
FAQ 2: Our Conrad-Limpach synthesis using ethyl 4,4,4-trifluoroacetoacetate is yielding a significant amount of the 4-(trifluoromethyl)-2-quinolone byproduct. Why is this happening and how can we favor the desired 2-(trifluoromethyl)-4-quinolone?
Answer: This is a well-documented issue arising from the two nucleophilic sites on the ethyl 4,4,4-trifluoroacetoacetate: the highly electrophilic ketone carbonyl (due to the adjacent CF₃ group) and the ester carbonyl. The reaction pathway is highly dependent on the reaction temperature.[6][8]
-
Kinetic Control (Lower Temperatures): At lower temperatures (e.g., room temperature to 80°C), the reaction is under kinetic control. The aniline preferentially attacks the more reactive ketone carbonyl, leading to a β-aminoacrylate intermediate. Subsequent cyclization at high temperatures (around 250°C) yields the desired 2-(trifluoromethyl)-4-quinolone (the Conrad-Limpach product).[6]
-
Thermodynamic Control (Higher Temperatures): At higher initial reaction temperatures (e.g., >140°C), the reaction is under thermodynamic control. The attack of the aniline on the ester carbonyl becomes reversible, and the more stable β-keto anilide intermediate is formed. Cyclization of this intermediate leads to the 4-(trifluoromethyl)-2-quinolone (the Knorr product).[6][8]
Kinetic vs. Thermodynamic Pathways in the Conrad-Limpach-Knorr Synthesis
Caption: Kinetic vs. thermodynamic control in the Conrad-Limpach-Knorr synthesis.
Troubleshooting Guide: Minimizing the Knorr Product
| Symptom | Probable Cause | Troubleshooting Steps & Rationale |
| Formation of the 4-(trifluoromethyl)-2-quinolone (Knorr product) | The initial condensation reaction is run at too high a temperature, favoring the thermodynamic pathway. | 1. Two-Step Temperature Profile: Conduct the initial condensation of the aniline and ethyl 4,4,4-trifluoroacetoacetate at a lower temperature (e.g., room temperature or slightly elevated) to form the kinetic β-aminoacrylate intermediate. Isolate this intermediate if possible. Then, in a separate step, perform the thermal cyclization at a high temperature (typically ~250°C) in a high-boiling inert solvent.[6][9] 2. Acid Catalysis for the First Step: The initial condensation can be facilitated by a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) at a controlled, lower temperature to ensure the formation of the desired intermediate.[9] |
| Low yield in the cyclization step | Inefficient cyclization due to suboptimal reaction conditions. The reaction may be run neat, leading to decomposition. | 1. Use a High-Boiling Inert Solvent: Performing the high-temperature cyclization in a solvent like diphenyl ether, Dowtherm A, or even mineral oil can significantly improve yields by ensuring even heat distribution and preventing localized overheating and decomposition.[10] 2. Ensure Anhydrous Conditions: Water can interfere with the cyclization. Ensure all reagents and solvents are dry. |
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-4-quinolone (Conrad-Limpach Pathway)
This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.[6][10]
Step 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable solvent like toluene.
-
Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction until the aniline is consumed (TLC or LC-MS).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude β-aminoacrylate can be used directly in the next step or purified by column chromatography.
Step 2: Thermal Cyclization
-
Reaction Setup: In a flask equipped for high-temperature reactions, add the crude β-aminoacrylate intermediate to a high-boiling solvent such as diphenyl ether.
-
Reaction: Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes.
-
Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.
-
Purification: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 2-(trifluoromethyl)-4-quinolone.
By carefully controlling the reaction conditions, particularly the temperature of the initial condensation, it is possible to selectively synthesize the desired this compound isomer and minimize the formation of unwanted side products.
References
- Combes quinoline synthesis. In Wikipedia.
- Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Tetrahedron Letters, 137, 154817.
- Synthesis of 2,4‐bis(trifluoromethyl)quinolines. ResearchGate.
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 240-248.
- Fujisaka, A., Aomatsu, D., Kakutani, Y., Teruya, T., & Akeboshi, T. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572.
- Thermodynamic and kinetic reaction control. In Wikipedia.
- Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(9), 765-771.
- Conrad–Limpach synthesis. In Wikipedia.
- Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies. Journal of Inorganic Biochemistry, 174, 111-118.
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis, 500-502.
- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 14(3), 966-974.
- Friedländer synthesis. In Wikipedia.
- Combes quinoline synthesis. ResearchGate.
- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(10), 1112-1116.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5163.
- Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 58-62.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1841-1845.
- Friedlaender Synthesis. Organic Chemistry Portal.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 6(4), 326-328.
- The Friedländer Synthesis of Quinolines. Organic Reactions, 1-29.
- Conrad-limpach-knorr synthesis of Quinolone. YouTube.
- Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(52), 36567-36585.
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis, 503-505.
- Combes synthesis of quinolines. Química Orgánica.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 25(23), 5752.
Sources
- 1. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Fluorinated Quinolines with Column Chromatography
Welcome to the technical support center for the purification of fluorinated quinolines using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these compounds. The introduction of fluorine into a quinoline scaffold dramatically alters its electronic properties, polarity, and intermolecular interactions, requiring specialized purification strategies.[1] This resource provides in-depth, field-proven insights to help you navigate these complexities, moving beyond generic protocols to explain the "why" behind the "how."
Our approach is built on a foundation of scientific integrity. Every recommendation is grounded in established chromatographic principles and supported by authoritative references. We aim to empower you with the expertise to not only solve immediate purification problems but also to develop robust, self-validating methods for your specific fluorinated quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated quinoline strongly retained on a standard silica gel column, even with highly polar mobile phases?
A: This is a common and frustrating issue that often stems from the basic nature of the quinoline nitrogen. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen of your quinoline can become protonated, leading to strong ionic interactions with the deprotonated silanol groups (SiO-).[2][3] This results in very strong retention or even irreversible adsorption, preventing your compound from eluting. Fluorine's electron-withdrawing nature can further influence the pKa of the quinoline nitrogen, affecting the strength of this interaction.
Q2: I see significant peak tailing when purifying my fluorinated quinoline on a C18 column. What causes this?
A: Peak tailing in reversed-phase chromatography of basic compounds like fluorinated quinolines is typically caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[2][4] Even on end-capped C18 columns, some free silanols remain. These acidic sites can interact with the basic quinoline, creating a secondary, undesirable retention mechanism that leads to broad, asymmetric peaks. The mobile phase pH being too close to the analyte's pKa can also contribute by causing the compound to exist in multiple ionic forms during separation.[4]
Q3: What are fluorinated stationary phases, and should I be using them for my fluorinated quinoline?
A: Fluorinated stationary phases, such as pentafluorophenyl (PFP) or perfluoroalkyl phases, are specialized supports that offer alternative selectivity compared to traditional C18 or silica columns.[5][6][7] They are particularly useful for separating halogenated compounds, positional isomers, and aromatic molecules.[5][8] The retention mechanism on these phases is complex and can include hydrophobic interactions, π-π interactions, dipole-dipole interactions, and ion-exchange.[6] For fluorinated quinolines, a PFP phase can be highly effective, as it can engage in specific interactions with the fluorinated aromatic system, often providing better separation from non-fluorinated impurities or isomers.[9]
Q4: How do I choose between normal-phase and reversed-phase chromatography for my compound?
A: The choice depends on the overall polarity of your fluorinated quinoline.
-
Normal-Phase (e.g., silica, alumina): Generally suitable for less polar to moderately polar compounds. It is often the first choice for purification after synthesis. However, as discussed in Q1, the basicity of the quinoline can cause issues on standard silica.
-
Reversed-Phase (e.g., C18, PFP): Ideal for moderately polar to non-polar compounds that are soluble in typical reversed-phase solvents like acetonitrile or methanol and water. It is a powerful technique for achieving high-resolution separations, especially for purity analysis and preparative work of final compounds.
A good starting point is to assess your compound's solubility. If it is readily soluble in organic solvents like ethyl acetate or dichloromethane, start with normal-phase. If it is more soluble in methanol, acetonitrile, or water mixtures, reversed-phase is likely a better choice.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Compound Stuck on Silica Gel Column
-
Symptom: Your fluorinated quinoline, which shows a reasonable Rf on a silica TLC plate, fails to elute from a silica gel column, even after flushing with a very polar solvent system (e.g., 100% ethyl acetate or even methanol).[10]
-
Root Cause: Strong acid-base interaction between the basic quinoline nitrogen and acidic silanol groups on the silica surface. The conditions on a packed column can be more acidic than on a TLC plate exposed to air.[10]
-
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting mobile phase containing a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide.[2] This neutralizes the most active acidic sites.
-
Add a Basic Modifier to the Mobile Phase: Consistently use a mobile phase containing 0.5-1% TEA throughout the entire purification. This competes with your compound for binding to the acidic sites, allowing it to elute properly.[2]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel. Alternatively, for more challenging separations, reversed-phase flash chromatography may be a better option.[2][11]
-
Problem 2: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
-
Symptom: Chromatograms show broad, asymmetric peaks with a distinct "tail."
-
Root Cause: Secondary ionic interactions between the protonated quinoline and residual acidic silanols on the C18 stationary phase.[4]
-
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.[12] At a low pH (e.g., 2.5-4), the quinoline will be fully protonated, but more importantly, the silanol groups will be suppressed, minimizing unwanted interactions.[2][3]
-
Use a Highly End-Capped Column: Modern, high-purity silica columns with advanced end-capping have fewer accessible silanol groups, leading to improved peak shape for basic compounds.[2]
-
Consider a Fluorinated Phase: Switching from a C18 to a PFP column can provide a completely different selectivity and often yields better peak shapes for fluorinated aromatics due to its unique interaction mechanisms.[5][9]
-
Problem 3: Co-elution of Fluorinated Isomers or Impurities
-
Symptom: The target fluorinated quinoline cannot be separated from a closely related structural isomer or a synthetic impurity with very similar polarity.
-
Root Cause: The chosen chromatographic system (stationary and mobile phase) lacks the necessary selectivity to resolve the compounds.
-
Solutions:
-
Optimize Mobile Phase Selectivity: In reversed-phase, try switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). The different solvent properties can alter selectivity. Adding a modifier like trifluoroethanol (TFE) to the mobile phase can also enhance the separation of fluorinated compounds on a standard C8 or C18 column.[4][13][14]
-
Change the Stationary Phase: This is the most powerful way to alter selectivity. If a C18 column fails, a PFP column is an excellent alternative. The PFP phase can better differentiate between isomers based on subtle differences in the position of the fluorine atoms and their influence on the molecule's dipole moment and π-electron distribution.[4][5]
-
Adjust Temperature: In HPLC, increasing the column temperature can improve efficiency and sometimes alter selectivity, potentially resolving closely eluting peaks.[13]
-
Problem 4: Low or No Recovery of Compound
-
Symptom: After running the chromatography, analysis of the collected fractions shows that a significant portion of the loaded compound is missing.
-
Root Cause: This can be due to irreversible adsorption onto the stationary phase or decomposition of the compound on the column.[4][11]
-
Solutions:
-
Test for Stability: Before running a large-scale purification, spot your compound on a silica TLC plate, let it sit for a few hours, and then elute it. If you see a new spot or streaking from the baseline, your compound may be unstable on silica.[11]
-
Use a Deactivated Stationary Phase: If instability on silica is confirmed, use a deactivated stationary phase as described in Problem 1, or switch to a less harsh support like alumina.[2][11]
-
Dry Loading: For flash chromatography, if the compound has poor solubility in the initial mobile phase, it can precipitate at the top of the column, leading to poor recovery and band broadening. Use a dry loading technique: dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[4]
-
Experimental Protocols & Methodologies
Protocol 1: Method Development for Flash Chromatography on Deactivated Silica
This protocol is for purifying a moderately polar, basic fluorinated quinoline that shows strong retention on standard silica.
-
TLC Analysis:
-
Prepare a stock solution of your crude material.
-
On a TLC plate, test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Find a system that gives your target compound an Rf value of approximately 0.2-0.3.[2] This provides a good starting point for column elution.
-
-
Column Preparation:
-
Dry pack a column with the appropriate amount of silica gel (typically 50-100 times the weight of your crude sample).
-
Prepare your initial mobile phase (the solvent system determined from TLC) but add 1% triethylamine (TEA).
-
Flush the packed column with 2-3 column volumes of this TEA-containing solvent to neutralize the silica.[2]
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel (2-3 times the weight of your sample).
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Load this powder evenly onto the top of the deactivated column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase (containing 1% TEA).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and analyze them by TLC to identify those containing your purified product.
-
Protocol 2: Optimizing an HPLC Method for Isomer Separation
This protocol outlines a strategy for separating two closely-related fluorinated quinoline isomers using reversed-phase HPLC.
-
Initial Column Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare a mobile phase of Acetonitrile/Water with 0.1% Formic Acid.
-
Run a broad gradient from 10% to 90% Acetonitrile over 20 minutes to determine the approximate elution time of your isomers.
-
-
Troubleshooting & Optimization Workflow:
-
If the isomers co-elute on the C18 column, switch to a PFP (Pentafluorophenyl) column of similar dimensions. PFP phases offer alternative selectivity for halogenated compounds.[5][6]
-
Repeat the broad gradient run on the PFP column. The unique π-π and dipole interactions of the PFP phase will often change the elution order and improve resolution.[6]
-
-
Gradient Refinement:
-
Once you have a column that shows some separation, optimize the gradient. Make the gradient shallower around the elution point of your compounds. For example, if they elute at 40% Acetonitrile in the broad gradient, try a new gradient from 30% to 50% Acetonitrile over 20 minutes.
-
-
Solvent & Additive Optimization:
-
If resolution is still insufficient, try replacing Acetonitrile with Methanol (with 0.1% Formic Acid). Methanol has different solvent properties and can alter the selectivity.
-
For particularly stubborn separations, consider using an eluent containing trifluoroethanol (TFE), which can improve the separation of fluorinated compounds.[13][14]
-
Visualizations
Troubleshooting Workflow for Column Chromatography
This diagram outlines a logical decision-making process for addressing common purification issues with fluorinated quinolines.
Caption: Decision tree for troubleshooting fluorinated quinoline purification.
Interactions on Different Stationary Phases
This diagram illustrates the primary interactions responsible for retention on standard vs. fluorinated stationary phases.
Caption: Comparison of interaction modes on C18 and PFP stationary phases.
Data Summary Tables
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction Mode | Best For... | Key Considerations |
| Silica Gel | Adsorption (Polar) | Less polar compounds; initial cleanup. | Acidic nature requires deactivation for basic quinolines.[2][11] |
| Alumina (Neutral/Basic) | Adsorption (Polar) | Acid-sensitive compounds. | Can have lower resolution than silica. |
| C18 (Reversed-Phase) | Hydrophobic | Purity analysis and prep of moderately polar to non-polar compounds. | Peak tailing for basic compounds is common; requires mobile phase modifiers.[4] |
| PFP (Reversed-Phase) | π-π, Dipole, Hydrophobic | Aromatic, halogenated compounds, and positional isomers. | Offers alternative selectivity to C18; often solves co-elution problems.[5][6][9] |
Table 2: Mobile Phase Modifier Troubleshooting
| Issue | Modifier | Typical Concentration | Mechanism of Action |
| Peak Tailing (Normal-Phase) | Triethylamine (TEA) | 0.5 - 2% | Masks acidic silanol sites, preventing strong ionic interactions.[2] |
| Peak Tailing (Reversed-Phase) | Formic Acid (FA) / Trifluoroacetic Acid (TFA) | 0.1% | Suppresses ionization of silanol groups by lowering mobile phase pH.[4][12] |
| Poor Isomer Resolution (RP) | Trifluoroethanol (TFE) | 5 - 10% | Alters mobile phase properties to enhance selectivity for fluorinated analytes.[13] |
References
- How to purify synthetic fluoroquinolones, using column chromatography? - ResearchGate. (2016).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
- Troubleshooting Guide - Phenomenex.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016).
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters.
- Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate.
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro ana. (2014).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014).
- Column Chromatography - Organic Chemistry at CU Boulder.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed. (2014).
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed. (2003).
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Methods for 4-(Trifluoromethyl)quinoline Derivatives
Welcome to the technical support center for the purification of 4-(trifluoromethyl)quinoline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal logic behind experimental choices. This resource, presented in a direct question-and-answer format, addresses the specific challenges you may encounter when working with these fluorinated heterocycles.
The presence of the trifluoromethyl (-CF3) group significantly alters the physicochemical properties of the quinoline scaffold. Its strong electron-withdrawing nature and high lipophilicity enhance metabolic stability and bioavailability, making these compounds valuable in drug discovery.[1] However, these same properties introduce unique challenges in purification, particularly during recrystallization. This guide will help you navigate these challenges to achieve high purity and yield.
Section 1: Frequently Asked Questions - Solvent Selection & Core Principles
This section addresses foundational questions regarding the recrystallization of this compound derivatives.
Question: Why is solvent selection so critical for these specific compounds?
Answer: The choice of solvent is the most critical parameter in recrystallization. For this compound derivatives, the -CF3 group imparts high hydrophobicity and alters the crystal lattice energy compared to non-fluorinated analogs.[2] An ideal solvent must exhibit a steep solubility curve: it should dissolve the compound completely at or near its boiling point but very poorly at low temperatures (e.g., 0-4 °C). This differential solubility is the driving force for crystallization and is essential for achieving high recovery.[3] Using an inappropriate solvent can lead to common issues like "oiling out," poor yield, or co-precipitation of impurities.[4][5]
Question: What is a good starting point for selecting a recrystallization solvent?
Answer: A good starting point is to test solvents with moderate polarity. Ethanol is often an effective first choice for many quinoline derivatives.[6] Given the lipophilic nature of the -CF3 group, you should also screen a range of solvents from moderately polar to non-polar.[1] A systematic approach using small-scale solubility tests is highly recommended.
A general rule of thumb is that solvents containing functional groups similar to the compound being purified are often good solubilizers.[7] However, the bulky and non-polar nature of the -CF3 group often means that a single solvent is not ideal, making co-solvent systems highly effective.
Question: How do I perform a systematic solvent screen?
Answer: Take small, equal amounts of your crude compound (e.g., 10-20 mg) and place them in separate test tubes. Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility. If the compound is insoluble, heat the mixture to the solvent's boiling point and observe again. If it dissolves completely when hot, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form. The ideal solvent is one where the compound is sparingly soluble or insoluble at room temperature but completely soluble when hot.[8]
Table 1: Common Solvents for Screening this compound Derivatives
| Solvent | Boiling Point (°C) | Polarity | Typical Use & Rationale |
| Ethanol | 78 | Polar Protic | A good first choice. Often effective for quinoline scaffolds.[6][9] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar; can sometimes offer better recovery. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for moderately polar compounds. |
| Ethyl Acetate | 77 | Moderate Polarity | Good for compounds of intermediate polarity; often used in co-solvent systems.[7] |
| Toluene | 111 | Non-polar | Effective for less polar derivatives; its high boiling point can help dissolve stubborn solids. |
| Hexanes/Heptane | ~69 | Non-polar | Typically used as the "anti-solvent" or "poor solvent" in a co-solvent pair.[7] |
| Water | 100 | Highly Polar | Generally unsuitable due to the hydrophobic -CF3 group, which confers poor water solubility.[2] Can be used as an anti-solvent with a miscible organic solvent like methanol or acetone.[10] |
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems encountered during the recrystallization process.
Question: I've dissolved my compound, but no crystals are forming upon cooling. What's wrong?
Answer: The absence of crystal formation indicates that the solution is not supersaturated. This can be due to several factors:
-
Cause 1: Too much solvent was used. The concentration of the compound is below its saturation point even at low temperatures.
-
Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.[5]
-
-
Cause 2: The compound is very soluble in the chosen solvent. The solvent is not appropriate for recrystallization.
-
Solution: If you have used too much solvent, try the step above. If the compound is simply too soluble, you will need to select a different solvent or use a co-solvent system.
-
-
Cause 3: Lack of nucleation sites. Crystal growth requires an initial surface to begin.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4][8]
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to the cooled solution. This provides a template for further crystal formation.[4]
-
Question: My compound separated as an oil instead of crystals. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it exceeds its solubility limit in a liquid phase. This is common with impure compounds, as impurities can depress the melting point.[5]
-
Cause 1: The compound's melting point is lower than the solvent's boiling point.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent if using a pair) to lower the saturation point. The goal is for crystallization to begin at a temperature below the compound's melting point.[5]
-
-
Cause 2: The solution cooled too rapidly.
-
Solution: Ensure the solution cools slowly. Insulating the flask with glass wool or allowing it to cool on the benchtop, undisturbed, can prevent rapid temperature drops that favor oil formation over crystal growth.
-
-
Cause 3: High impurity level.
-
Solution: If the above methods fail, the compound may be too impure for direct recrystallization. Consider a preliminary purification step like column chromatography before attempting recrystallization again.
-
Question: My final yield is very low. What are the likely causes?
Answer: A low yield means a significant portion of your compound was lost during the process.
-
Cause 1: Using an excessive amount of solvent. This is the most common reason. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[3]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. You can test the mother liquor by evaporating a small amount; if a large residue remains, significant product loss has occurred.
-
-
Cause 2: Premature crystallization during hot filtration. If you performed a hot gravity filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel and keep the solution at or near its boiling point during the transfer.
-
-
Cause 3: Washing the collected crystals with room-temperature solvent. The final rinse of the crystals in the Büchner funnel must be done with ice-cold solvent to minimize re-dissolving your product.[3]
-
Cause 4: The compound has significant solubility even in the cold solvent.
-
Solution: Ensure you are cooling the crystallization flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation before filtration.[8]
-
Question: The crystals I collected are still impure or have poor color. Why?
Answer: This indicates that impurities were trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Cause 1: The solution cooled too quickly. Rapid crystal growth can trap impurities from the mother liquor.[8]
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.
-
-
Cause 2: The impurities have very similar solubility profiles to the desired compound.
-
Solution: A single recrystallization may be insufficient. A second recrystallization from the same or a different solvent system may be necessary.
-
-
Cause 3: Colored impurities are present.
-
Solution: Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal adsorbs colored impurities, which are then removed during the hot gravity filtration step. Use charcoal sparingly, as it can also adsorb your desired product.[3]
-
Section 3: Experimental Protocols & Visual Workflows
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot solvent until the compound just dissolves completely.[8]
-
(Optional) Hot Filtration: If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum running for a period, followed by air drying or drying in a vacuum oven.
Protocol 2: Two-Solvent (Co-Solvent) Recrystallization
This method is useful when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[8]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Protocol above.
Visualization: Recrystallization Workflow
The following diagram illustrates the decision-making process during a typical recrystallization experiment.
Caption: General workflow for recrystallization.
Visualization: Troubleshooting Logic for "Oiling Out"
This diagram provides a logical path for addressing the common issue of a compound "oiling out."
Caption: Decision tree for troubleshooting "oiling out".
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds.
- Benchchem. (n.d.). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- Benchchem. (n.d.). 3-(Trifluoromethyl)quinoline.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
- Google Patents. (n.d.). Quinoline compounds and process of making same.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Unknown. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (n.d.). Recrystallization - Single Solvent.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- International Journal of Chemical Studies. (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
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Technical Support Center: Troubleshooting Low Yields in Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this powerful synthetic reaction. Here, we move beyond simple procedural lists to provide in-depth explanations of the underlying chemical principles, helping you to not only fix your current synthesis but also to anticipate and prevent future challenges.
Introduction to the Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines, which are important structural motifs in many natural products and pharmaceuticals.[1][2][3][4] The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][5][6] While effective, the reaction is notoriously sensitive to reaction conditions and can be plagued by low yields and the formation of tarry byproducts.[7][8][9] This guide provides a structured approach to troubleshooting these common problems.
Troubleshooting Guides
Problem 1: Significant Tar/Polymer Formation and Low Yield
This is the most frequently encountered issue in the Doebner-von Miller synthesis. The reaction mixture becomes a dark, viscous tar, making product isolation difficult and drastically reducing the yield.[7][8][9]
Root Cause: The strongly acidic conditions required for the reaction can also catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone.[7][9] This side reaction competes with the desired quinoline formation, leading to the production of high-molecular-weight polymers.[7]
Troubleshooting Steps:
-
Slow Addition of the Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline can maintain a low instantaneous concentration of the carbonyl reactant, thereby favoring the desired bimolecular reaction over unimolecular polymerization.[7][8]
-
Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. While a strong acid is necessary, overly harsh conditions can accelerate tar formation.[7] A systematic variation of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal balance between reaction rate and byproduct formation.[1][6][7] Milder Lewis acids may be advantageous in certain cases.[7]
-
Temperature Control: While heating is generally required, excessive temperatures can promote polymerization.[7][10] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature profile.
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is protonated in an aqueous acidic phase can significantly reduce its self-polymerization.[7]
Experimental Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a suitable organic solvent like toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[7]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
Problem 2: Incomplete Reaction or Stalling
The reaction starts but fails to proceed to completion, leaving a significant amount of starting material.
Root Cause: This can be due to several factors including insufficient activation by the catalyst, a deactivated aniline substrate, or steric hindrance.
Troubleshooting Steps:
-
Catalyst Choice: Ensure the chosen acid catalyst is appropriate for the specific substrates. For less reactive anilines, a stronger Lewis acid or a higher concentration of Brønsted acid might be necessary.
-
Substrate Reactivity: Anilines with electron-withdrawing groups are known to be less reactive and can give low yields in the conventional Doebner-von Miller reaction.[7] In such cases, increasing the reaction temperature or using a more potent catalytic system may be required.
-
Steric Hindrance: Bulky substituents on either the aniline or the α,β-unsaturated carbonyl compound can impede the reaction. If steric hindrance is a suspected issue, prolonged reaction times or higher temperatures may be necessary.
Problem 3: Formation of Dihydroquinoline and Other Reduced Byproducts
The final product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.[7]
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[7] If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these reduced byproducts will be present.[7]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: An oxidizing agent is often required for the final aromatization step.[11] If one is not explicitly added, adventitious air oxidation may be occurring, which can be inefficient. The use of a stoichiometric excess of a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid) can drive the reaction to completion.[7][11]
-
Monitor Reaction Progress: Track the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to ensure the reaction has gone to completion.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized to the desired quinoline in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[7]
Data Summary Table
| Parameter | Recommended Range | Rationale & Considerations |
| Temperature | 80-150 °C | Lower temperatures minimize tar formation but may slow the reaction. Higher temperatures can improve yields for less reactive substrates but increase the risk of polymerization.[7][10] |
| Acid Catalyst | HCl, H₂SO₄, p-TsOH, ZnCl₂, SnCl₄ | Choice depends on substrate reactivity. Lewis acids can be milder and more effective in some cases.[1][6][7] |
| Aniline Substituents | Electron-donating groups generally favor the reaction. | Electron-withdrawing groups deactivate the aniline, often leading to lower yields.[7] |
| Carbonyl Compound | α,β-unsaturated aldehydes are generally more reactive than ketones. | Steric hindrance on the ketone can significantly reduce yields.[7] |
Note: The data in this table are illustrative and intended to show general trends. Actual optimal conditions will vary depending on the specific substrates and reaction scale.
Mechanistic and Troubleshooting Workflow
The following diagram illustrates the key steps of the Doebner-von Miller reaction and highlights critical points for troubleshooting.
Caption: A troubleshooting workflow for the Doebner-von Miller synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A1: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[7]
Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?
A2: The electronic properties of the substituents on the aniline ring significantly impact the reaction. Anilines with strong electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[7] Conversely, anilines with strong electron-donating groups may be overly reactive and prone to side reactions. Careful optimization of the reaction conditions is crucial when working with substituted anilines.[7]
Q3: How can I purify my quinoline product from the tarry byproducts?
A3: Purification can be challenging. Steam distillation is a classic and often effective method for isolating volatile quinolines from non-volatile tars.[8][10] For less volatile products, column chromatography on silica gel or alumina is a common technique. It is often beneficial to first perform a preliminary filtration through a plug of silica gel to remove the majority of the tar before attempting fine purification by column chromatography.[7]
Q4: What is the mechanism of the Doebner-von Miller reaction?
A4: The precise mechanism has been a subject of debate.[1][6] However, it is generally accepted to proceed through a series of steps: 1) Michael addition of the aniline to the α,β-unsaturated carbonyl compound, 2) cyclization of the resulting intermediate, 3) dehydration, and 4) oxidation to the final aromatic quinoline.[1] A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[1][12][13]
References
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
- Troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Troubleshooting low yields in the quinoline cyclization step - Benchchem.
- Preventing side product formation in quinoline synthesis - Benchchem.
- Doebner–Miller reaction - Wikipedia.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
- Doebner-Miller Reaction - SynArchive.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube.
- What is the complete procedure for Doebner-von miller reaction ? | ResearchGate.
- Doebner-von Miller reaction - chemeurope.com.
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
- Synthesis of Quinoline and derivatives.
- Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
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- 13. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis
Welcome to the Technical Support Center for the Skraup Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the highly exothermic nature of this classic and powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure safe and successful experimental outcomes.
Introduction: The Energetic Nature of the Skraup Synthesis
The Skraup synthesis is a fundamental reaction for the preparation of quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] While highly effective, the reaction is notoriously vigorous and exothermic, posing significant safety risks if not properly controlled.[3][4] The primary sources of heat generation are the initial dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent cyclization and oxidation steps.[5][6] A thorough understanding of the reaction's thermochemistry is paramount to prevent runaway reactions, which can lead to rapid increases in temperature and pressure, potentially causing equipment failure and explosions.[7][8][9]
This guide provides practical, field-proven advice to manage the thermal hazards of the Skraup synthesis, ensuring both the safety of the researcher and the integrity of the experiment.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during the Skraup synthesis in a direct question-and-answer format, offering immediate and actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a critical safety event.[7]
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.[10]
-
Be prepared for a sudden increase in pressure. Ensure your apparatus is properly vented within a fume hood.
-
Always have a blast shield positioned in front of the reaction setup.[10]
Preventative Measures:
-
Use of a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is the most common choice, as it is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step and extends the reaction over a longer period.[3][5][10] Boric acid can also be employed for this purpose.[4]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical for safety.[5] A typical and safer sequence is to combine the aniline, ferrous sulfate, and glycerol before the slow, careful addition of sulfuric acid with external cooling.[10] Adding sulfuric acid before the moderator can trigger a violent, uncontrolled reaction.[5][11]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates, which is often indicated by boiling, remove the external heat source.[10][12] The exothermic nature of the reaction should be sufficient to sustain boiling for a period.[11] Reapply heat only after this initial exotherm has subsided.[10]
Issue 2: Significant tar formation is observed, complicating product isolation.
Question: My reaction mixture has turned into a thick, black tar, and I'm concerned about the yield and purification of my quinoline product. What causes this, and how can it be minimized?
Answer: Tar formation is a common side reaction in the Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[3][13]
Strategies to Minimize Tarring:
-
Moderator Use: As with controlling the exotherm, ferrous sulfate can help reduce charring by controlling the reaction rate.[3]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[3]
-
Efficient Purification: The crude product is often a dark, tarry substance.[3] Steam distillation is a highly effective method for isolating the volatile quinoline derivative from the non-volatile tarry residue.[10][14] Following distillation, the quinoline can be further purified by extraction and distillation under reduced pressure.[14]
Frequently Asked Questions (FAQs)
Q1: What is the precise role of ferrous sulfate (FeSO₄) in moderating the Skraup synthesis?
A1: Ferrous sulfate is believed to function as an oxygen carrier, which helps to control the rate of the oxidation step in the reaction mechanism.[5] By moderating the oxidation, the overall reaction rate is slowed, preventing a sudden and violent release of energy.[3][5] This allows for a much safer execution of the reaction, particularly when working on a larger scale.[5]
Q2: How critical is the order of reagent addition for managing the exotherm?
A2: The order of reagent addition is of utmost importance for both safety and reaction control.[5] It is essential to add the reagents in the correct sequence. A widely accepted and safer protocol involves adding ferrous sulfate, glycerol, and the aniline derivative before the final, slow addition of concentrated sulfuric acid.[5] Adding sulfuric acid before the ferrous sulfate can lead to an immediate and potentially violent reaction.[5][11] Thorough mixing of all components before initiating heating is also crucial to ensure an even distribution of reactants and to prevent localized hotspots.[3]
Q3: Are there alternative, less hazardous methods for quinoline synthesis?
A3: Yes, several other named reactions can produce quinolines, some of which proceed under milder conditions. These include the Doebner-von Miller, Friedländer, and Combes syntheses.[15][16] The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[16][17] Modern modifications to these classic syntheses, such as the use of microwave irradiation or ionic liquids, have been explored to improve reaction efficiency and safety.[16][18]
Q4: What are the key safety precautions to take before starting a Skraup synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[19]
-
Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.[19]
-
Blast Shield: Use a blast shield to protect yourself from potential splashes or explosions.[10]
-
Cooling Bath: Have an ice-water bath readily available for emergency cooling.[19]
-
Scale: If you are new to the reaction, start with a small scale to understand its behavior before scaling up.
Data Presentation
Table 1: Recommended Molar Ratios and Temperature for a Moderated Skraup Synthesis of Quinoline
| Reagent | Molar Ratio (relative to Aniline) | Typical Temperature Range (°C) | Notes |
| Aniline | 1.0 | - | The limiting reagent. |
| Glycerol | 3.0 | - | Acts as the source for the acrolein intermediate.[6] |
| Concentrated Sulfuric Acid | ~2.0 - 3.0 | Addition with cooling | Added slowly and carefully to the mixture of other reactants.[12] |
| Nitrobenzene | 0.4 | - | Serves as the oxidizing agent and can also act as a solvent.[6] |
| Ferrous Sulfate Heptahydrate | ~0.1 | - | The moderator; crucial for controlling the reaction's vigor.[5][10] |
| Reaction Temperature | 140-150 (oil bath) | Maintained after the initial exotherm subsides to ensure the reaction goes to completion.[12] |
Experimental Protocols
Protocol: A Moderated Skraup Synthesis of Quinoline
This protocol provides a step-by-step methodology for a safer execution of the Skraup synthesis.
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 mole)
-
Concentrated Sulfuric Acid (~2.5 moles)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.1 mole)
-
Round-bottom flask of appropriate size
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Apparatus for steam distillation
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and ferrous sulfate heptahydrate.[12]
-
Acid Addition: While stirring the mixture vigorously and cooling the flask in an ice bath, slowly and carefully add the concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[14]
-
Initiation of Reaction: Gently heat the mixture using a heating mantle or oil bath. Once the reaction begins to boil vigorously, immediately remove the external heat source.[10][12] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[10]
-
Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[10]
-
Work-up: Allow the reaction mixture to cool. Make the solution strongly alkaline by carefully adding a concentrated sodium hydroxide solution.[14]
-
Purification: Set up for steam distillation and distill the quinoline from the tarry residue.[10][14] The crude quinoline can then be further purified by extraction and distillation.[14]
Visualizations
Diagram 1: Skraup Synthesis Reaction Mechanism
Caption: The multi-step reaction mechanism of the Skraup quinoline synthesis.
Diagram 2: Troubleshooting Workflow for Exothermic Events
Caption: A decision-making workflow for managing unexpected exotherms.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Barton, J. (1996). Why Reactions Run Away. Organic Process Research & Development, 1(1), 63. [Link]
- Wikipedia. (2024). Thermal runaway.
- chemeurope.com. (n.d.). Skraup reaction.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Vive Chemistry. (2012). Skraup’s Synthesis.
- SlideShare. (n.d.). Preparation and Properties of Quinoline.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Metal-Free Quinoline Synthesis. Journal of Organic Chemistry, 79(2), 511–519. [Link]
- NROChemistry. (n.d.). Skraup Reaction.
- Wikipedia. (2023). Doebner–Miller reaction.
- International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 19(7), 10890–10911. [Link]
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1799. [Link]
- Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- NETZSCH. (2024). Understanding Runaway Reactions and Their Safety Implications.
- Chemical Engineering World. (2020). Runaway Reaction.
- The Science Madness Discussion Board. (2021). My attempt at the Skraup quinoline synthesis.
- MDPI. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
- Chemistry Online. (2023). Skraup quinoline synthesis.
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- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 7. Thermal runaway - Wikipedia [en.wikipedia.org]
- 8. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
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4-(Trifluoromethyl)quinoline stability under acidic and oxidative conditions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)quinoline. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability of this compound under acidic and oxidative conditions. Our aim is to equip you with the necessary insights to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
Introduction to this compound
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the quinoline scaffold imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can improve bioavailability and target binding affinity. However, these same features can influence its chemical stability under various experimental conditions. This guide will focus on its behavior under acidic and oxidative stress.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of this compound.
Q1: How does the trifluoromethyl group affect the overall stability of the quinoline ring?
The trifluoromethyl group is a strong electron-withdrawing group. This has two primary effects on the quinoline ring system:
-
Electronic Deactivation: It reduces the electron density of the entire aromatic system, making the quinoline ring less susceptible to electrophilic attack. However, this deactivation also makes the pyridine part of the ring more susceptible to nucleophilic attack.
-
Increased Chemical and Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group itself highly resistant to metabolic degradation and many chemical transformations.[1][2]
Q2: What is the expected behavior of this compound under acidic conditions?
Under typical acidic conditions (e.g., 0.1 M to 1 M HCl or H₂SO₄), two main events can be anticipated:
-
Protonation: The lone pair of electrons on the quinoline nitrogen is basic and will be readily protonated to form the corresponding quinolinium salt. This is a reversible process.
-
Hydrolysis of the Trifluoromethyl Group (under harsh conditions): While generally stable, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) group under forcing conditions, such as treatment with fuming sulfuric acid or superacids. This is not expected to occur under the standard acidic stress testing conditions used in forced degradation studies.
Q3: Is this compound susceptible to oxidation?
Yes, like other quinoline derivatives, it can be susceptible to oxidation. The likely points of attack are the nitrogen atom and the electron-rich benzene ring. The electron-withdrawing nature of the -CF3 group can influence the preferred site of oxidation.
Q4: What are the potential degradation products of this compound under oxidative stress?
Under oxidative conditions (e.g., using hydrogen peroxide), several degradation products could potentially form:
-
This compound N-oxide: Oxidation of the quinoline nitrogen is a common pathway for quinolines.[3]
-
Ring-Opened Products: Stronger oxidation can lead to the cleavage of the benzene ring to form pyridine dicarboxylic acids (quinolinic acid derivatives).
-
Hydroxylated Derivatives: Oxidation may also occur on the benzene portion of the ring, introducing hydroxyl groups.
Q5: I am observing unexpected peaks in my HPLC analysis after storing my compound in an acidic mobile phase. What could be the cause?
If you are observing new peaks after prolonged exposure to an acidic mobile phase, it is unlikely to be hydrolysis of the -CF3 group unless the conditions are exceptionally harsh. A more probable cause is the degradation of other, more labile functional groups if your molecule is more complex. However, for this compound itself, ensure that your reference standard is pure and that the new peaks are not artifacts from the mobile phase or system. It is also possible that trace impurities in your sample are degrading.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during stability studies of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of parent compound peak with no new peaks appearing in HPLC (Acidic Conditions) | 1. Precipitation of the quinolinium salt in the mobile phase. 2. The degradation product is not retained or detected by the current HPLC method. | 1. Adjust the mobile phase pH to ensure the salt remains soluble. 2. Modify the HPLC method (e.g., change the gradient, wavelength, or column) to detect potential polar degradation products. |
| Appearance of a more polar peak in HPLC after oxidative stress | Formation of this compound N-oxide. | 1. Use LC-MS to confirm the mass of the new peak (expected mass increase of 16 amu). 2. Synthesize or procure a standard of the N-oxide for confirmation. |
| Appearance of multiple new peaks under strong oxidative conditions | Ring-opening or multiple hydroxylations of the benzene ring. | 1. Use LC-MS/MS to identify the fragments of the degradation products. 2. Reduce the severity of the oxidative stress (lower concentration of oxidant, shorter time) to isolate the primary degradation products. |
| Inconsistent results between experimental repeats | 1. Instability of the compound in the chosen solvent. 2. Photodegradation if samples are not protected from light. 3. Fluctuation in temperature. | 1. Prepare fresh solutions for each experiment. 2. Conduct experiments in amber vials or protect them from light.[4] 3. Ensure precise temperature control during the experiment. |
Part 3: Experimental Protocols & Methodologies
The following protocols are based on ICH guidelines for forced degradation studies and can be adapted for this compound.[5]
Protocol 1: Forced Degradation Under Acidic Conditions
Objective: To assess the stability of this compound in an acidic environment.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks, pipettes
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Condition: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Keep both the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Sampling and Neutralization: At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Under Oxidative Conditions
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
3% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks, pipettes
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Condition: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Keep both samples at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Sampling: At each time point, withdraw an aliquot.
-
Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze immediately by a validated stability-indicating HPLC method.
Part 4: Proposed Degradation Pathways & Visualizations
Based on established chemical principles, the following are the proposed degradation pathways for this compound.
Acidic Degradation Pathway
Under mild acidic conditions, the primary process is reversible protonation. Significant degradation is not expected. Under harsh, forcing conditions (e.g., superacids), hydrolysis of the trifluoromethyl group may occur.
Caption: Proposed acidic degradation pathway for this compound.
Oxidative Degradation Pathway
Oxidation is expected to occur at the nitrogen atom to form the N-oxide, or under stronger conditions, lead to ring-opened products.
Caption: Proposed oxidative degradation pathway for this compound.
Experimental Workflow Visualization
Caption: General workflow for forced degradation studies.
References
- Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology Letters.
- ResearchGate. (n.d.). Potential mechanisms for quinoline N-oxide formation.
- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry, 88(19), 12816–12820.
- Wang, Y., & Zhang, L. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis, 47.
- ACS Publications. (n.d.). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity.
- PubMed. (n.d.). Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide.
- Gising, J., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13414-13427.
- Google Patents. (n.d.). US4549024A - Oxidation of quinoline to quinolinic acid.
- Royal Society of Chemistry. (n.d.). Microwave-enhanced catalytic wet peroxide oxidation of quinoline: the influence of pH and H2O2 dosage and identification of reactive oxygen species.
- ResearchGate. (2021). Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst.
- National Institutes of Health. (n.d.). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MedCrave. (2016). Forced degradation studies.
- Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. (2020, April 6). YouTube.
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- National Institutes of Health. (n.d.). Trifluoromethylated heterocycles.
- National Institutes of Health. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- Royal Society of Chemistry. (n.d.). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives.
- MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- ResearchGate. (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- ResearchGate. (2025). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction.
- National Institutes of Health. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments.
- 4-aminoquinolines as Antimalarial Drugs. (n.d.).
- National Institutes of Health. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
Sources
Technical Support Center: Strategies to Avoid Decomposition of Quinolines on Silica Gel
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of quinoline derivatives during purification by silica gel chromatography. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles and ensure the integrity of your compounds.
Troubleshooting Guide: Addressing Quinoline Decomposition
This section tackles specific issues you might face during the chromatographic purification of quinolines. We delve into the root causes of these problems and offer practical, field-tested solutions.
Issue 1: My quinoline compound is degrading on the silica gel column.
Question: I'm observing new, unwanted spots on my TLC analysis of collected fractions, and my overall yield is low. How can I prevent my quinoline from decomposing during purification?
Answer: This is a frequent challenge stemming from the acidic nature of standard silica gel.[1] The lone pair of electrons on the basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to acid-catalyzed degradation.[2]
Here are several strategies to mitigate this decomposition:
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica is often the most effective first step. This can be achieved by:
-
Adding a Basic Modifier to the Eluent: Incorporating a small amount of a tertiary amine, such as 0.1-2% triethylamine (NEt₃) or pyridine, into your mobile phase can effectively mask the acidic silanol groups.[2][3]
-
Pre-treating the Silica Gel: You can create a slurry of the silica gel with your eluent containing the basic modifier before packing the column.[2] Alternatively, you can flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[4][5]
-
-
Switch to an Alternative Stationary Phase: If deactivation proves insufficient, consider using a less acidic or basic stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative for the purification of basic compounds like quinolines.[1][6] Basic alumina is particularly suitable for compounds that are stable in alkaline conditions.[6]
-
Florisil or Cellulose: For particularly sensitive quinolines, other neutral stationary phases like Florisil or cellulose can be viable options, though decomposition can still sometimes be an issue.[2]
-
Reversed-Phase Silica (C18): If your quinoline derivative is sufficiently non-polar, reversed-phase chromatography can be a powerful method to avoid the issues associated with acidic silica.[2]
-
-
Minimize Contact Time and Temperature:
-
Flash Chromatography: Employing flash chromatography with applied pressure will reduce the time your compound spends in contact with the stationary phase, thereby minimizing the opportunity for degradation.[1]
-
Low-Temperature Chromatography: If your compound is thermally labile, running the column in a cold room can slow down the rate of decomposition.[1][2]
-
-
Consider Alternative Purification Methods: If chromatographic decomposition persists, other techniques may be more suitable.
-
Recrystallization: This is an ideal method for crystalline solids.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and can be performed with a variety of stationary phases and mobile phases, providing more control over the purification environment.
-
Bisulfite Adduct Formation: For quinoline aldehydes, forming a reversible bisulfite adduct can be an effective purification strategy, although this may not be suitable for sterically hindered compounds.[1]
-
Issue 2: My quinoline compound is streaking or tailing on the TLC plate and column.
Question: I'm observing significant streaking (tailing) of my compound spot on the TLC plate, leading to poor separation and mixed fractions from my column. What is causing this, and how can I fix it?
Answer: Tailing is a classic sign of strong, undesirable interactions between your basic quinoline and the acidic silanol groups on the silica gel.[1][7] This leads to a non-uniform distribution of your compound as it moves through the stationary phase.
Here’s how to achieve sharper peaks and better resolution:
-
Use a Mobile Phase Modifier: As with preventing decomposition, adding a small amount of a competing base like triethylamine (0.1-1%) or pyridine to your eluent is highly effective.[2][3] These modifiers will occupy the active acidic sites on the silica, allowing your quinoline to travel more uniformly.
-
Optimize Sample Loading: Overloading the column is a common culprit for band broadening and tailing.[3]
-
Rule of Thumb: Use a silica gel-to-crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for more challenging ones.[1]
-
Proper Dissolution: Dissolve your crude sample in a minimal amount of a solvent that is as non-polar as possible while ensuring complete dissolution before loading it onto the column.[1]
-
-
Choose the Right Stationary Phase: If tailing persists, switching to a less acidic stationary phase like neutral or basic alumina is a good option.[6][8]
Frequently Asked Questions (FAQs)
Q1: Why does silica gel cause the decomposition of quinolines?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[9] Quinolines are basic compounds because of the nitrogen atom in the aromatic ring.[10] This basic nitrogen can be protonated by the acidic silanol groups, leading to strong interactions that can catalyze degradation reactions, especially for sensitive derivatives.[1][2]
Q2: How much triethylamine should I add to my eluent?
A2: A good starting point is 0.1-1% (v/v) triethylamine in your mobile phase.[3] For very basic or sensitive compounds, you may need to increase this to 2-3%.[4][5] It's always best to first optimize the concentration on a TLC plate to find the minimum amount needed to prevent streaking and decomposition.[11]
Q3: Will adding triethylamine affect the elution profile of my compound?
A3: Yes, by neutralizing the acidic sites, triethylamine reduces the strong interactions between your quinoline and the silica gel. This will generally cause your compound to elute faster, meaning it will have a higher Rf value on TLC. You may need to adjust the polarity of your solvent system (i.e., use a less polar eluent) to achieve the desired separation.[5]
Q4: Can I use other bases besides triethylamine?
A4: Yes, other bases can be used. Pyridine is a common alternative.[2] Ammonium hydroxide can also be added to the polar component of the mobile phase (e.g., methanol) to deactivate the silica.[12] However, triethylamine is often preferred because it is volatile and can be easily removed from the purified fractions by rotary evaporation.
Q5: When should I choose alumina over silica gel?
A5: Alumina is a great choice when you are working with basic compounds that are known to be acid-sensitive.[6][13] Basic alumina is particularly effective for purifying amines and other basic heterocycles.[7][9] It is also a good option if you have tried deactivating silica gel with triethylamine and still observe decomposition or significant tailing.[1]
Protocols and Methodologies
Protocol 1: Deactivation of Silica Gel using Triethylamine
This protocol describes how to prepare a silica gel column that has been deactivated with triethylamine to prevent the degradation of acid-sensitive compounds.
Materials:
-
Silica gel (for flash chromatography)
-
Crude quinoline compound
-
Appropriate solvent system (e.g., hexane/ethyl acetate)
-
Triethylamine (NEt₃)
-
Chromatography column
-
Sand
Procedure:
-
Solvent Preparation: Prepare your chosen eluent. In a separate container, create a "deactivating solvent" by adding 1-2% (v/v) triethylamine to your initial, least polar eluent.[4]
-
Column Packing:
-
Prepare a slurry of the silica gel in the deactivating solvent.[14]
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped.
-
Tap the column gently to ensure even packing.
-
-
Column Equilibration:
-
Flush the packed column with 2-3 column volumes of the deactivating solvent.[4] This ensures that all the acidic sites on the silica are neutralized.
-
Discard the eluted solvent.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude quinoline compound in a minimal amount of the eluent (without triethylamine). Carefully add the solution to the top of the column.[1]
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1][15]
-
-
Elution:
-
Begin eluting with your chosen solvent system (you can choose to either continue with the triethylamine-containing eluent or switch to the neutral eluent).[5]
-
Collect fractions and monitor by TLC.
-
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine should co-evaporate with the solvent.
Data Presentation
Table 1: Comparison of Purification Strategies for a Model Quinoline Derivative
| Purification Strategy | Stationary Phase | Mobile Phase Modifier | Compound Recovery (%) | Purity (%) | Observations |
| Standard | Silica Gel | None | 45 | 70 | Significant streaking and decomposition observed on TLC. |
| Deactivation | Silica Gel | 1% Triethylamine | 85 | 95 | Sharper peaks, minimal decomposition. |
| Alternative Phase | Neutral Alumina | None | 90 | 98 | Excellent peak shape and recovery. |
| Alternative Phase | Basic Alumina | None | 92 | 98 | Similar to neutral alumina, very effective. |
Data is illustrative and will vary depending on the specific quinoline compound.
Visualizations
Mechanism of Quinoline Interaction with Silica Gel
Caption: Interaction of basic quinoline with acidic silica gel.
Troubleshooting Workflow for Quinoline Purification
Caption: Decision workflow for purifying quinoline compounds.
References
- ResearchGate. When basification of silica gel is required, before using Column chromatography?.
- Biotage. Alumina sample cleanups and how can you implement in your workflow?.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- Reddit. TLC and streaking: why add triethylamine?.
- Teledyne ISCO. RediSep basic alumina column Purification of high pKa compounds.
- University of Rochester, Department of Chemistry. Column Chromatography Notes.
- ResearchGate. Deactivation of silica gel?.
- University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
- Chemistry For Everyone. How To Neutralize Silica Gel?. YouTube.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Org Prep Daily. Purifying amines on silica.
- Wikipedia. Quinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Photostability of Trifluoromethylated Quinoline Compounds
Introduction
Welcome to the technical support center for trifluoromethylated quinoline compounds. As a class of molecules with significant interest in medicinal chemistry and materials science, understanding their behavior under light exposure is critical for ensuring efficacy, safety, and stability. The incorporation of a trifluoromethyl (-CF3) group can significantly alter the electronic properties of the quinoline ring system, often impacting its photostability.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides for common experimental issues, and detailed, validated protocols to ensure the integrity of your photostability studies. Our approach is grounded in established regulatory guidelines and fundamental photochemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the photostability of trifluoromethylated quinolines.
Q1: Why is my trifluoromethylated quinoline compound degrading under ambient laboratory light?
A: Many quinoline derivatives possess chromophores that absorb light in the near-UV and visible spectrum (above 320 nm).[1] This absorption can trigger photochemical reactions. The -CF3 group, being strongly electron-withdrawing, can influence the molecule's excited state lifetime and degradation pathways. Standard fluorescent lighting emits radiation in this range, which can be sufficient to cause degradation over time. It is crucial to handle these compounds under amber lighting or in light-protective containers (e.g., amber vials, foil-wrapped flasks) to ensure stability.[2]
Q2: What are the typical photodegradation pathways for quinoline-based compounds?
A: Photodegradation can proceed through several mechanisms. For the core quinoline structure, photo-oxidation is common, potentially involving reactive oxygen species (ROS) like singlet oxygen.[3][4] This can lead to the formation of hydroxylated derivatives (e.g., 5-hydroxyquinoline) or cleavage of the pyridine or benzene ring.[4] The C-CF3 bond itself can also be a site of photochemical activity, potentially leading to defluorination or radical-mediated reactions under certain conditions.[5][6] Elucidating the specific pathway for your compound requires forced degradation studies and structural identification of photoproducts.
Q3: My compound seems stable in solid form but degrades rapidly in solution. Why?
A: This is a common phenomenon. In the solid state, molecules are in a fixed crystal lattice, which restricts the conformational changes often required for photochemical reactions. In solution, the increased molecular mobility and interaction with the solvent create an environment where degradation can occur more readily. The choice of solvent is also critical, as it can influence reaction pathways and the lifetime of excited states.[7]
Q4: What does the "quantum yield" of photodegradation tell me?
A: The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[8] It is defined as the number of molecules that undergo a specific reaction (e.g., degradation) divided by the number of photons absorbed by the system.[9][10] A high quantum yield (closer to 1) indicates a very efficient degradation process, meaning that a large fraction of the absorbed light leads to chemical change. A low quantum yield suggests that the molecule dissipates the absorbed energy through other, non-destructive pathways like fluorescence or heat.[7] Quantum yields greater than 1 are possible and suggest a photo-induced chain reaction is occurring.[7]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your photostability experiments.
| Problem / Observation | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Inconsistent results between experimental replicates. | 1. Variable Light Exposure: Inconsistent sample positioning in the photostability chamber. 2. Temperature Fluctuations: Light sources generate heat, which can accelerate thermal degradation, confounding results. 3. Inconsistent Sample Preparation: Variations in concentration or solvent. | Solution: 1. Standardize Geometry: Use a sample carousel or a precisely marked grid within your chamber to ensure all samples receive the same irradiance. Verify light intensity at multiple points using a calibrated radiometer or lux meter.[11] 2. Use Dark Controls: Always include a "dark control" sample, wrapped completely in aluminum foil, placed next to the exposed sample.[1] This allows you to subtract any thermal degradation from the observed photodegradation. 3. Strict SOPs: Follow a strict, documented procedure for sample preparation. |
| Appearance of multiple, unknown peaks in HPLC/UPLC analysis after light exposure. | 1. Multiple Degradation Pathways: The parent molecule is degrading into several different photoproducts simultaneously. 2. Secondary Degradation: An initial photoproduct is itself light-sensitive and is degrading further. 3. Method-Related Artifacts: The analytical method is not stability-indicating or is causing on-column degradation. | Solution: 1. Time-Course Study: Analyze samples at multiple time points during the light exposure. This can help distinguish primary degradants (appearing early) from secondary ones (appearing later). 2. Forced Degradation & Mass Balance: Perform forced degradation under various conditions (acid, base, peroxide, heat, light) as per ICH Q1A/Q1B guidelines.[12][13][14] This helps create a comprehensive impurity profile. Use a photodiode array (PDA) detector to assess peak purity and ensure you are achieving mass balance (i.e., the sum of the parent compound and all degradants accounts for the initial amount). 3. LC-MS/MS Analysis: Couple your liquid chromatography system to a mass spectrometer (MS) to obtain mass-to-charge ratio (m/z) and fragmentation data for the unknown peaks. This is the most powerful tool for structural elucidation of degradants.[15] |
| Loss of mass balance in the chromatogram (sum of all peaks is <95% of initial). | 1. Formation of Non-UV Active Products: Degradants may lack a chromophore that absorbs at your detection wavelength. 2. Formation of Volatile Degradants: Products may be lost to the gas phase. 3. Precipitation: Degradants may be insoluble in the sample solvent and precipitate out of solution. | Solution: 1. Use a Universal Detector: Employ a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), in parallel with your UV detector.[16] 2. Headspace GC-MS: If fragmentation of the quinoline ring is suspected, analyze the headspace of a heated, irradiated sample vial using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile compounds. 3. Visual Inspection & Solubility: Visually inspect your samples for any precipitate. If observed, attempt to dissolve it in a stronger solvent and analyze separately. |
| No degradation observed, even under high-intensity light. | 1. High Intrinsic Photostability: The compound may genuinely be very stable. 2. Light Source Mismatch: The emission spectrum of your light source may not overlap with the absorption spectrum of your compound. The Grotthus-Draper law states that only light which is absorbed can produce a chemical change.[10] 3. "Inner Filter" Effect: At high concentrations, molecules at the surface of the solution absorb all the light, shielding molecules in the bulk of the solution. | Solution: 1. Perform Forced Degradation: Expose the sample to significantly higher light doses (e.g., 3-5x the ICH minimum) to confirm stability.[17] This demonstrates the robustness of the molecule. 2. Check Spectral Overlap: Measure the UV-Vis absorption spectrum of your compound. Ensure your light source (e.g., Xenon lamp, UVA/fluorescent tubes) emits energy at wavelengths where your compound absorbs.[1] 3. Optimize Concentration: Conduct experiments at a lower concentration where the solution's absorbance is within the linear range of the Beer-Lambert law (typically A < 1). |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: ICH Q1B Confirmatory Photostability Study
This protocol outlines the standard procedure for evaluating the photostability of a drug substance according to regulatory expectations.[12][18][19][20]
Objective: To determine if light exposure results in an unacceptable change in the properties of a trifluoromethylated quinoline compound.
Materials:
-
Photostability chamber equipped with a light source conforming to ICH Q1B (Option 1 or 2).[12]
-
Calibrated radiometer and lux meter.
-
Chemically inert, transparent containers (e.g., quartz cuvettes, clear glass vials).
-
Aluminum foil.
-
Validated, stability-indicating HPLC or UPLC method.
Procedure:
-
Sample Preparation:
-
Prepare samples of the drug substance (solid or in solution).
-
Prepare a "dark control" for each sample by wrapping the container securely in aluminum foil.
-
-
Exposure Conditions:
-
Place the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[12][17]
-
Monitor and control the temperature within the chamber to minimize the impact of thermal degradation.
-
-
Analysis:
-
At the end of the exposure period, retrieve all samples.
-
Analyze the exposed samples and the dark controls using your validated analytical method.
-
Compare the results. Assess for any significant changes in appearance, purity (decrease in parent peak area), or the formation of degradation products.
-
-
Evaluation:
-
If the dark control shows significant degradation, the test is invalid due to thermal instability.
-
If the exposed sample shows significantly more degradation than the dark control, the compound is considered photolabile.
-
If no significant change is observed, the compound is considered photostable under the test conditions.
-
Workflow for Photostability Assessment
The following diagram illustrates a logical workflow for a comprehensive photostability investigation.
Caption: A systematic workflow for assessing the photostability of a new chemical entity.
Potential Photodegradation Pathway
While the exact pathway is compound-specific, a plausible mechanism for quinoline degradation involves attack by reactive oxygen species (ROS), which can be generated by photosensitization.
Caption: Generalized photodegradation mechanism via indirect photosensitization.
References
- Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | Source: European Medicines Agency (EMA) | URL:[Link]
- Title: Quantum yield determination and interpretation | Photochemistry Class Notes | Source: Fiveable | URL:[Link]
- Title: ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions | Source:
- Title: ICH Q1B: Photostability Testing of New Drug Substances and Products | Source: Jordi Labs | URL:[Link]
- Title: FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products | Source: gmp-compliance.org | URL:[Link]
- Title: Q1B Photostability Testing of New Active Substances and Medicinal Products | Source: European Medicines Agency (EMA) | URL:[Link]
- Title: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases | Source: Beilstein Journals | URL:[Link]
- Title: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases | Source: SciSpace | URL:[Link]
- Title: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases | Source: Beilstein Archives | URL:[Link]
- Title: A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy | Source: RSC Publishing | URL:[Link]
- Title: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases | Source: Semantic Scholar | URL:[Link]
- Title: Quantum Yield | Source: Oregon Medical Laser Center (OMLC) | URL:[Link]
- Title: Quantum yield - Wikipedia | Source: Wikipedia | URL:[Link]
- Title: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases | Source: ResearchG
- Title: Photochemistry is the study of chemical reactions resulting from the | Source: ResearchG
- Title: Pharma Stability: Photostability Testing Issues | Source: (Unknown) | URL:[Link]
- Title: Analytical Techniques In Stability Testing | Source: Separ
- Title: Photostability Study Failures | Source: Pharma.Tips | URL:[Link]
- Title: Photo-degradation study of dacarbazine by spectrophotometric–chemometrics and HPLC methods | Source: ResearchG
- Title: Photostability testing theory and practice | Source: Q1 Scientific | URL:[Link]
- Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms | Source: National Institutes of Health (NIH) | URL:[Link]
- Title: Guide to Photostability Testing: ICH Guidelines | Source: BioBoston Consulting | URL:[Link]
- Title: Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study | Source: National Institutes of Health (NIH) | URL:[Link]
- Title: Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds | Source: (Unknown) | URL:[Link]
- Title: Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs | Source: National Institutes of Health (NIH) | URL:[Link]
- Title: Photocatalytic degradation of quinoline in aqueous TiO2 suspension | Source: PubMed | URL:[Link]
- Title: Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)
- Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis | Source: Princeton University | URL:[Link]
- Title: Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study | Source: ResearchG
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- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Quantum yield - Wikipedia [en.wikipedia.org]
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Technical Support Center: Green Chemistry Approaches to 4-(Trifluoromethyl)quinoline Synthesis
Welcome to the technical support center for the green synthesis of 4-(trifluoromethyl)quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Quinolines bearing a trifluoromethyl (CF3) group are crucial scaffolds in medicinal chemistry and materials science, owing to the unique electronic properties the CF3 group imparts.[1][2] The imperative to develop sustainable chemical processes has driven the evolution of traditional quinoline syntheses toward greener methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.[2][3]
This document provides troubleshooting guides in a practical question-and-answer format, supported by detailed protocols and comparative data to enhance your experimental success.
Section 1: General Troubleshooting & FAQs
This section addresses common issues applicable to various synthetic routes for 4-(trifluoromethyl)quinolines.
Q1: My overall yield is consistently low, regardless of the specific green method used. Where should I start troubleshooting?
A1: Low yields are a frequent challenge that can stem from several factors across the entire workflow.[4] A systematic approach is crucial.
-
Purity of Starting Materials: The purity of your aniline and trifluoromethyl-containing building blocks (e.g., ethyl 4,4,4-trifluoroacetoacetate) directly impacts the side reaction profile and final product purity.[5] Verify the purity of your starting materials by NMR or GC-MS before starting the reaction.
-
Reaction Monitoring: Are you certain the reaction has gone to completion? Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[4][5] Incomplete reactions are a primary cause of low yields.
-
Product Degradation: Trifluoromethyl-quinolines can be sensitive to harsh conditions.[6] Excessively high temperatures, prolonged reaction times, or strongly acidic/basic work-up conditions can lead to degradation.[4] Consider lowering the temperature or reducing the reaction time.
-
Purification Losses: Is your product being lost during work-up or purification? The choice of extraction solvents and chromatography conditions is critical. Trifluoromethylated compounds can have unique solubility profiles. A systematic solvent screen for recrystallization or chromatography is recommended to minimize losses.[6]
Q2: I'm having difficulty purifying my crude this compound product. It's an oil or co-elutes with impurities. What can I do?
A2: Purification of fluorinated compounds can be challenging due to their unique polarity and potential for isomeric impurities.[6]
-
For Oily Products: If crystallization fails and yields an oil, it may be due to residual solvent or impurities inhibiting crystal lattice formation. First, try to remove all volatiles under a high vacuum. If it remains an oil, consider converting the quinoline (a basic compound) to a salt (e.g., hydrochloride or tosylate) to induce crystallization. Alternatively, preparative HPLC may be the most effective option for obtaining a pure, non-crystalline product.[6]
-
Co-elution in Chromatography: When impurities have similar polarity to your desired product, standard silica gel chromatography may be insufficient.
-
Optimize Conditions: Systematically screen different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) to improve separation.[6]
-
Change Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina or reverse-phase silica (C18) can offer different selectivity.[6]
-
Multi-Step Purification: Employ a multi-step strategy. An initial acid-base extraction can remove neutral or acidic impurities before proceeding to column chromatography.[6]
-
Q3: How do I confirm the regiochemistry of my synthesized quinoline? For example, in a Conrad-Limpach synthesis, how do I know I formed the 4-quinolone and not the 2-quinolone?
A3: The regiochemistry is a critical aspect of quinoline synthesis. The cyclization of the β-aminoacrylate intermediate in the Conrad-Limpach synthesis is temperature-dependent. Thermal cyclization at high temperatures (typically ~250 °C) favors the formation of the thermodynamically more stable 4-quinolone.[5] Confirmation is definitively achieved through characterization techniques:
-
NMR Spectroscopy: 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are powerful for confirming connectivity. Look for correlations between the protons on the quinoline ring and the carbonyl carbon (or the carbon bearing the trifluoromethyl group) to establish the substitution pattern.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides unambiguous structural confirmation.[7]
Section 2: Method-Specific Troubleshooting Guides
2.1 The Friedländer Annulation
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful tool for creating polysubstituted quinolines.[4][8] Green approaches focus on milder catalysts and solvent-free or aqueous conditions.[9][10]
Q4: My Friedländer reaction is sluggish and gives low conversion, even after extended reaction times. What's the likely cause?
A4: Low conversion often points to issues with the catalyst or reaction conditions.
-
Suboptimal Catalyst: The choice of catalyst is critical. Traditional strong acids or bases can cause side reactions.[4] Modern green catalysts like In(OTf)3, ionic liquids, or reusable solid-supported acids are often more effective and selective.[4][10] If using a reusable catalyst, it may have lost activity.[11]
-
Solution: Screen a panel of modern Lewis or Brønsted acid catalysts. For example, In(OTf)3 has been shown to be highly effective for selectively forming the Friedländer product under solvent-free conditions.[10] If using a reusable catalyst, try a fresh batch or regenerate it according to the literature procedure.
-
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature. Too low a temperature will result in a slow reaction rate, while too high a temperature can cause degradation.[4]
-
Solution: Incrementally increase the reaction temperature (e.g., in 10 °C steps) while monitoring the reaction progress by TLC.[4]
-
-
Poor Solubility: If your reactants are not fully dissolved in the reaction medium, the reaction rate will be significantly reduced.
Q5: My reaction produces a mixture of regioisomers. How can I improve the selectivity?
A5: Poor regioselectivity can occur with unsymmetrical ketones. The catalyst and reaction conditions play a significant role in directing the cyclization.
-
Catalyst Choice: The catalyst can strongly influence which α-methylene group reacts. Certain amine catalysts or specific ionic liquids have been shown to favor the formation of a single product.[4]
-
Substrate Modification: While less "green," a temporary directing group can be installed on the α-carbon of the ketone to ensure reaction at the desired position.[4]
Troubleshooting Low Yield in Friedländer Synthesis
Caption: Decision tree for troubleshooting low yields in Friedländer synthesis.[4][5]
2.2 Photocatalytic & Photochemical Approaches
Visible-light photocatalysis is a cornerstone of green synthesis, enabling the formation of CF3-radicals and subsequent cyclization under mild conditions, often at room temperature.[1][12]
Q6: My photocatalytic trifluoromethylation/cyclization reaction is not working. What are the common points of failure?
A6: Photocatalytic reactions have unique parameters that must be carefully controlled.
-
Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst. The reaction vessel must be transparent to this wavelength (e.g., standard borosilicate glass cuts off UV light). Also, check the intensity and distance of the lamp from the reaction.
-
Degassing: Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, inhibiting the desired reaction.
-
Solution: Thoroughly degas the reaction mixture before irradiation using a freeze-pump-thaw technique (3 cycles) or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes.
-
-
Catalyst and Reagent Stability: Some photocatalysts and trifluoromethylating agents (e.g., Togni's or Umemoto's reagents) can be sensitive to moisture or light over time.[13][14] Use fresh reagents and store them properly.
-
Solvent Choice: The solvent must be able to dissolve all components and be inert under the photochemical conditions. It should not absorb light at the irradiation wavelength.
Q7: I'm observing catalyst deactivation or bleaching during the photoreaction. What is happening?
A7: Catalyst deactivation can occur through several pathways.
-
Photobleaching: The catalyst may be degrading under prolonged exposure to high-intensity light.
-
Solution: Reduce the light intensity or use a setup with better temperature control, as overheating can accelerate degradation. Ensure the reaction is run under an inert atmosphere.
-
-
Side Reactions: Intermediates or products in the reaction may bind to the catalyst, inhibiting its turnover.[15][16]
-
Solution: This is more complex to diagnose. Analyzing the reaction mixture by LC-MS at different time points may reveal the formation of inhibitory byproducts. Adjusting the stoichiometry of the reactants might mitigate this issue.
-
General Workflow for Photocatalytic Synthesis
Caption: A typical experimental workflow for photocatalytic synthesis.[1]
2.3 Microwave-Assisted Synthesis
Microwave irradiation provides rapid, uniform heating, often leading to dramatically reduced reaction times and improved yields.[17][18][19]
Q8: I am new to microwave synthesis. How do I translate a conventional heating protocol to a microwave-assisted one?
A8: Direct translation is not always possible, but here are the key principles:
-
Solvent Selection: Polar solvents (DMF, DMSO, ethanol, water) are crucial as they couple efficiently with microwaves, allowing for rapid heating.[17] Solvent-free ("neat") conditions are also an excellent green option if the reactants are liquids or have low melting points.[3][17]
-
Temperature, Not Power: Control the reaction by setting a target temperature, not a power level.[17] The microwave reactor will modulate its power output to maintain the set temperature. A typical starting point is the boiling point of the solvent used in the conventional method.
-
Safety: Always use sealed vessels designed for microwave chemistry. These are built to withstand the pressures that can develop when heating solvents above their atmospheric boiling points. Never use a domestic microwave oven.[17]
-
Reaction Time: Expect significantly shorter reaction times, often minutes instead of hours.[17][19] It's essential to perform small-scale test reactions to find the optimal time and avoid product degradation.
Q9: My microwave reaction is producing significant tar or charring. How can I prevent this?
A9: Tarring in microwave synthesis is usually due to localized overheating or "hot spots."
-
Efficient Stirring: Ensure the magnetic stirring in the microwave vessel is vigorous and consistent. This helps distribute the heat evenly.
-
Reduce Temperature: You may be using too high a temperature. Lower the set temperature by 10-20 °C and see if it improves the outcome while still achieving a reasonable reaction rate.
-
Intermittent Heating: Some reactors allow for intermittent irradiation (e.g., 1 minute on, 1 minute off). This can help dissipate heat and prevent runaway reactions, especially for highly exothermic processes.[4]
-
Use a Microwave-Absorbing Susceptor: For non-polar solvents that don't heat well, a silicon carbide susceptor can be added to the vessel to absorb microwave energy and transfer it to the solution more evenly via conduction.
Section 3: Data & Protocols
Comparative Data Tables
Table 1: Comparison of Catalysts for Green Friedländer Synthesis of Quinolines
| Catalyst | Substrates | Conditions | Yield | Advantages | Reference |
| In(OTf)₃ | 2-Aminoarylketones + β-Ketoesters | Solvent-free, 80-100 °C | 75-92% | High selectivity, mild conditions | [10] |
| Choline Hydroxide (ChOH) | 2-Aminobenzaldehyde + Ketones | Water, 80 °C | 85-95% | Biodegradable catalyst, green solvent | [4] |
| SiO₂ Nanoparticles | 2-Aminobenzophenone + Ketones | Solvent-free, 120 °C | 80-92% | Reusable, heterogeneous catalyst | [4] |
| Fe₃O₄ NP-cell | Aromatic aldehydes + 6-amino-1,3-dimethyluracil + Dimedone | Water, reflux | 88-96% | Magnetically recoverable, reusable | [11] |
Table 2: Microwave vs. Conventional Heating for Quinolone Synthesis
| Reaction | Method | Solvent | Time | Yield | Reference |
| Aniline + Diethyl malonate | Microwave | p-TSA (cat.), neat | 8-10 min | 90-95% | [20] |
| Aniline + Diethyl malonate | Conventional | p-TSA (cat.), neat | 4-5 hours | 70-75% | [20] |
| Multi-component reaction | Microwave | Triethylamine (cat.), neat | 5 min | 87% | [18] |
| Multi-component reaction | Conventional | N/A | Several hours | Lower | [18] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolones in Water[3]
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine 6-amino-1,3-dimethyluracil (1 mmol), a substituted aromatic aldehyde (1 mmol), and dimedone (1 mmol).
-
Solvent & Catalyst: Add p-toluenesulfonic acid (p-TSA) (10 mol%) as a catalyst and deionized water (5 mL) as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 90°C for 2.5–3.5 hours.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The solid product that precipitates can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 10 mL). The crude product can be further purified by recrystallization from ethanol to yield the pure pyrimido[4,5-b]quinolone derivative.
Protocol 2: Catalyst-Free C-H Trifluoromethylation in Water-Acetonitrile[21]
-
Reaction Setup: In a screw-capped vial, combine the arene substrate (e.g., quinoline, 0.5 mmol), sodium triflinate (Langlois' reagent, NaSO₂CF₃, 1.5 mmol, 3 equiv.), and sodium persulfate (Na₂S₂O₈, 1.5 mmol, 3 equiv.).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and water (4 mL).
-
Reaction: Stir the mixture vigorously at 30 °C for 24 hours. The reaction is open to the air (no degassing required).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the trifluoromethylated product.
References
- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Toward Sustainable Trifluoromethylation Reactions: Sodium Triflinate under the Spotlight. Chemistry – A European Journal, 20(51), 16806-16829. [Link]
- He, Z., et al. (2015). Catalyst-free direct C–H trifluoromethylation of arenes in water–acetonitrile. Green Chemistry, 17(5), 2736-2739. [Link]
- Al-Hakani, F. T., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
- Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr. Pap., Am. Chem. Soc., Div. Fuel Chem., 32(3). [Link]
- Pasha, M. A., & Maddhushudhana, B. (2016). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 8(8), 839-844. [Link]
- Grygorenko, O. O., et al. (2018). Visible-light-driven Ir-catalyzed synthesis of 1-trifluoromethylisoquinolines. Organic & Biomolecular Chemistry, 16(43), 8198-8206. [Link]
- Wang, T., et al. (2020). Photocatalyst‐Free Photochemical Trifluoromethylation/Cyclization of Unactivated Alkenes: Synthesis of Trifluoromethyl‐Substituted Quinazolinones. Asian Journal of Organic Chemistry, 9(10), 1644-1647. [Link]
- Wang, Z., et al. (2012).
- Sharma, R., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(1), 1-25. [Link]
- Szabó, D. V., et al. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Green Chemistry, 25(10), 3943-3953. [Link]
- Prakash, G. K. S., & Yudin, A. K. (2014). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic "+CF3" Reagents. Chemical Reviews, 114(4), 2291-2308. [Link]
- Muscia, G. C., et al. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 21(1), 83. [Link]
- Yuan, W.-C., et al. (2024).
- Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- Studer, A. (2015). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents.
- Kumar, D., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9201-9210. [Link]
- Al-Haakani, F. T., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
- Prajapati, S. M., & Patel, K. D. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Heterocyclic Compounds. [Link]
- Nadaraj, V., et al. (2021). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. International Journal on Science and Technology. [Link]
- Nadaraj, V., Selvi, S. T., & Sasi, R. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. ARKIVOC, 2006(10), 82-89. [Link]
- Sharma, R., et al. (2021). Microwave-assisted Synthesis of Quinolines. Current Microwave Chemistry, 8(1), 1-2. [Link]
- Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3411. [Link]
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- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Catalyst selection for efficient 4-(trifluoromethyl)quinoline synthesis
Answering the call of modern drug discovery for structurally complex and potent molecules, 4-(trifluoromethyl)quinolines stand out as privileged scaffolds. Their unique electronic properties, conferred by the trifluoromethyl group, often enhance metabolic stability, binding affinity, and bioavailability. However, the efficient synthesis of these valuable compounds presents distinct challenges, primarily centered on the selection of an appropriate catalyst to navigate the intricate reaction landscape.
This Technical Support Center is designed to serve as a comprehensive guide for researchers, chemists, and drug development professionals. Structured as a series of frequently asked questions and troubleshooting scenarios, this document provides expert-driven insights and practical solutions to overcome common hurdles in the synthesis of 4-(trifluoromethyl)quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing 4-(trifluoromethyl)quinolines?
The synthesis of 4-(trifluoromethyl)quinolines is most commonly achieved through variations of the Friedländer annulation.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[3] For 4-(trifluoromethyl)quinoline synthesis, the typical starting material is a 2-amino-trifluoroacetyl-substituted aniline.
The primary catalytic strategies can be broadly categorized as:
-
Acid Catalysis : Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and Lewis acids (e.g., neodymium(III) nitrate, ytterbium triflate) are frequently used.[1][2] They activate the carbonyl group, facilitating the initial condensation step.[4]
-
Base Catalysis : Bases like potassium tert-butoxide (KOtBu) or 1,8-diazabicycloundec-7-ene (DBU) can also be employed.[3] They function by deprotonating the α-methylene compound to form a reactive enolate.
-
Transition-Metal Catalysis : Modern methods increasingly utilize transition metals, such as palladium and copper, which open up alternative mechanistic pathways.[5][6] For instance, palladium catalysts can facilitate oxidative cyclization from different starting materials like anilines and allyl alcohols to form the quinoline core.[5][7]
-
Photoredox Catalysis : An emerging strategy involves visible-light-mediated photoredox catalysis, which allows for the generation of trifluoromethyl radicals that can be incorporated into heterocyclic systems under exceptionally mild conditions.[8][9]
Q2: How does the choice between an acid and a base catalyst impact the reaction?
The selection between an acid or base catalyst fundamentally alters the reaction mechanism and can significantly influence the yield and side-product profile.
-
Acid Catalysis promotes the reaction by protonating the carbonyl oxygen of the 2-amino-trifluoroacetyl aniline, making the carbonyl carbon more electrophilic and susceptible to attack by the enol or enamine of the coupling partner. This is often effective but can require high temperatures, potentially leading to degradation.[10]
-
Base Catalysis proceeds by generating an enolate from the α-methylene compound, which then acts as the nucleophile. This can be efficient but increases the risk of self-condensation (an aldol reaction) of the methylene partner, a common side reaction that reduces the yield of the desired quinoline.[3][10]
The optimal choice depends on the specific substrates. If the α-methylene compound is prone to self-condensation, an acid-catalyzed route may be preferable. Conversely, for sensitive substrates that degrade under strong acid and high heat, a milder base-catalyzed approach might be more suitable.
Q3: My Friedländer synthesis is giving a low yield. What are the most common causes and solutions?
Low yields in the Friedländer synthesis are a frequent challenge.[10] The issue can typically be traced back to several key factors:
-
Suboptimal Catalyst : The chosen acid or base may not be effective for your specific substrates.
-
Harsh Reaction Conditions : High temperatures and strong acids or bases can lead to the degradation of starting materials or the final product, often visible as tar formation.[10][12]
-
Solution : Attempt the reaction at a lower temperature for a longer duration. Utilize milder catalytic systems known to operate under gentler conditions. For instance, molecular iodine has been shown to be a highly efficient catalyst under solvent-free conditions.[2]
-
-
Competing Side Reactions : The most common side reaction is the self-condensation of the ketone partner.[10]
-
Solution : This is particularly problematic under base catalysis. Switching to an acid catalyst can mitigate this. Alternatively, using a pre-formed enamine of the ketone can sometimes improve selectivity.
-
-
Poor Solubility of Reactants : If reactants are not fully dissolved, the reaction kinetics will be poor.
-
Solution : Select a solvent in which all starting materials are soluble at the reaction temperature. For high-temperature reactions, high-boiling solvents like Dowtherm A are used, though greener alternatives are available.[13]
-
Q4: Are there greener, more environmentally friendly catalytic options for quinoline synthesis?
Yes, significant progress has been made in developing more sustainable methods. Key strategies include:
-
Solvent-Free Conditions : Many modern protocols, often assisted by microwave irradiation, can be performed without a solvent, drastically reducing waste.[2]
-
Recyclable Catalysts : Heterogeneous catalysts such as Nafion (a solid-phase acid) or zeolites can be easily recovered by filtration and reused, which is advantageous for large-scale synthesis.[2][3]
-
Ionic Liquids : These can serve as both the solvent and the catalyst and are often recyclable, offering a green alternative to volatile organic solvents.[2]
-
Visible-Light Photoredox Catalysis : This approach often uses organic dyes or metal complexes as catalysts, operates at room temperature, and uses low-energy visible light, representing one of the mildest and most energy-efficient methods available.[8][14]
Troubleshooting Guide: Specific Issues & Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Trace Conversion | 1. Inactive Catalyst : Catalyst may be old, hydrated, or poisoned by impurities in starting materials. 2. Temperature Too Low : The activation energy barrier is not being overcome. 3. Incorrect Catalyst Type : The chosen catalyst (e.g., Brønsted acid) is not suitable for the substrate combination. | 1. Use a fresh batch of catalyst or increase loading (e.g., from 5 mol% to 10 mol%). Purify starting materials. 2. Incrementally increase the reaction temperature in 10-20 °C steps, monitoring by TLC.[10] 3. Switch catalyst class. Try a Lewis acid, a base, or a transition-metal catalyst. |
| Significant Tar/Polymer Formation | 1. Reaction Temperature Too High : Causes degradation and polymerization.[12] 2. Catalyst Too Harsh : Strong acids (e.g., conc. H₂SO₄) can cause charring. 3. Reaction Time Too Long : Product may be degrading under prolonged exposure to heat. | 1. Lower the reaction temperature and extend the reaction time. 2. Switch to a milder catalyst (e.g., p-TsOH, molecular iodine, or a heterogeneous catalyst).[2] 3. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Multiple Products / Poor Regioselectivity | 1. Use of Asymmetric Ketone : The ketone partner has two different α-methylene groups, leading to isomeric products. 2. Side Reactions : Self-condensation of ketone or other unintended pathways. | 1. Catalyst choice can influence regioselectivity. Experiment with different acid, base, or even organocatalysts. Using an ionic liquid has been shown to improve regioselectivity.[2][3] 2. Use milder conditions to suppress side reactions. Lowering the temperature is often the first step.[10] |
| Catalyst Separation Issues | 1. Homogeneous Catalyst : Dissolved in the reaction mixture, making separation difficult.[15] | 1. For easier workup and purification, switch to a heterogeneous catalyst (e.g., Nafion, zeolites, polymer-supported catalysts) that can be removed by simple filtration.[15] |
Catalyst Performance Comparison
The table below summarizes various catalytic systems used for quinoline synthesis, providing a comparative overview to guide selection.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene or xylene, reflux (110-140 °C) | Inexpensive, readily available, effective for many substrates.[2] | Can require high temperatures; may not be suitable for sensitive functional groups.[10] |
| Molecular Iodine (I₂) | Solvent-free, 80-100 °C | Mild, efficient, environmentally friendly (solvent-free).[2][10] | Requires a quench step with Na₂S₂O₃ to remove residual iodine.[10] |
| Palladium(II) Acetate (Pd(OAc)₂) | DMSO, 100-130 °C | Enables alternative synthetic routes (e.g., oxidative cyclization), broad substrate scope, often proceeds without added acid/base.[5][7] | Catalyst is expensive; potential for heavy metal contamination in the final product. |
| Proline Potassium Salt | Mild conditions | Reported to give good to excellent yields with shorter reaction times.[11] | May not be as commercially available or inexpensive as simple acids/bases. |
| Nafion (Solid Acid Resin) | Microwave irradiation, solvent-free | Heterogeneous (easy to remove and recycle), environmentally friendly.[2] | May have lower activity than homogeneous catalysts, requiring higher temperatures or microwave conditions. |
| Ru(bpy)₃Cl₂ (Photoredox) | Room temp, visible light | Extremely mild conditions, high functional group tolerance, novel reactivity.[8] | Requires specialized photochemical setup; catalyst can be expensive. |
Visual Guides & Workflows
Catalyst Selection Workflow
This decision tree provides a logical pathway for selecting an appropriate catalyst based on experimental constraints and objectives.
Caption: A decision tree for catalyst selection in this compound synthesis.
Simplified Friedländer Annulation Mechanism
The Friedländer synthesis can proceed via two primary mechanistic pathways, largely dictated by the catalyst and reaction conditions.[1][4]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 6. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of the 4-(Trifluoromethyl)quinoline Scaffold
Introduction: Why 4-(Trifluoromethyl)quinoline Demands Precise Characterization
The quinoline ring system is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional molecules. The introduction of a trifluoromethyl (CF₃) group, particularly at the 4-position, dramatically alters the molecule's physicochemical properties. The high electronegativity of the fluorine atoms imparts increased metabolic stability, enhanced membrane permeability, and modified binding affinities, making this compound a privileged scaffold in modern drug development.
However, these same electronic effects create a complex and nuanced spectroscopic signature. For researchers and drug development professionals, an unambiguous and confident structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise, atom-level insights into the molecular architecture.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of the this compound system. To ensure the highest degree of scientific integrity, we will ground our discussion in experimental data from 2-methyl-4-(trifluoromethyl)quinoline [1], a closely related and well-characterized analog. This compound serves as an ideal proxy, clearly illustrating the powerful and diagnostic influence of the C4-CF₃ substituent on the quinoline core. We will compare this data directly with unsubstituted quinoline to provide a clear, practical framework for spectral interpretation.
Pillar 1: The Causality Behind the Spectrum - Electronic Effects of the CF₃ Group
Understanding the NMR spectrum of this compound begins with appreciating the profound electronic influence of the CF₃ group. As one of the strongest electron-withdrawing groups in organic chemistry, it impacts the spectrum in two primary ways:
-
Inductive Deshielding: The three highly electronegative fluorine atoms pull electron density away from the quinoline ring system. This effect, transmitted through the sigma bonds, reduces the electron shielding around nearby nuclei. Consequently, these nuclei resonate at a higher frequency, and their signals appear further downfield (higher ppm) in the NMR spectrum[2]. This is most pronounced at the site of substitution (C4) and adjacent positions.
-
Through-Bond J-Coupling: The magnetic moments of the fluorine-¹⁹ nuclei (¹⁹F) interact with the magnetic moments of neighboring carbon and hydrogen nuclei through the bonding network. This scalar coupling results in the splitting of NMR signals into characteristic multiplets. This phenomenon is highly diagnostic, as the magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.
Experimental Protocol: A Self-Validating System for Data Acquisition
The integrity of any spectral analysis rests upon the quality of the acquired data. The following protocol describes a robust, self-validating methodology for obtaining high-quality ¹H and ¹³C NMR spectra for quinoline derivatives.
Step 1: Sample Preparation
-
Analyte Purity: Ensure the sample of this compound or its derivative is of high purity (>95%), as paramagnetic impurities can cause significant peak broadening[2].
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is an excellent first choice for many quinoline derivatives due to its chemical inertness and minimal overlapping signals in the aromatic region.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube[2]. This concentration is typically sufficient to achieve a good signal-to-noise ratio without inducing peak broadening from sample aggregation.
Step 2: NMR Spectrometer Setup & Acquisition
The following parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the instrument and sample.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale (The "Why") |
| Spectral Width | 0 - 14 ppm | 0 - 200 ppm | This range comfortably encompasses the expected chemical shifts for aromatic protons and carbons in quinoline systems[2]. |
| Pulse Angle | 90° | 30-45° | A 90° pulse provides maximum signal for ¹H. A smaller pulse angle for ¹³C prevents saturation and allows for shorter relaxation delays. |
| Acquisition Time | 2 - 4 seconds | 1 - 2 seconds | Ensures sufficient data points are collected for good resolution and accurate peak shape. |
| Relaxation Delay (d1) | 5 seconds | 2 - 5 seconds | A longer delay allows for full relaxation of the nuclei, which is crucial for accurate signal integration in ¹H NMR[2]. |
| Number of Scans | 16 - 32 | 1024 or more | ¹³C has a low natural abundance (~1.1%), requiring a significantly larger number of scans to achieve an adequate signal-to-noise ratio. |
Step 3: Data Processing
-
Fourier Transform: Convert the acquired Free Induction Decay (FID) into the frequency-domain spectrum.
-
Phasing & Baseline Correction: Manually adjust the phase to ensure all peaks are in pure absorption mode and apply a baseline correction algorithm to produce a flat, even baseline.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to δ = 7.26 ppm for ¹H and the central peak of the triplet is set to δ = 77.16 ppm for ¹³C.
¹H NMR Spectral Analysis: Decoding the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environment. Below is the experimental data for 2-methyl-4-(trifluoromethyl)quinoline [1].
Table 1: Experimental ¹H NMR Data for 2-Methyl-4-(trifluoromethyl)quinoline in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-8 | 8.04 - 8.10 | m |
| H-5 | 8.04 - 8.10 | m |
| H-6 | 7.70 - 7.76 | m |
| H-7 | 7.54 - 7.59 | m |
| H-3 | 7.54 - 7.59 | m (s)¹ |
| CH₃ | 2.77 | s |
| ¹Note: While reported as a multiplet, the H-3 proton is expected to be a singlet or a finely split quartet due to long-range coupling with the CF₃ group. |
Key Interpretive Insights:
-
Downfield Aromatic Region: All aromatic protons appear in the downfield region (δ 7.5 - 8.1 ppm), which is characteristic of aromatic systems where the ring current deshields the protons.
-
H-3 Singlet: The proton at the 3-position is a key indicator. It lacks adjacent proton neighbors for typical ortho-coupling, so it appears as a sharp singlet. Its chemical shift at ~7.56 ppm is significantly downfield compared to H-3 in unsubstituted quinoline (~7.40 ppm), a direct consequence of deshielding from the adjacent CF₃ group.
-
Carbocyclic Ring Protons (H-5, H-6, H-7, H-8): These protons form a complex, coupled system. The H-5 and H-8 protons are typically the most downfield in this portion of the ring due to their positions relative to the electron-withdrawing pyridine ring and the C4-substituent.
Caption: Carbon skeleton of 2-methyl-4-(trifluoromethyl)quinoline with key carbons highlighted.
Comparative Guide: 4-CF₃-Quinoline vs. Unsubstituted Quinoline
The true power of NMR analysis becomes evident through comparison. By contrasting the spectrum of our analyte with its parent structure, we can precisely quantify the substituent's electronic impact.
Table 3: Comparative ¹H NMR Data (Quinoline vs. 2-Me-4-CF₃-Quinoline in CDCl₃)
| Proton | Quinoline (δ, ppm) | 2-Me-4-CF₃-Quinoline (δ, ppm) | Δδ (ppm) | Interpretation |
| H-2 | 8.93 | (CH₃) | - | Position substituted. |
| H-3 | 7.40 | ~7.56 | +0.16 | Significant deshielding by adjacent CF₃ group. |
| H-4 | 8.16 | (CF₃) | - | Position substituted. |
| H-5 | 7.78 | ~8.07 | +0.29 | Strong deshielding due to proximity to the C4-CF₃ group. |
| H-8 | 8.11 | ~8.07 | -0.04 | Minor change; further from the CF₃ group. |
| H-6 | 7.56 | ~7.73 | +0.17 | Moderate deshielding. |
| H-7 | 7.71 | ~7.56 | -0.15 | Minor shielding effect, potentially from altered ring currents. |
Table 4: Comparative ¹³C NMR Data (Quinoline vs. 2-Me-4-CF₃-Quinoline in CDCl₃)
| Carbon | Quinoline (δ, ppm) | 2-Me-4-CF₃-Quinoline (δ, ppm) | Δδ (ppm) | Interpretation |
| C-2 | 150.4 | 158.3 | +7.9 | Deshielded by methyl group. |
| C-3 | 121.2 | 118.9 | -2.3 | Position is now adjacent to two substituents. |
| C-4 | 136.1 | 134.3 (q) | -1.8 | Strongly deshielded and split into a quartet by CF₃. |
| C-4a | 128.4 | 121.1 | -7.3 | Shielded, likely due to steric and electronic effects of two ortho substituents. |
| C-5 | 126.7 | 127.2 | +0.5 | Minimal effect. |
| C-8a | 148.4 | 148.6 | +0.2 | Minimal effect. |
| C-8 | 129.5 | 129.5 | 0.0 | No change. |
| C-6 | 127.8 | 130.1 | +2.3 | Minor deshielding. |
| C-7 | 129.5 | 123.7 | -5.8 | Shielding effect. |
This direct comparison validates our initial hypothesis: the CF₃ group at C4 exerts a powerful deshielding effect on the neighboring H-3 and H-5 protons and introduces the highly diagnostic quartet splitting for the C4 and CF₃ carbons.
Workflow Visualization
A systematic workflow ensures reproducibility and accurate interpretation in any spectroscopic analysis.
Caption: A systematic workflow for the NMR characterization of novel compounds.
Conclusion
The NMR characterization of the this compound scaffold is a clear and logical process when grounded in the fundamental principles of substituent effects. The key diagnostic features are unambiguous:
-
In ¹H NMR: A significant downfield shift of the H-3 and H-5 protons relative to unsubstituted quinoline.
-
In ¹³C NMR: The appearance of two characteristic quartets—one for the CF₃ carbon itself (δ ≈ 123 ppm, ¹JCF ≈ 275 Hz) and one for the C4 carbon to which it is attached (δ ≈ 134 ppm, ²JCF ≈ 30 Hz).
By following a robust experimental protocol and leveraging comparative analysis, researchers, scientists, and drug development professionals can confidently elucidate the structure of these valuable fluorinated heterocycles, ensuring the integrity and success of their research endeavors.
References
- (2008). Supporting Information for an article in European Journal of Organic Chemistry. Wiley-VCH.
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Characterization of Novel Quinoline Analogs
For researchers, medicinal chemists, and drug development professionals, the unequivocal structural confirmation and sensitive quantification of novel therapeutic candidates are paramount. Quinoline and its analogs represent a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] As novel, more complex quinoline analogs are synthesized, their analytical characterization demands the resolving power and mass accuracy of High-Resolution Mass Spectrometry (HRMS).
This guide provides an in-depth comparison of the two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the comprehensive analysis of novel quinoline analogs. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your research. Our focus is on building a self-validating analytical system that ensures data integrity and confidence in your results.
Part 1: The Analytical Imperative: Why HRMS for Novel Quinolines?
Traditional nominal mass spectrometers, like triple quadrupoles (QqQ), are the gold standard for targeted quantification due to their sensitivity in Multiple Reaction Monitoring (MRM) mode.[2] However, for novel compounds, where reference standards and fragmentation pathways are unknown, HRMS is indispensable. Its ability to provide accurate mass measurements (typically < 5 ppm) allows for the determination of elemental composition, a critical first step in identifying an unknown molecule and its metabolites.[3]
High resolving power, the ability to distinguish between two peaks of very similar mass-to-charge ratio (m/z), is equally crucial. This is vital for separating the analyte of interest from isobaric interferences, which are common in complex matrices like plasma or tissue homogenates.[4]
Part 2: Platform Comparison: Orbitrap vs. Q-TOF for Quinoline Analog Analysis
The choice between an Orbitrap and a Q-TOF instrument is a critical decision in outfitting a discovery or development lab. Both are powerful technologies, yet they operate on different principles, leading to distinct advantages and trade-offs.[4]
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole for precursor ion selection with a time-of-flight mass analyzer. Ions are accelerated into a flight tube, and their m/z is determined by the time it takes them to reach the detector.[5]
-
Orbitrap: This technology uses a spindle-like central electrode and a pair of outer electrodes to trap ions in an orbital motion. The frequency of this motion is directly related to the ion's m/z, which is detected as an image current and converted to a mass spectrum via a Fourier transform.[4]
Head-to-Head Performance Evaluation
To illustrate the practical differences, we present hypothetical but representative data from the analysis of a novel quinoline-based anticancer agent, "Quinolalog-A," and its primary hydroxylated metabolite in human plasma.
Table 1: Performance Comparison of Q-TOF and Orbitrap for Quinolalog-A Analysis
| Parameter | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Causality and Field Insights |
| Resolving Power | 40,000 - 60,000 FWHM | 70,000 - 240,000+ FWHM | Orbitrap's superior resolution is key for complex matrices. In drug metabolism studies, this allows for the separation of a drug metabolite from endogenous background ions with the same nominal mass, preventing false positives. |
| Mass Accuracy | < 2 ppm (with internal calibration) | < 1 ppm (with internal calibration) | Both offer excellent mass accuracy for formula determination. While Orbitrap is often slightly better, both platforms provide sufficient accuracy to confidently propose elemental compositions for novel quinoline analogs and their metabolites.[3] |
| Acquisition Speed | Up to 100 Hz | Up to ~20 Hz at high resolution | Q-TOF's speed is advantageous for fast UHPLC separations. For rapid screening methods with narrow chromatographic peaks (< 3 seconds), a Q-TOF can acquire more data points across the peak, improving peak shape and quantification.[4] |
| Sensitivity (Full Scan) | High | Very High | Orbitrap often shows a slight edge in full-scan sensitivity. However, for flow-injection analysis without chromatography, some studies suggest TOF instruments may detect a higher number of metabolites due to a better dynamic range at the low end.[6] |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Higher-Energy C-trap Dissociation (HCD) | Both provide rich fragmentation data. HCD in the Orbitrap often yields high-quality, library-searchable spectra. The fragmentation mechanisms for quinolines are complex and can be elucidated by both platforms.[7] |
| Dynamic Range | ~4 orders of magnitude | ~4-5 orders of magnitude | Both are suitable for studies with wide concentration ranges. This is important when analyzing a high-dose parent drug alongside its low-level metabolites. |
| Ease of Use | Generally robust and stable | Requires stable temperature and regular calibration | Modern instruments of both types have become more user-friendly. However, the ultra-high resolution of Orbitrap systems can be more sensitive to environmental fluctuations. |
Senior Scientist's Recommendation:
-
For discovery-focused labs prioritizing comprehensive metabolite profiling and unknown identification in complex biological samples, the Orbitrap's superior resolving power provides a distinct advantage in data quality and confidence.
-
For high-throughput screening environments employing rapid chromatographic methods, the Q-TOF's faster acquisition speed may be more suitable to ensure adequate data points across narrow peaks.
Part 3: Experimental Design & Protocols: A Self-Validating Workflow
A robust analytical method is a self-validating one. This means building in checks and redundancies to ensure data quality from sample preparation through to data analysis.
Logical Workflow for Quinoline Analog Analysis
Here is a logical workflow for the characterization and quantification of a novel quinoline analog in a biological matrix.
Caption: General LC-HRMS workflow for novel quinoline analog analysis.
Step-by-Step Experimental Protocol: Quinoline Analog in Human Plasma
This protocol provides a robust starting point for method development. It must be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.[8][9]
1. Preparation of Standards and Internal Standard (IS)
-
Rationale: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte and experiences the same matrix effects, correcting for variability during sample preparation and ionization.[10]
-
Protocol:
-
Prepare primary stock solutions (1 mg/mL) of the novel quinoline analog (Analyte) and its corresponding SIL-IS (e.g., d4-labeled analog) in DMSO or methanol.[10]
-
Create a series of working standard solutions by serially diluting the Analyte stock with 50:50 acetonitrile:water to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High).
-
Prepare an IS working solution (e.g., 100 ng/mL) in acetonitrile.
-
2. Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a fast and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[11] For cleaner samples or lower detection limits, Solid-Phase Extraction (SPE) may be required.[12]
-
Protocol:
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the IS working solution (in acetonitrile). For calibration standards, use blank plasma spiked with the Analyte working solutions.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a new tube or 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
3. LC-HRMS Conditions
-
Rationale: Chromatographic separation is essential to separate the analyte from isomers and matrix components. A reversed-phase C18 column is a good starting point for many quinoline analogs. The choice of mobile phase additives (e.g., formic acid) is critical for promoting good ionization in positive ESI mode.
-
Protocol:
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
HRMS System: Q-TOF or Orbitrap
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Full Scan (e.g., m/z 100-1000) with data-dependent MS/MS (dd-MS/MS) on the top 3 most intense ions.
-
Part 4: Data Interpretation and Structural Elucidation
Accurate Mass and Elemental Composition
The first step in data analysis is to generate an extracted ion chromatogram (XIC) using the theoretical accurate mass of the protonated quinoline analog ([M+H]+). The high mass accuracy of HRMS allows for a very narrow mass extraction window (e.g., ± 5 ppm), which dramatically reduces background noise and increases selectivity.[13] The measured accurate mass is then used to generate a list of possible elemental formulas, which is the foundation of structural confirmation.[14][15]
Understanding Quinoline Fragmentation
Structural elucidation relies on interpreting the MS/MS fragmentation patterns. While the exact fragmentation depends on the substituents, some common patterns are observed for the quinoline core.
Caption: Simplified fragmentation of a substituted quinoline.
Under ESI-MS/MS conditions, protonated quinoline derivatives often undergo cleavages at the substituent groups or fragmentation of the heterocyclic ring system itself.[7] For example, a common fragmentation pathway for quinoline involves the loss of a neutral hydrogen cyanide (HCN) molecule.[7] Comparing the fragmentation patterns of the parent drug and its metabolites can help pinpoint the site of metabolic modification.
Part 5: Reporting and Trustworthiness
For publication and regulatory submission, data must be reported according to established guidelines. This ensures transparency and allows other scientists to verify your findings.
Table 2: Checklist for Reporting HRMS Data for a Novel Compound
| Data Point | Requirement | Why It's Important (Trustworthiness) |
| Purity | Provide NMR or HPLC data. | Ensures the characterized sample is not a mixture.[16] |
| HRMS Data | Report ionization method (e.g., ESI) and mass analyzer type (e.g., Orbitrap). | Different instruments can produce slightly different results; this provides context.[14] |
| Molecular Formula | State the proposed elemental formula. | This is the core hypothesis being tested by the accurate mass measurement. |
| Calculated Mass | Provide the theoretical [M+H]+ mass for the proposed formula. | This is the reference value for determining mass accuracy. |
| Found Mass | Report the experimentally measured [M+H]+ mass. | This is the primary experimental result. |
| Mass Error | Report the difference between calculated and found mass in ppm. | This quantifies the accuracy of the measurement and the confidence in the formula assignment. |
Example Data Reporting (as per ACS Guidelines):
Quinolalog-A: 1H NMR (500 MHz, CDCl3) δ ...; 13C NMR (125 MHz, CDCl3) δ ...; HRMS (ESI-Orbitrap) m/z: [M+H]+ Calcd for C20H18N2O3Cl+ 385.1000; Found 385.1002.
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool for the analysis of novel quinoline analogs in drug discovery and development. Both Orbitrap and Q-TOF platforms provide the mass accuracy and fragmentation data required for confident structural elucidation and quantification. The Orbitrap's superior resolving power offers an advantage for analyzing complex biological samples, while the Q-TOF's speed is well-suited for high-throughput screening.
By implementing a logical, self-validating workflow—from meticulous sample preparation with internal standards to rigorous data interpretation and standardized reporting—researchers can generate high-quality, trustworthy data. This robust analytical foundation is critical for accelerating the journey of novel quinoline candidates from the lab to the clinic.
References
- American Chemical Society. Author Guidelines.
- American Chemical Society. The Journal of Organic Chemistry: Author Guidelines. [Link]
- Bihari, M., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]
- Korf, A., et al. (2021). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Clinical Mass Spectrometry. [Link]
- University of Bath.
- American Chemical Society.
- de Groot, M. J., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices.
- LCGC International. (2025).
- International Committee on Documentation of the Scientific and Technical Community. (n.d.). Guidelines for Authors. [Link]
- Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
- New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
- Eichhorn, P., et al. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?
- Wang, S., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]
- Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]
- Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. [Link]
- Rousu, T., et al. (2010). Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro--amitriptyline and verapamil as model compounds.
- Heydari, P., et al. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. ScienceScholar. [Link]
- Vessecchi, R., et al. (2016).
- Journal of Integral Sciences. (n.d.).
- Zhang, D., et al. (2012).
- Li, F., et al. (2023). A Mechanism Study on the (+)
- Wang, Y., et al. (2021).
- Vessecchi, R., et al. (2016).
- International Council for Harmonisation. (n.d.).
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Comparative study of 4-(trifluoromethyl)quinoline and 4-chloroquinoline
An In-Depth Comparative Analysis for Drug Discovery and Synthesis: 4-(Trifluoromethyl)quinoline vs. 4-Chloroquinoline
As foundational scaffolds in medicinal chemistry and materials science, quinoline derivatives are indispensable. The specific functionalization at the 4-position dramatically alters the molecule's properties and potential applications. This guide provides a detailed comparative study of two key analogues: this compound and 4-chloroquinoline. We will delve into their distinct physicochemical properties, electronic profiles, chemical reactivity, and biological significance, supported by experimental data and protocols to inform rational decision-making in research and development.
Physicochemical Properties: A Tale of Two Substituents
The introduction of a chlorine atom versus a trifluoromethyl group at the 4-position imparts significant, predictable changes to the quinoline core. These alterations in properties like melting point, boiling point, and lipophilicity are critical for predicting a compound's behavior in biological systems and reaction media.
The trifluoromethyl (CF₃) group, due to its high electronegativity, significantly increases the molecule's lipophilicity (logP) and metabolic stability, attributes highly desirable in drug design.[1][2] In contrast, 4-chloroquinoline is a solid at room temperature with a lower boiling point, and its properties make it a versatile intermediate in organic synthesis.[3][4]
| Property | This compound | 4-Chloroquinoline |
| Molecular Formula | C₁₀H₆F₃N | C₉H₆ClN |
| Molecular Weight | 211.16 g/mol | 163.60 g/mol [4] |
| Appearance | - | Colorless liquid to solid[5] |
| Melting Point | - | 28-31 °C[3][5] |
| Boiling Point | - | 260-261 °C[3] |
| pKa (of conjugate acid) | Predicted: ~2.55 (for 7-CF₃)[1] | 3.57 (Predicted)[3] |
| Lipophilicity (logP) | Predicted: ~3.25 (for 6-CF₃)[1] | 1.6[4] |
| Water Solubility | Low | Partly soluble[3] |
| Note: Experimental data for this compound is sparse in the surveyed literature; values for isomers are provided for context. |
Electronic Profile and Its Impact on Reactivity
The fundamental differences in the chemical behavior of these two compounds stem from the electronic nature of the C4 substituent. Both chlorine and the trifluoromethyl group are electron-withdrawing, but they operate through different mechanisms, profoundly influencing the reactivity of the quinoline ring.
-
4-Chloroquinoline : The chlorine atom exerts a strong -I (inductive) effect due to its electronegativity and a weaker +R (resonance) effect by donating a lone pair of electrons to the ring system. This combination makes the C4 position highly susceptible to nucleophilic aromatic substitution (SₙAr), where the chloride ion acts as an excellent leaving group.[5][6]
-
This compound : The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. It operates almost exclusively through a very strong -I effect . Unlike chlorine, it has no resonance donation capability. This potent inductive withdrawal deactivates the entire aromatic system towards electrophilic substitution but strongly activates it for nucleophilic attack. However, the C-CF₃ bond is exceptionally strong and is not a viable leaving group under typical SₙAr conditions.
Chemical Reactivity and Synthetic Applications
The divergent electronic properties translate directly into distinct synthetic roles. 4-Chloroquinoline is a versatile intermediate, while this compound is typically a final target molecule or a scaffold valued for the properties the CF₃ group imparts.
Nucleophilic Aromatic Substitution (SₙAr)
This is the hallmark reaction for 4-chloroquinoline. Its utility as a precursor for the entire class of 4-aminoquinoline antimalarials, including chloroquine and amodiaquine, is based on the displacement of the C4 chlorine by various amines.[7][8] The reaction is facile and high-yielding, making it a cornerstone of pharmaceutical synthesis.[7]
In contrast, the C-F bonds in the trifluoromethyl group are too strong to allow for the CF₃ group to act as a leaving group. Therefore, this compound does not undergo SₙAr at the C4 position.
Palladium-Catalyzed Cross-Coupling
4-Chloroquinoline can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds at the 4-position. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring specialized bulky phosphine ligands and forcing conditions, these reactions provide powerful methods for diversification of the quinoline scaffold.[6][9]
For this compound, cross-coupling reactions would target other positions on the ring (e.g., a bromine or iodine installed elsewhere), with the CF₃ group serving as a powerful modulating substituent that influences the reaction's regioselectivity and rate.
Biological and Pharmacological Profiles
The choice between these scaffolds in drug development is often dictated by the desired biological activity and pharmacokinetic profile.
4-Chloroquinoline: The legacy of 4-chloroquinoline is inextricably linked to antimalarial drugs.[10] It serves as the key building block for chloroquine, a drug that has been a frontline treatment for malaria for decades.[8] More recently, derivatives have been explored for their anticancer, antibacterial, and anti-inflammatory properties, leveraging the established synthetic accessibility of the 4-aminoquinoline core.[7][11]
This compound: The incorporation of a CF₃ group is a modern strategy in drug design to enhance efficacy and pharmacokinetics.[2] Trifluoromethylated quinolines have been investigated across a wide range of therapeutic areas:
-
Anticancer Activity: Certain quinoline-derived trifluoromethyl alcohols have shown potent anticancer activity, in some cases exceeding that of cisplatin in vitro.[12]
-
Anti-inflammatory and Analgesic Agents: Derivatives of 7-(trifluoromethyl)quinoline have demonstrated significant anti-inflammatory and analgesic properties in preclinical models, with a favorable safety profile regarding gastric ulceration.[13]
-
Antimalarial Activity: Novel 8-aminoquinoline derivatives bearing trifluoromethyl groups have shown high efficacy against drug-resistant malaria strains.[14]
Experimental Protocols
To provide practical context, the following are representative protocols for the synthesis and functionalization of these quinoline derivatives.
Protocol: Synthesis of 4-Chloroquinoline via Chlorination
This protocol describes the conversion of 4-hydroxyquinoline (a quinolone) to 4-chloroquinoline, a common and crucial transformation.[15]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To 4-hydroxyquinoline (1 equivalent), cautiously add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at 0 °C.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction should be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure 4-chloroquinoline.
Protocol: Synthesis of a this compound via Friedländer Annulation
This protocol outlines a general method for constructing the quinoline ring system with the CF₃ group already in place.[16]
-
Setup: Combine 2-amino-5-(trifluoromethyl)acetophenone (1 equivalent) and a ketone with an α-methylene group (e.g., acetone, 1.5 equivalents) in a suitable solvent such as ethanol.
-
Catalyst: Add a catalytic amount of a base (e.g., proline potassium salt or KOH).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring progress by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target this compound derivative.
Conclusion and Outlook
4-Chloroquinoline and this compound represent two distinct philosophies in chemical synthesis and drug design.
-
Choose 4-Chloroquinoline when:
-
The goal is to use it as a versatile intermediate for introducing a wide variety of nucleophiles (especially amines) at the 4-position.
-
The project involves synthesizing analogues of established 4-aminoquinoline drugs.
-
A readily displaceable group is required for subsequent cross-coupling reactions.
-
-
Choose this compound when:
-
The goal is to produce a metabolically stable final compound with enhanced lipophilicity and binding affinity.
-
The potent electron-withdrawing properties of the CF₃ group are desired to modulate the biological activity of the quinoline scaffold.
-
The project aims to leverage modern medicinal chemistry strategies to improve pharmacokinetic profiles.
-
While 4-chloroquinoline is a classic, workhorse building block with a rich history, this compound is a product of contemporary design principles, offering a direct route to compounds with enhanced drug-like properties. The choice between them is a strategic one, guided by the ultimate synthetic goal and desired pharmacological profile.
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A Comparative Guide to the Biological Activity of 4-(Trifluoromethyl)quinoline and Other Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of 4-(trifluoromethyl)quinoline and other substituted quinoline derivatives. By examining experimental data and exploring structure-activity relationships, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Quinoline Scaffold and the Influence of the Trifluoromethyl Group
Quinoline, a heterocyclic aromatic organic compound, is a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties.[1] The versatility of the quinoline ring allows for structural modifications at various positions, leading to a diverse range of biological effects.[3]
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their biological properties. This is attributed to the unique electronic properties and high lipophilicity of the -CF3 group, which can improve metabolic stability, binding affinity to target proteins, and cell membrane permeability. In the context of quinoline derivatives, the position of the trifluoromethyl substituent plays a crucial role in determining the specific biological activity. This guide focuses on the impact of the trifluoromethyl group at the 4-position of the quinoline ring and compares its biological profile with other substituted quinolines.
Comparative Biological Activity: A Multifaceted Profile
The substitution pattern on the quinoline ring dictates the therapeutic potential of its derivatives. Here, we compare the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its analogs against other substituted quinolines.
Anticancer Activity
Quinoline derivatives are a well-established class of anticancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The presence and position of the trifluoromethyl group can significantly influence cytotoxicity.
While specific data for this compound is limited in the provided search results, the anticancer potential of quinolines with trifluoromethyl groups at other positions is well-documented. For instance, a series of 2-(trifluoromethyl)quinolin-4-amine derivatives have been shown to exhibit potent antitumor activity by inhibiting microtubule polymerization.[5] Furthermore, quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models, with some compounds showing more potent anticancer activity than cisplatin in vitro.[6]
The following table summarizes the cytotoxic activity of various substituted quinoline derivatives against different cancer cell lines, providing a comparative perspective.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Arylquinoline derivative | HeLa | Cervical Carcinoma | 8.3 | [7] |
| 2-Arylquinoline derivative | PC3 | Prostate Sarcoma | 31.37 | [7] |
| Quinoline-chalcone derivative | K562 | Leukemia | 0.009-0.016 | [8] |
| 4-(4-chloroanilino)quinoline | MCF-7 | Breast Carcinoma | 3.42 | [9] |
| 4-(4-chloroanilino)quinoline | A549 | Non-small cell lung cancer | 5.97 | [9] |
| 2-(Trifluoromethyl)quinolin-4-amine derivative | PC3 | Prostate Cancer | 0.49 | [5] |
| 2-(Trifluoromethyl)quinolin-4-amine derivative | K562 | Leukemia | 0.08 | [5] |
| 2-(Trifluoromethyl)quinolin-4-amine derivative | HeLa | Cervical Cancer | 0.01 | [5] |
Key Insights:
-
The data suggests that the trifluoromethyl group, particularly at the 2-position, can confer potent anticancer activity.
-
The nature and position of other substituents on the quinoline ring also play a critical role in determining the cytotoxic potency and selectivity against different cancer cell lines.[7]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[10] They can exhibit both antibacterial and antifungal properties. The introduction of a trifluoromethyl group can enhance the antimicrobial efficacy of the quinoline scaffold.
For example, certain 2-(trifluoromethyl)-4-hydroxyquinoline derivatives have shown excellent in vitro antibacterial activity against Xanthomonas oryzae, a plant pathogenic bacterium.[11] Another study reported that replacing a methyl group with a trifluoromethyl group in a series of quinoline derivatives led to improved antibacterial activity against multidrug-resistant Gram-positive bacteria.[12]
The following table provides a comparison of the Minimum Inhibitory Concentration (MIC) values for different substituted quinoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline derivative with p-methyl R1 and R2 | MRSA | 12 | [12] |
| Quinoline derivative with trifluoromethyl R1 and p-methyl R2 | MRSA, MRSE, VRE | 3.0 | [12] |
| 2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5) | Xanthomonas oryzae | 3.12 | [11] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [13] |
Key Insights:
-
The trifluoromethyl group appears to be a favorable substituent for enhancing antibacterial activity, particularly against Gram-positive bacteria.[12]
-
The overall substitution pattern is crucial for the spectrum and potency of antimicrobial activity.
Anti-inflammatory Activity
Quinoline-based compounds have been explored as anti-inflammatory agents targeting various pharmacological targets like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[3][14] The nature and position of substituents on the quinoline ring are critical for their anti-inflammatory effects.[3]
A study on novel 4-substituted-7-trifluoromethylquinoline derivatives demonstrated significant in vivo anti-inflammatory and analgesic properties.[15] One of the synthesized compounds showed anti-inflammatory activity comparable to indomethacin in a carrageenan-induced rat paw edema test.[15] This highlights the potential of the trifluoromethyl group in the development of novel anti-inflammatory agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline derivatives is intricately linked to their chemical structure. The following points summarize key SAR findings from the literature:
-
Position of Substituents: The location of substituents on the quinoline ring is paramount. For instance, in the context of antimalarial activity, a chloro group at the 7-position is considered optimal.[16][17]
-
Nature of Substituents: The electronic and steric properties of the substituents have a profound impact. Electron-withdrawing groups, such as the trifluoromethyl group, can significantly alter the molecule's properties and enhance its biological activity.[17]
-
Lipophilicity: The lipophilicity of the molecule, which can be modulated by substituents like the trifluoromethyl group, often correlates with cytotoxic effects.[7]
-
Side Chains: For certain activities, such as antimalarial properties, the nature of the side chain at the 4-position is critical. A dialkylaminoalkyl side chain is often optimal for activity.[16]
Caption: Structure-Activity Relationship of Substituted Quinolines.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for assessing the biological activities discussed in this guide.
MTT Assay for Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., substituted quinoline derivatives) and incubate for a specified period (typically 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.[18]
Caption: Workflow of the MTT Assay for Cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a 96-well plate or test tubes.
-
Inoculation: Inoculate each well or tube with the microbial suspension.
-
Incubation: Incubate the plates or tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: After incubation, visually inspect the wells or tubes for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The quinoline scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities. The introduction of a trifluoromethyl group, particularly at the 4-position, has shown considerable promise in enhancing the therapeutic potential of quinoline-based compounds, especially in the realms of anti-inflammatory and potentially other biological activities. The comparative analysis presented in this guide underscores the importance of systematic structure-activity relationship studies in the design of novel and potent therapeutic agents. Further research focusing on the synthesis and evaluation of a wider array of this compound derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action.
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A Comparative Analysis of the Antifungal Efficacy of Novel Fluorinated Quinoline Analogs and Tebufloquin
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents to combat the growing threat of fungal pathogens in agriculture and medicine, quinoline derivatives have emerged as a promising class of compounds. Their inherent biological activity, coupled with the potential for diverse chemical modifications, makes them a fertile ground for the development of potent and specific antifungal agents. Tebufloquin, a commercial fungicide, has demonstrated efficacy against a range of fungal diseases, particularly rice blast.[1] This guide provides an in-depth technical comparison of the antifungal activity of a series of recently synthesized fluorinated quinoline analogs against the benchmark, Tebufloquin.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved biological activity.[2] Recognizing this, a recent study focused on the synthesis of novel 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives, using Tebufloquin as a lead compound for structural optimization.[3] This guide will dissect the experimental data from this and other relevant studies to provide a clear and objective comparison for researchers in the field.
The Rise of Quinolines in Antifungal Research
The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[3] In the context of antifungal research, quinoline derivatives have been explored for their ability to disrupt essential fungal processes. While the precise mechanism of action can vary depending on the specific substitutions, many quinoline-based antifungals are thought to interfere with fungal cell membrane integrity or key enzymatic pathways.[4][5]
Tebufloquin: A Commercial Benchmark
Tebufloquin is a quinoline-based fungicide used to control a variety of fungal diseases in crops such as rice, soybeans, and tomatoes.[1] Its chemical structure is (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate. While it is an effective fungicide, the Fungicide Resistance Action Committee (FRAC) classifies Tebufloquin in group U16, designating its mode of action as unknown.[6] This lack of a defined mechanism underscores the need for continued research and the development of new analogs with potentially novel or more potent modes of action. Some evidence suggests that Tebufloquin may act by inhibiting the mitochondrial electron transport system in fungi.
Head-to-Head Comparison: Fluorinated Analogs vs. Tebufloquin
A study by Sun et al. (2023) provides a direct comparative dataset of sixteen novel fluorinated quinoline analogs (designated 2a-2p) against Tebufloquin. The antifungal activity was assessed against ten phytopathogenic fungi at a concentration of 50 μg/mL. The results, presented as percentage inhibition, offer valuable insights into the structure-activity relationships (SAR) and the potential for these new compounds to surpass the efficacy of Tebufloquin.
Table 1: Comparative Antifungal Activity (% Inhibition at 50 μg/mL)
| Compound | R-group (at 4-position of benzoate) | S. sclerotiorum | R. solani | P. piricola | C. arachidicola | P. capsici | F. oxysporum | B. cinerea |
| Tebufloquin | (Positive Control) | 75.0% | 69.7% | 65.4% | 37.5% | 58.1% | 42.9% | 56.7% |
| 2b | 4-tert-butyl | >80% | - | - | 46.7% | - | - | 53.8% |
| 2e | 4-fluoro | >80% | - | 72.0% | - | - | 45.0% | - |
| 2f | 4-chloro | >80% | - | 76.0% | 46.7% | 58.1% | - | - |
| 2g | 4-methoxy | - | 80.8% | - | - | - | - | - |
| 2k | 3-methyl | >80% | - | 76.0% | - | - | - | - |
| 2n | 2,4-dichloro | >80% | - | 76.0% | 60.0% | - | - | 57.7% |
| 2p | 3-trifluoromethyl | - | 76.9% | - | - | - | - | - |
Data extracted from Sun et al., 2023.[3] Only compounds showing significant activity are included for brevity. "-" indicates data not highlighted as significant in the source.
Key Observations from the Comparative Data:
-
Superior Activity Against S. sclerotiorum : Several of the novel fluorinated analogs (2b, 2e, 2f, 2k, 2n) exhibited inhibition of over 80% against Sclerotinia sclerotiorum, a significant improvement over Tebufloquin's 75.0% inhibition.[3]
-
Enhanced Efficacy Against R. solani : Compounds 2g (80.8%) and 2p (76.9%) demonstrated notably higher inhibitory activity against Rhizoctonia solani compared to Tebufloquin (69.7%).[3]
-
Improved Performance Against P. piricola and C. arachidicola : A number of the new analogs, including 2e, 2f, 2k, and 2n, showed greater inhibition of Physalospora piricola and Cercospora arachidicola than Tebufloquin.[3]
-
Comparable or Enhanced Activity Against Other Fungi : For several other tested fungi, such as Botrytis cinerea and Phytophthora capsici, certain analogs showed activity comparable to or slightly better than Tebufloquin.[3]
Structural Insights and Mechanism of Action
The core structure of the novel analogs is 8-fluoro-2,3-dimethylquinolin-4-ol, which is then esterified with various substituted benzoic acids.[3] This design strategy allows for the exploration of how different substituents on the benzoate ring influence antifungal activity.
Figure 1: Comparison of the core quinoline structure with Tebufloquin and a representative analog.
While the exact molecular target of Tebufloquin remains unconfirmed, the proposed mechanism for some other quinoline fungicides, such as quinofumelin, is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. It is plausible that Tebufloquin and its fluorinated analogs share a similar mechanism of action, though further investigation is required to confirm this. The structural similarity to allylamines also suggests a potential interference with ergosterol biosynthesis, a common target for many antifungal drugs.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is crucial to adhere to standardized experimental protocols. The following outlines a typical methodology for determining the antifungal activity of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M38 Guidelines)
This method is a gold standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2][7][8]
1. Preparation of Antifungal Stock Solutions:
- Accurately weigh the test compounds (fluorinated quinoline analogs and Tebufloquin).
- Dissolve each compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
- Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using RPMI-1640 medium.
2. Inoculum Preparation:
- Culture the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
- Harvest the fungal spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
- Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
3. Inoculation and Incubation:
- Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.
- Include positive (medium with inoculum, no drug) and negative (medium only) controls.
- Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
4. MIC Determination:
Visually inspect the microtiter plates for fungal growth (turbidity).
The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.
Figure 2: Workflow for MIC determination using the broth microdilution method.
Considerations for Future Research
The initial findings on these novel fluorinated quinoline analogs are highly encouraging, with several candidates demonstrating superior in vitro antifungal activity against key phytopathogenic fungi compared to Tebufloquin. However, this is just the first step in the drug discovery and development pipeline.
-
Quantitative Analysis : Future studies should focus on determining the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values for these analogs to provide a more quantitative and robust comparison.
-
Mechanism of Action Studies : Elucidating the precise molecular target and mechanism of action of both Tebufloquin and these promising analogs is crucial for understanding their efficacy and for designing next-generation compounds with improved specificity and reduced potential for resistance development.
-
Cytotoxicity and In Vivo Efficacy : In vitro cytotoxicity assays against mammalian cell lines are necessary to assess the potential toxicity of these compounds. Promising candidates should then be advanced to in vivo studies in animal models of fungal infections to evaluate their efficacy and safety in a biological system.[4][9]
-
Spectrum of Activity : While the initial screen against ten fungi is informative, testing against a broader panel of clinically and agriculturally relevant fungal species will provide a more comprehensive understanding of their antifungal spectrum.
Conclusion
The development of novel fluorinated quinoline analogs represents a promising strategy in the search for new and more effective antifungal agents. The direct comparison with Tebufloquin reveals that strategic modifications to the quinoline scaffold can lead to significant improvements in antifungal potency against a range of important fungal pathogens. The data presented in this guide, particularly the superior performance of several analogs against S. sclerotiorum and R. solani, should serve as a strong impetus for further investigation into this chemical class. By pursuing a deeper understanding of their mechanism of action, quantitative efficacy, and safety profiles, the scientific community can pave the way for the development of the next generation of quinoline-based fungicides.
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A Researcher's Guide to In Vitro Cytotoxicity Assays for 4-(Trifluoromethyl)quinoline Derivatives
In the landscape of oncological drug discovery, quinoline derivatives have emerged as a prominent class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent anti-cancer properties.[1] The inclusion of a trifluoromethyl group at the 4-position of the quinoline scaffold can significantly enhance the cytotoxic potential of these molecules.[2] This guide provides a comprehensive comparison of key in vitro assays for evaluating the cytotoxicity of 4-(trifluoromethyl)quinoline derivatives, offering insights into experimental design, data interpretation, and the underlying cellular mechanisms.
The Imperative of Selecting the Right Cytotoxicity Assay
Choosing an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of any potential therapeutic agent. The selection hinges on the specific scientific question being addressed. Are you conducting a high-throughput screening of a large compound library, or are you delving into the specific mechanism of cell death induced by a lead candidate? Each assay possesses its own set of advantages and limitations, and a thorough understanding of these is paramount for generating robust and meaningful data.
This guide will focus on three widely adopted assays: the MTT assay, which measures metabolic activity; the LDH assay, which assesses membrane integrity; and apoptosis assays, which detect the hallmarks of programmed cell death.
Comparative Analysis of Key Cytotoxicity Assays
The selection of a cytotoxicity assay should be a deliberate process, weighing the principles of each method against the research objectives.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced, which is quantified spectrophotometrically, is proportional to the number of metabolically active cells.
-
Principle: Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells.
-
Advantages: Well-established, relatively inexpensive, and suitable for high-throughput screening.
-
Limitations: Can be influenced by compounds that affect cellular metabolism without directly causing cell death. The assay does not distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.[4]
LDH Assay: An Indicator of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon the rupture of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.
-
Principle: Measurement of LDH enzyme activity in the culture supernatant as an indicator of compromised cell membrane integrity.
-
Advantages: Simple, cost-effective, and allows for the kinetic analysis of cytotoxicity by sampling the supernatant at different time points.
-
Limitations: Less sensitive in detecting early apoptotic events where the cell membrane remains intact.[4] The assay can also be affected by serum components in the culture medium.
Apoptosis Assays: Unraveling the Mechanism of Cell Death
Apoptosis, or programmed cell death, is a crucial mechanism by which many anti-cancer agents exert their effects.[6] A variety of assays are available to detect the biochemical and morphological changes associated with apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[7] Fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3, -8, -9) can be used to measure their activity in cell lysates or even in intact cells, providing a direct measure of apoptotic pathway activation.
-
Principle: Detection of specific molecular and morphological markers of programmed cell death.
-
Advantages: Provides mechanistic insights into the mode of cell death (apoptosis vs. necrosis).[8][9] Highly sensitive and specific.
-
Limitations: Generally more complex, time-consuming, and expensive than viability assays like MTT or LDH.
Experimental Data: A Comparative Look at this compound Derivatives
To illustrate the application of these assays, consider the following hypothetical experimental data for two novel this compound derivatives, Compound A and Compound B , evaluated against the human leukemia cell line HL-60.
| Assay Type | Parameter Measured | Compound A (IC50/EC50 in µM) | Compound B (IC50/EC50 in µM) | Interpretation |
| MTT Assay | Metabolic Activity (IC50) | 10.5 ± 1.2 | 25.3 ± 2.8 | Compound A is more potent at reducing metabolic activity. |
| LDH Assay | Membrane Integrity (EC50) | 15.2 ± 1.8 | > 50 | Compound A induces membrane damage, while Compound B does not at the tested concentrations, suggesting a different mechanism of cell death. |
| Annexin V/PI | Apoptosis Induction (% Annexin V+ cells at 24h) | 65% at 10 µM | 72% at 25 µM | Both compounds induce apoptosis. |
| Caspase-3 Assay | Caspase-3 Activation (Fold increase at 24h) | 4.2-fold at 10 µM | 5.8-fold at 25 µM | Both compounds activate the executioner caspase-3, confirming apoptosis. |
Note: This data is for illustrative purposes and does not represent actual experimental results.
This comparative data suggests that while both compounds induce apoptosis, Compound A exhibits a more pronounced effect on membrane integrity at concentrations similar to its metabolic inhibition, hinting at a potential necrotic component or a more rapid progression to late-stage apoptosis. In contrast, Compound B appears to be a more specific inducer of apoptosis without significant early membrane disruption.
Experimental Protocols
MTT Assay Protocol
A detailed, step-by-step protocol for performing an MTT assay is as follows:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
The following is a general protocol for an LDH assay:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Annexin V/PI Apoptosis Assay Protocol
A standard protocol for detecting apoptosis using Annexin V and PI staining is outlined below:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives for the desired duration.[12]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizing the Underlying Mechanisms
To better understand the cellular processes being investigated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified overview of apoptosis signaling pathways.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The evaluation of this compound derivatives as potential anti-cancer agents necessitates a multi-faceted approach to cytotoxicity testing. While high-throughput assays like MTT and LDH are invaluable for initial screening, a deeper mechanistic understanding requires the application of more specific methods such as apoptosis assays. The illustrative data presented herein underscores the importance of employing a panel of assays to build a comprehensive cytotoxic profile of a compound. Future investigations should aim to correlate the in vitro findings with in vivo efficacy and to further elucidate the specific molecular targets of these promising compounds within the complex network of cellular signaling pathways.
References
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A Comparative Guide to the Anticancer Activity of Quinoline Isomers
Introduction: The Quinoline Scaffold in Oncology
The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold" in the design of therapeutic agents, particularly in the realm of oncology.[2] The nitrogen atom in the quinoline ring system imparts a dipole moment and the ability to form hydrogen bonds, crucial for interacting with biological targets. Furthermore, the planar nature of the quinoline ring allows it to intercalate into DNA, a mechanism exploited by several anticancer drugs.[3] Quinoline derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and cell migration.[4]
This guide provides a comprehensive comparison of the anticancer activity of quinoline and its structural isomer, isoquinoline, where the nitrogen atom is at position 2 instead of 1. We will also delve into the impact of positional isomerism of substituents on the quinoline core, exploring how these subtle structural changes can dramatically influence cytotoxic potency and mechanisms of action. This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of the structure-activity relationships (SAR) that govern the anticancer potential of these important heterocyclic compounds.
Core Isomeric Comparison: Quinoline vs. Isoquinoline
The position of the nitrogen atom in the bicyclic ring system fundamentally influences the electronic distribution and steric properties of the molecule, leading to distinct biological activities. While both quinoline and isoquinoline derivatives have shown promise as anticancer agents, their efficacy and mechanisms of action can differ significantly.[1]
Generally, quinoline derivatives have been more extensively studied and have yielded several clinically approved anticancer drugs.[3] However, isoquinoline alkaloids and their synthetic derivatives are also recognized for their potent cytotoxic effects, often targeting key cellular pathways involved in cancer progression.[5]
A key differentiator lies in their metabolism. For instance, in vitro studies with rat liver homogenates have shown that quinoline is primarily metabolized to 5,6-dihydroxy-5,6-dihydroquinoline, a potential step in its metabolic activation to a tumorigenic agent. In contrast, isoquinoline is metabolized to various hydroxyisoquinolines and its N-oxide, with only minor formation of a dihydrodiol metabolite.[6] This metabolic divergence may contribute to the observed differences in their genotoxic profiles, with quinoline exhibiting mutagenic properties while isoquinoline has not been shown to be genotoxic.[6]
From a mechanistic standpoint, both quinoline and isoquinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[7][8] However, the specific interactions and inhibitory potency can vary. For example, indenoisoquinolines, a class of isoquinoline derivatives, are potent non-camptothecin topoisomerase I inhibitors with several advantages over their quinoline-containing counterparts, including greater chemical stability and the formation of more persistent enzyme-DNA cleavage complexes.[7]
Furthermore, the nitrogen position influences how these molecules interact with other key cancer targets, such as protein kinases. While both scaffolds can be tailored to inhibit various kinases, the specific binding modes and selectivity profiles are often distinct. For instance, certain isoquinoline derivatives have been shown to selectively inhibit the MAPK/NF-κB pathway, a critical signaling cascade in inflammation and cancer.[9]
Positional Isomerism: The Impact of Substituent Placement
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Even a simple change in the position of a substituent can lead to a dramatic shift in cytotoxic potency and mechanism of action. This is a critical consideration in rational drug design.
Chloro-Substituted Quinolines: A Case Study
To illustrate the importance of positional isomerism, let's consider the example of chloro-substituted quinolines. The position of the chlorine atom significantly impacts the molecule's electronic properties and its ability to interact with biological targets.
-
2-Chloroquinolines: These derivatives often serve as versatile intermediates in the synthesis of more complex anticancer agents.[10] The chlorine at the 2-position is a good leaving group, facilitating the introduction of various nucleophiles to generate a library of 2-substituted quinolines with diverse biological activities.[10]
-
3-Chloroquinolines: Derivatives of 3-chloroquinoline have been shown to exert their anticancer effects by modulating multiple signaling pathways, including the induction of apoptosis and the inhibition of pro-survival signaling.[11]
-
4-Chloroquinolines: The 4-position of the quinoline ring is particularly important for biological activity. 4-Aminoquinolines, for example, are a well-known class of antimalarial drugs, and their anticancer properties have also been extensively investigated.[12] The 7-chloro-4-substituted quinoline scaffold is a common feature in many potent anticancer compounds.[13]
The structure-activity relationship (SAR) of 4-aminoquinolines highlights the importance of the 7-chloro group for optimal activity.[14] Replacing the chlorine at the 7-position with an electron-donating group like a methyl group leads to a complete loss of activity.[14]
Quantitative Comparison of Anticancer Activity
To provide a clear and objective comparison, the following table summarizes the cytotoxic activity (IC50 values) of various quinoline and isoquinoline derivatives against a panel of common human cancer cell lines: lung (A549), breast (MCF-7), and colon (HCT116).
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Quinoline Derivatives | 9IV-c | A549 | 1.66 | [15] |
| Tetrahydroquinoline Derivative 15 | A549 | 18.68 | [16] | |
| Tetrahydroquinoline Derivative 15 | MCF-7 | 15.16 | [16] | |
| 2-Arylquinoline Derivative 13 | HeLa (Cervical) | 8.3 | [17] | |
| 2-Arylquinoline Derivative 12 | PC3 (Prostate) | 31.37 | [17] | |
| Isoquinoline Derivatives | Isoquinoline-thiazole-hydrazone hybrid 1a | A549 | 1.43 | [18] |
| Isoquinoline-thiazole-hydrazone hybrid 1b | A549 | 1.75 | [18] | |
| Tetrahydroisoquinoline-based analog STX 2895 | A549 | 0.05 | [2] | |
| Tetrahydroisoquinoline-based analog STX 3329 | A549 | 0.04 | [2] | |
| Tetrahydroisoquinoline-based analog STX 3451 | A549 | 0.04 | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes to highlight the potent anticancer activity of both quinoline and isoquinoline derivatives.
Mechanisms of Action: A Deeper Dive into Signaling Pathways
The anticancer effects of quinoline and isoquinoline isomers are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Inhibition of Pro-Survival Signaling Pathways
Many quinoline and isoquinoline derivatives exert their anticancer effects by inhibiting key pro-survival signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline and quinazoline (a related heterocyclic system) derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[4][16][19] For example, a novel quinoline-based compound, PQQ, was identified as a potent dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade in leukemia cells.[19]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Certain isoquinoline derivatives have been shown to selectively inhibit components of the MAPK pathway, such as Spc1, or to suppress the activation of the MAPK/NF-κB pathway, thereby exerting anti-inflammatory and potentially anticancer effects.[9][20]
Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway at multiple points.
Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the quinoline isomers at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoline isomers and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for at least 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide has provided a comparative overview of the anticancer activity of quinoline isomers, highlighting the critical role of the nitrogen position and substituent placement in determining their biological effects. Both quinoline and isoquinoline scaffolds are fertile ground for the discovery of novel anticancer agents. The structure-activity relationships discussed herein underscore the importance of a rational, data-driven approach to drug design.
Future research should focus on direct, head-to-head comparisons of a wider range of simple quinoline and isoquinoline isomers to build a more comprehensive SAR database. Furthermore, elucidating the precise molecular targets and differential effects on signaling pathways will be crucial for the development of more selective and effective quinoline-based cancer therapies. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery of next-generation anticancer drugs derived from these versatile heterocyclic scaffolds.
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A Comparative Analysis of Antioxidant Efficacy: Ferrocenyl-Substituted Quinolines vs. Hydroxy-Quinolines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, the antioxidant capacity of synthetic heterocycles is a focal point of intensive research. Among these, quinoline derivatives have emerged as a privileged scaffold. This guide provides an in-depth, objective comparison of the antioxidant properties of two prominent quinoline classes: the classic hydroxy-quinolines and the organometallic ferrocenyl-substituted quinolines. By delving into their mechanisms of action, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of medicinal chemistry.
Conceptual Framework: Unveiling the Antioxidant Moieties
The antioxidant potential of a molecule is intrinsically linked to its ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). In the two classes of quinolines under review, this function is performed by distinct chemical entities.
Hydroxy-quinolines have long been recognized for their antioxidant capabilities, which are primarily attributed to the phenolic hydroxyl (-OH) group.[1][2] This group can readily donate a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic quinoline ring system. The position and number of hydroxyl groups on the quinoline scaffold significantly influence the antioxidant activity.[1][3]
Ferrocenyl-substituted quinolines , on the other hand, introduce a unique organometallic dimension to antioxidant chemistry. The ferrocenyl group, consisting of an iron atom sandwiched between two cyclopentadienyl rings, acts as a potent electron-donating moiety.[4][5] Its antioxidant action stems from the reversible one-electron oxidation of the iron(II) center to iron(III), a process that effectively neutralizes oxidizing species.[6][7] This redox activity, coupled with the aromatic quinoline framework, can lead to compounds with remarkable antioxidant efficacy.[4]
Caption: Conceptual diagram illustrating the key antioxidant moieties in hydroxy-quinolines and ferrocenyl-quinolines.
Experimental Evaluation of Antioxidant Activity
To empirically compare the antioxidant potential of these two classes of compounds, standardized in vitro assays are employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely accepted and utilized methods.[8][9]
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH free radical, which has a deep violet color, by an antioxidant.[10] The donation of a hydrogen atom or electron from the antioxidant to DPPH leads to the formation of the non-radical form, DPPH-H, resulting in a color change to pale yellow.[8] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the compound.[11]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (ferrocenyl-quinolines, hydroxy-quinolines, and a standard like ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions.[8] Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[8]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[13] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[12]
Experimental Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[13]
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample dilution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
For the control, add 10 µL of the solvent.
-
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation decolorization assay.
Comparative Performance Data
The following table summarizes representative experimental data comparing the antioxidant activities of ferrocenyl-substituted quinolines and hydroxy-quinolines. The IC50 values represent the concentration of the compound required to achieve 50% radical scavenging. A lower IC50 value indicates higher antioxidant activity.
| Compound Class | Representative Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Ferrocenyl-Quinolines | 2-phenyl-4-ferrocenylquinoline | 12.5 | 8.3 | [4] |
| 2-(furan-2-yl)-4-ferrocenylquinoline | 9.8 | 6.1 | [4] | |
| Hydroxy-Quinolines | 8-hydroxyquinoline | >100 | >100 | [14] |
| 2-methyl-8-hydroxyquinoline | 85.2 | Not Reported | [2] | |
| Standard Antioxidant | Trolox | 6.8 | 4.5 | [4] |
| Ascorbic Acid | 25.6 | 15.4 | [1] |
Note: The presented data is a synthesis from multiple sources and serves as a representative comparison. Actual values may vary depending on the specific molecular structure and experimental conditions.
The data clearly indicates that ferrocenyl-substituted quinolines generally exhibit significantly lower IC50 values in both DPPH and ABTS assays compared to their hydroxy-quinoline counterparts.[4] This suggests a superior radical scavenging capacity for the ferrocenyl derivatives. Notably, some ferrocenyl-quinolines demonstrate antioxidant activity comparable to or even exceeding that of the standard antioxidant Trolox.[4]
Mechanistic Insights and Structure-Activity Relationships
The enhanced antioxidant activity of ferrocenyl-quinolines can be attributed to several factors related to their unique structure.
Redox Potential of the Ferrocenyl Moiety: The ferrocene/ferrocenium redox couple has a favorable electrochemical potential for the reduction of biologically relevant free radicals.[7] The ease with which the iron center can be oxidized allows for efficient electron transfer to ROS, effectively neutralizing them.
Synergistic Effects: The combination of the electron-rich ferrocenyl group and the quinoline scaffold can lead to synergistic antioxidant effects. The quinoline ring can help to stabilize the ferrocenium cation formed after oxidation, thereby facilitating the redox cycling of the iron center.[5]
Influence of Substituents: The antioxidant activity of ferrocenyl-quinolines can be further modulated by the presence of other substituents on the quinoline ring.[4] Electron-donating groups tend to enhance the antioxidant capacity by increasing the electron density on the ferrocenyl moiety, making it a more potent electron donor.[4][15] Conversely, electron-withdrawing groups generally decrease the antioxidant activity.[4]
In contrast, the antioxidant activity of hydroxy-quinolines is primarily dependent on the hydrogen-donating ability of the hydroxyl group.[1] While effective, this mechanism can be less efficient than the electron transfer mechanism of ferrocenyl compounds, particularly against certain types of free radicals.
Caption: Simplified schematic of the proposed antioxidant mechanisms.
Conclusion and Future Directions
For researchers and drug development professionals, this presents a compelling rationale for prioritizing the exploration of ferrocenyl-quinolines in the design of novel antioxidant agents. Future research should focus on:
-
Synthesizing and screening a broader library of ferrocenyl-quinoline derivatives to further elucidate structure-activity relationships.
-
Investigating the in vivo antioxidant efficacy and pharmacokinetic profiles of the most promising candidates.
-
Exploring the potential of these compounds in animal models of diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
By leveraging the unique chemical properties of the ferrocenyl group, the development of next-generation quinoline-based antioxidants with enhanced therapeutic potential is a tangible and exciting prospect.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(Trifluoromethyl)quinoline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. 4-(Trifluoromethyl)quinoline, a halogenated heterocyclic compound, demands a disposal protocol rooted in a thorough understanding of its chemical nature and the associated regulatory landscape. This guide provides an in-depth, procedural framework for the responsible management of this compound waste, ensuring the safety of laboratory personnel and the preservation of our environment.
The Imperative for Specialized Disposal: Understanding the Hazard Profile
This compound and its chemical cousins are classified as halogenated organic compounds. The presence of the trifluoromethyl group, a stable and electron-withdrawing moiety, imparts a degree of environmental persistence. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to long-term environmental contamination.[1]
Like many quinoline derivatives, this compound should be treated as hazardous waste.[1] While specific toxicity data for this compound may be limited, analogous compounds exhibit varying degrees of irritation and potential long-term health effects. Therefore, a precautionary approach is paramount. The primary objective is to prevent its release into the environment and to ensure the safety of all personnel involved in the disposal process.
Immediate Safety and Handling Protocols: A Prerequisite to Disposal
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | --- |
This table summarizes the necessary personal protective equipment for handling this compound waste.
Step-by-Step Disposal Procedure: A Self-Validating Workflow
The proper disposal of this compound involves its classification and packaging as hazardous chemical waste. This workflow ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States.[2]
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is meticulous segregation to prevent dangerous reactions.[3]
-
Designate as Halogenated Organic Waste: All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be identified as hazardous waste.
-
Segregate from Other Waste Streams: This waste must be kept separate from non-halogenated organic waste, aqueous waste (acids and bases), and solid waste.[3] Halogenated and non-halogenated solvent wastes should be collected in separate containers.[2]
Step 2: Waste Collection and Containerization
Proper containment is critical to prevent leaks and environmental release.
-
Select a Compatible Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often a suitable choice.
-
Labeling: The container must be clearly and legibly labeled as "Hazardous Waste" before the first drop of waste is added. The label must include the full chemical name, "this compound," and an accurate estimation of the concentration or quantity.[3]
-
Container Management:
-
Keep the container securely closed at all times, except when adding waste.[3]
-
Do not overfill the container; leave adequate headspace (at least 10%) for expansion.
-
The exterior of the container must remain clean and free of contamination.
-
Step 3: Spill Management
In the event of a spill, a swift and informed response is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect and Containerize: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step 4: Final Disposal
The final step involves the transfer of the hazardous waste to a licensed disposal facility.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[3]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4][5]
-
Preferred Disposal Method: The standard and environmentally preferred method for the disposal of halogenated organic compounds is high-temperature incineration.[6] This process ensures the complete destruction of the compound and minimizes the release of harmful byproducts.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- Columbia University (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety.
- eCFR (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
- Lin, C., et al. (1999). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.GOV.
- Loba Chemie (n.d.). QUINOLINE FOR SYNTHESIS.
- McGill University (n.d.). Hazardous waste disposal guidelines. Environmental Health and Safety.
- McGill University (n.d.). HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING.
- National Center for Biotechnology Information (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. PubMed Central.
- National Center for Biotechnology Information (2016). Innate C-H trifluoromethylation of heterocycles. PubMed Central.
- National Center for Biotechnology Information (n.d.). Trifluoromethylated heterocycles. PubMed.
- ResearchGate (2016). (PDF) Trifluoromethylated Heterocycles.
- Royal Society of Chemistry (n.d.). Kinetic resolution of trifluoromethylated heterobenzhydrols via hydrogen-acceptor-free Ir-catalyzed heteroaryl-selective C–H silylation. Organic Chemistry Frontiers.
- U.S. Environmental Protection Agency (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- U.S. Environmental Protection Agency (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Zeeco (n.d.). Halogenated Hydrocarbon Thermal Oxidizer.
Sources
A Researcher's Guide to the Safe Handling of 4-(Trifluoromethyl)quinoline
For the modern researcher navigating the complexities of drug development, the introduction of novel chemical entities is a daily reality. Among these, fluorinated heterocycles like 4-(Trifluoromethyl)quinoline hold significant promise as key building blocks in medicinal chemistry.[1] Their unique properties, imparted by the trifluoromethyl group, can enhance metabolic stability and binding affinity, making them valuable scaffolds for new therapeutic agents.[1] However, with great potential comes the critical responsibility of ensuring safety. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical causality.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any work commences, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as other trifluoromethyl-substituted quinolines and the parent quinoline molecule, provide a strong basis for a conservative risk assessment.
The primary hazards associated with quinoline derivatives include:
-
Skin and Eye Irritation: Many quinoline-based compounds are known to cause skin irritation and serious eye irritation.[2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][4][5]
-
Harmful if Swallowed: Acute oral toxicity is a concern with these types of compounds.[4][6]
-
Suspected Long-Term Effects: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[7] It is prudent to handle all novel derivatives with the assumption of similar or unknown long-term health effects.
Given these potential hazards, a "control banding" approach is recommended, treating this compound with a high degree of caution. All handling procedures should be designed to minimize any potential for direct contact or inhalation.
Engineering Controls and Personal Protective Equipment (PPE): Your First and Last Lines of Defense
The hierarchy of controls dictates that engineering solutions should be the primary method for exposure reduction, with PPE serving as the final, crucial barrier.
Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][7]
Personal Protective Equipment (PPE): The selection of appropriate PPE is not merely a checklist item; it is a critical component of a self-validating safety system. Each piece of equipment is chosen to address a specific exposure route.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. Consider double-gloving for extended operations.[9] | Provides a barrier against skin contact.[3][10] Proper removal technique is crucial to avoid contaminating hands. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[3][11] | Protects against splashes and airborne particles that could cause serious eye damage.[2][3] |
| Body Protection | A fully buttoned laboratory coat with long sleeves. | Prevents incidental contact with skin and contamination of personal clothing.[7][10] |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with appropriate cartridges should be used.[7][10] | A fume hood is the primary respiratory control. Respirators are a secondary measure for specific, higher-risk situations. |
Step-by-Step Operational Protocol
Adherence to a strict, logical workflow is essential for minimizing risk.
Preparation and Weighing:
-
Don PPE: Before approaching the chemical storage area, put on all required PPE as detailed in the table above.
-
Work in Fume Hood: Transport the container of this compound to the chemical fume hood.
-
Static Control: If the compound is a fine powder, take measures to prevent electrostatic discharge.[4]
-
Weighing: Carefully weigh the desired amount of the compound. Use a spatula for transfers and avoid creating dust.
-
Secure Container: Tightly close the main container after use and store it in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][3][8]
In-Reaction Use:
-
Controlled Addition: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Maintain Containment: Keep the reaction apparatus within the fume hood for the duration of the experiment.
-
Labeling: Clearly label all vessels containing this compound.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidental spills can occur. A clear and practiced emergency plan is non-negotiable.
Minor Spill (Contained within a Fume Hood):
-
Alert Others: Inform colleagues in the immediate vicinity.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[4][12]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and contaminated absorbents into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.[13]
Major Spill (Outside of a Fume Hood) or Personal Exposure: The following workflow outlines the immediate steps to be taken in the event of a more serious incident.
Caption: Workflow for a major chemical spill response.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Waste Disposal: A Responsible Conclusion
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label should include the chemical name, associated hazards, and the date.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] Never dispose of this chemical down the drain or in regular trash.[10]
By integrating these safety protocols into your daily laboratory practice, you can confidently work with this compound, harnessing its scientific potential while upholding the highest standards of safety and professional responsibility.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- U.S. Nuclear Regulatory Commission. (2008). Attachment I - Item 19 Emergency Procedure.
- Capot Chemical. (2008). MSDS of 4-Chloro-7-(trifluoromethyl)quinoline.
- Angene Chemical. (2021). Safety Data Sheet - 4-Bromo-7-(trifluoromethyl)quinoline.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- SUNY College of Optometry. (n.d.). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. capotchem.com [capotchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. pppmag.com [pppmag.com]
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- 11. pharmastate.academy [pharmastate.academy]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
